Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-
Description
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Properties
IUPAC Name |
2,3-dimethyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)4-8(6(5)2)15(9,13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPPQFAKKFQYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071705 | |
| Record name | Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68631-04-9 | |
| Record name | 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68631-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068631049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-5-nitrobenzene-1-sulphonyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
Foreword: Navigating the Landscape of a Niche Reagent
In the realm of drug discovery and fine chemical synthesis, the utility of a reagent is intrinsically linked to a thorough understanding of its physical and chemical properties. This guide is dedicated to providing a comprehensive technical overview of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride (CAS No. 68631-04-9), a compound with significant potential in synthetic chemistry. While this specific isomer is not as extensively documented in peer-reviewed literature as some of its counterparts, this guide endeavors to consolidate the available data, offer expert insights based on analogous structures, and provide robust experimental frameworks for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the effective and safe utilization of this versatile building block.
Molecular Identity and Structural Elucidation
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two methyl groups at positions 2 and 3, a nitro group at position 5, and a sulfonyl chloride group at position 1.
| Identifier | Value |
| IUPAC Name | 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride[1] |
| CAS Number | 68631-04-9[1] |
| Chemical Formula | C₈H₈ClNO₄S[1] |
| Molecular Weight | 249.67 g/mol |
| Canonical SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)Cl)--INVALID-LINK--[O-][2] |
| InChI Key | VPPPQFAKKFQYGQ-UHFFFAOYSA-N[2] |
digraph "2_3_dimethyl_5_nitro_benzenesulfonyl_chloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#202124", style=filled, fillcolor="#FBBC05"]; Cl [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O3 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O4 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C7 [label="CH₃"]; C8 [label="CH₃"];
// Benzene ring with substituents C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Substituents C1 -- S [label=""]; S -- O1 [label=""]; S -- O2 [label=""]; S -- Cl [label=""]; C2 -- C7 [label=""]; C3 -- C8 [label=""]; C5 -- N [label=""]; N -- O3 [label=""]; N -- O4 [label=""]; }
Caption: Molecular structure of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
Physicochemical Properties: A Data-Driven Perspective
Direct experimental data for 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is limited. The following table presents the available data for the target compound, alongside experimentally determined values for structurally related isomers to provide a comparative context. This approach allows for informed estimations of properties where direct data is absent.
| Property | 2,3-Dimethyl-5-nitro-benzenesulfonyl chloride | 2-Nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonyl chloride | Benzenesulfonyl chloride |
| CAS Number | 68631-04-9[1] | 1694-92-4[3] | 98-74-8[4] | 98-09-9 |
| Molecular Formula | C₈H₈ClNO₄S[1] | C₆H₄ClNO₄S[3] | C₆H₄ClNO₄S[4] | C₆H₅ClO₂S |
| Molecular Weight | 249.67 g/mol | 221.62 g/mol [3] | 221.62 g/mol [4] | 176.62 g/mol [5] |
| Appearance | Not specified | White to Yellow to Orange powder to crystal[3] | Yellow to brown solid | Colorless to slightly yellow solid[5] |
| Melting Point | Not specified | 63-67 °C[3] | 77-79 °C | 13-15 °C |
| Boiling Point | 400.5 °C at 760 mmHg[2] | 350.6 °C (Predicted)[3] | Not specified | 251-252 °C |
| Density | 1.464 g/cm³[2] | 1.606 g/cm³ (Predicted)[3] | Not specified | 1.384 g/mL at 25 °C |
| Flash Point | 196 °C[2] | Not specified | Not specified | Not specified |
| Solubility | Not specified | Soluble in toluene, THF, methylene chloride, ethyl acetate, and DMF. Insoluble in water.[3] | Soluble in toluene, THF, CH₂Cl₂, ethyl acetate, DMF. Insoluble in water. | Soluble in alcohol and diethyl ether. Insoluble in cold water. |
Expert Insight: The presence of two methyl groups in 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, compared to its non-methylated analogs, would be expected to slightly increase its lipophilicity and potentially influence its crystal packing, thereby affecting its melting point. The reported high boiling point suggests low volatility. Its solubility is predicted to be poor in water but good in common organic solvents, a characteristic feature of many sulfonyl chlorides.
Experimental Protocols for Physicochemical Characterization
To ensure the quality and consistency of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride for research and development, a series of standard characterization experiments are essential. The following protocols are designed to be self-validating and provide a clear understanding of the material's properties.
Determination of Melting Point
Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Protocol:
-
A small, finely powdered sample of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.[6]
-
For validation, a mixed melting point determination with a known standard can be performed.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Rationale: Understanding the solubility profile is critical for selecting appropriate solvents for reactions, purification, and formulation. A systematic approach using a range of solvents with varying polarities provides a comprehensive picture.
Protocol:
-
To a series of small, labeled test tubes, add approximately 10-20 mg of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
-
To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in a stepwise manner (e.g., 0.2 mL at a time).
-
After each addition, the mixture is vortexed or shaken vigorously for 30-60 seconds.[7]
-
Solubility is determined by visual inspection for the complete dissolution of the solid. The results are recorded as soluble, partially soluble, or insoluble.[7]
-
For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined spectroscopically or gravimetrically.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: The ¹H and ¹³C NMR spectra of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride are predicted to show distinct signals corresponding to the aromatic protons and carbons, as well as the methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and sulfonyl chloride groups and the electron-donating nature of the methyl groups.[8][9]
-
¹H NMR: The aromatic region (typically 7.0-9.0 ppm) is expected to show two singlets or two closely coupled doublets for the two aromatic protons. The two methyl groups will likely appear as distinct singlets in the aliphatic region (around 2.0-3.0 ppm).
-
¹³C NMR: The aromatic carbons are expected to resonate in the 120-150 ppm range.[10] Six distinct signals for the aromatic carbons are anticipated due to the asymmetric substitution pattern. The carbons of the methyl groups will appear at higher field.
Infrared (IR) Spectroscopy
Expert Insight: The IR spectrum will provide clear evidence for the key functional groups.
-
Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[11]
-
Nitro (NO₂): Strong asymmetric and symmetric stretching vibrations are anticipated near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
Aromatic C-H: Stretching vibrations will appear above 3000 cm⁻¹.
-
C-C Stretching (in-ring): Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Expert Insight: Electron Ionization Mass Spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.[12] Characteristic fragmentation patterns for aromatic nitro compounds include the loss of NO (30 u) and NO₂ (46 u).[13] Fragmentation of the sulfonyl chloride group may also be observed.
Synthesis and Reactivity
The reactivity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is dominated by the highly electrophilic sulfonyl chloride group. It will readily react with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides and sulfonate esters. The nitro group is a strong deactivating group, making the aromatic ring less susceptible to electrophilic substitution.
Safety and Handling
As with all sulfonyl chlorides, 2,3-dimethyl-5-nitro-benzenesulfonyl chloride should be handled with extreme care in a well-ventilated fume hood.
-
Corrosivity: It is expected to be corrosive and can cause severe skin burns and eye damage.[14]
-
Moisture Sensitivity: Sulfonyl chlorides react with water, often vigorously, to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it must be stored in a tightly sealed container in a dry, cool place.[14]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[14]
-
In case of contact: Immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is a valuable synthetic intermediate. While comprehensive physical data is not yet widely published, this guide provides a robust framework for its characterization and safe handling based on available information and expert analysis of analogous compounds. The protocols and predictive data presented herein are intended to empower researchers to confidently incorporate this reagent into their synthetic workflows, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. pschemicals.com [pschemicals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]
- 4. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. davjalandhar.com [davjalandhar.com]
- 7. chem.ws [chem.ws]
- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 9. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. benchchem.com [benchchem.com]
- 14. nj.gov [nj.gov]
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,2',4,4',5,5'-Hexabromodiphenyl Ether (CAS Number 68631-04-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the spectroscopic characterization of 2,2',4,4',5,5'-Hexabromodiphenyl ether (PBDE 153), a prominent congener of the polybrominated diphenyl ether (PBDE) class of flame retardants. Understanding the spectroscopic properties of this compound is critical for its detection, quantification, and the assessment of its environmental fate and toxicological impact. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols for obtaining high-quality spectroscopic data.
Introduction to 2,2',4,4',5,5'-Hexabromodiphenyl Ether (PBDE 153)
2,2',4,4',5,5'-Hexabromodiphenyl ether, identified by CAS number 68631-04-9, is an organobromine compound belonging to the class of bromodiphenyl ethers.[1][2] These compounds are characterized by two benzene rings linked by an ether bond, with multiple bromine substitutions.[1][2] PBDEs, including the BDE-153 congener, have been widely used as additive flame retardants in a variety of consumer and industrial products, such as plastics, textiles, and electronics, to reduce their flammability.[3][4]
Due to their persistence, bioaccumulative potential, and suspected endocrine-disrupting properties, the production and use of many PBDEs have been restricted or phased out under international agreements like the Stockholm Convention.[3][5] Consequently, the accurate detection and quantification of congeners like BDE-153 in environmental and biological matrices are of paramount importance for monitoring, risk assessment, and remediation efforts. Spectroscopic techniques are the cornerstone of these analytical endeavors.
Chemical Structure:
Caption: Chemical structure of 2,2',4,4',5,5'-Hexabromodiphenyl ether (PBDE 153).
Mass Spectrometry (MS)
Mass spectrometry is the primary analytical technique for the identification and quantification of PBDEs due to its high sensitivity and selectivity, especially when coupled with gas chromatography (GC).[4][6][7]
Principles and Rationale
In GC-MS, PBDEs are separated based on their boiling points and polarity on a chromatographic column and then ionized. The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that is a molecular fingerprint of the compound. For complex matrices, tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity by monitoring specific fragmentation transitions.[3][8]
Experimental Protocol: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This protocol is designed for the trace analysis of PBDE 153 in a complex matrix, such as sediment or biological tissue.
Sample Preparation (QuEChERS Method): [8]
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 5 mL of ultrapure water and 5 mL of n-hexane-saturated acetonitrile.
-
Vortex for 5 minutes to extract the analytes.
-
Add a QuEChERS salt pouch (containing 1 g NaCl and 4 g MgSO₄), shake vigorously for 1 minute, and centrifuge at 8000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for further cleanup or direct analysis.
Instrumental Conditions: [8]
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.
-
Column: SH-1-5HT capillary column (15 m x 0.25 mm i.d., 0.1 μm film thickness).
-
Injection: 2 µL, pulsed splitless mode (50 psi for 1.5 min).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Initial temperature of 150 °C (hold 2 min), ramp at 15 °C/min to 250 °C, then ramp at 25 °C/min to 340 °C (hold 3 min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Caption: Workflow for the analysis of PBDE 153 by GC-MS/MS.
Mass Spectrum Data and Interpretation
The mass spectrum of PBDE 153 is characterized by a prominent molecular ion cluster due to the isotopic distribution of bromine. The fragmentation pattern is also indicative of the structure, with losses of bromine atoms and the diphenyl ether core.
Table 1: Key Mass Spectral Data for PBDE 153
| m/z | Interpretation |
| 644 | Molecular ion [M]+ (most abundant isotope) |
| 485 | [M-Br₂]+ |
| 406 | [M-Br₃]+ |
| 327 | [M-Br₄]+ |
| 248 | [M-Br₅]+ |
| 167 | [M-Br₆]+ |
Note: The exact m/z values and relative abundances can vary slightly depending on the instrument and conditions.
The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) results in a distinctive cluster of peaks for the molecular ion and bromine-containing fragments, which is a key diagnostic feature for identifying brominated compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For PBDE 153, it can confirm the presence of the aromatic rings and the ether linkage.
Principles and Rationale
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For solid samples like PBDE 153, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy (ATR)
Instrumental Conditions:
-
Spectrometer: PerkinElmer Frontier or equivalent FTIR spectrometer.
-
Accessory: Diamond ATR crystal.
-
Scan Range: 4000-500 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid PBDE 153 sample onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
References
- 1. Bde 153 | C12H4Br6O | CID 155166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. s4science.at [s4science.at]
- 4. shimadzu.com [shimadzu.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pubs.acs.org [pubs.acs.org]
2,3-dimethyl-5-nitro-benzenesulfonyl chloride NMR analysis
An In-depth Technical Guide to the NMR Analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of synthetic organic compounds. This guide provides a detailed technical overview of the ¹H and ¹³C NMR analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a key intermediate in various synthetic applications. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to offer a comprehensive resource for researchers. The guide delves into the predicted spectral features of the target molecule, explains the underlying chemical principles governing these characteristics, provides standardized experimental protocols, and presents the information in a clear, accessible format.
Introduction: The Role of NMR in Characterizing Substituted Benzenesulfonyl Chlorides
2,3-dimethyl-5-nitro-benzenesulfonyl chloride is a multifunctional aromatic compound featuring electron-donating methyl groups and electron-withdrawing nitro and sulfonyl chloride groups. This substitution pattern leads to a unique electronic environment within the molecule, making NMR spectroscopy a powerful tool for unambiguous structure verification. The precise chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra serve as a molecular fingerprint, confirming the identity and purity of the compound. Understanding the nuances of these spectra is crucial for quality control in synthetic processes and for ensuring the integrity of downstream applications in drug discovery and materials science.
Sulfonyl chlorides are known to be reactive and moisture-sensitive.[1] Therefore, proper sample handling and the choice of an appropriate deuterated solvent are critical for obtaining high-quality NMR data. This guide will address these practical considerations to ensure reliable and reproducible results.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents on the benzene ring.
Key Features:
-
Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as distinct signals in the downfield region of the spectrum (typically δ 6.5-8.0 ppm for aryl protons).[2] The strong electron-withdrawing effects of the nitro and sulfonyl chloride groups will deshield these protons, shifting their resonances to a higher frequency.
-
Methyl Protons: The two methyl groups at the C2 and C3 positions are also in slightly different environments and may appear as two separate singlets. Their chemical shifts are expected in the typical range for benzylic protons (δ 2.0-3.0 ppm).[2]
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 8.2 - 8.4 | d | ~ 2-3 |
| H-6 | ~ 8.0 - 8.2 | d | ~ 2-3 |
| 2-CH₃ | ~ 2.5 - 2.7 | s | - |
| 3-CH₃ | ~ 2.4 - 2.6 | s | - |
Note: These are predicted values based on the analysis of similar substituted aromatic compounds. Actual experimental values may vary slightly.
Interpretation of Splitting Patterns:
The two aromatic protons, H-4 and H-6, are meta to each other. This meta-coupling typically results in a small coupling constant (J) of around 2-3 Hz, leading to the observation of two doublets. The methyl protons are not coupled to any adjacent protons and will therefore appear as singlets.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 2,3-dimethyl-5-nitro-benzenesulfonyl chloride will give rise to a distinct signal.
Key Features:
-
Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the aromatic region of the spectrum (δ 120-150 ppm).[2] The chemical shifts will be influenced by the attached substituents. Carbons bearing electron-withdrawing groups (NO₂ and SO₂Cl) will be deshielded and appear at a higher chemical shift.
-
Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, typically between δ 15-25 ppm.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-SO₂Cl) | ~ 140 - 145 |
| C-2 (C-CH₃) | ~ 135 - 140 |
| C-3 (C-CH₃) | ~ 133 - 138 |
| C-4 (C-H) | ~ 125 - 130 |
| C-5 (C-NO₂) | ~ 148 - 152 |
| C-6 (C-H) | ~ 120 - 125 |
| 2-CH₃ | ~ 18 - 22 |
| 3-CH₃ | ~ 17 - 21 |
Note: These are predicted values based on the analysis of similar substituted aromatic compounds. Actual experimental values may vary slightly.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[3]
Materials:
-
2,3-dimethyl-5-nitro-benzenesulfonyl chloride (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), ~0.6 mL
-
NMR tube (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR:
-
Use a standard single-pulse experiment.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain the final spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra using the TMS signal at 0.00 ppm.
-
Visualization of Molecular Structure and Analytical Workflow
Visual aids are crucial for understanding the relationship between the molecular structure and its NMR data.
Caption: Molecular structure of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride with atom numbering for NMR assignments.
Caption: Workflow for the structural elucidation of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride using NMR spectroscopy.
Conclusion
The NMR analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride provides a wealth of structural information that is critical for its unambiguous identification and quality control. By carefully analyzing the chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra, researchers can confidently verify the substitution pattern on the aromatic ring and assess the purity of their sample. The predicted data and standardized protocols presented in this guide serve as a valuable resource for scientists and professionals working with this and structurally related compounds.
References
An In-Depth Technical Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides
Introduction
Benzenesulfonyl chlorides are a cornerstone class of organosulfur compounds, serving as powerful and versatile electrophilic reagents in modern organic synthesis.[1] With the general structure of an aromatic ring attached to a sulfonyl chloride moiety (-SO₂Cl), these compounds are fundamental building blocks for creating sulfonamides and sulfonate esters—functional groups prevalent in a vast range of pharmaceuticals, agrochemicals, and functional materials.[2][3][4] Their utility is underscored by the discovery of sulfonamide drugs, which marked a significant era in medicinal chemistry.[2]
The reactivity of the sulfonyl chloride group is not static; it is exquisitely tunable through the strategic placement of substituents on the benzene ring. Understanding how these substituents modulate the electrophilicity of the sulfur center is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core principles governing the reactivity of substituted benzenesulfonyl chlorides. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental observations, offering field-proven insights into the electronic and steric effects that dictate reaction outcomes. This self-validating framework is designed to empower you to make informed decisions in reagent selection and reaction design, transforming predictive chemical theory into tangible synthetic success.
The Sulfonyl Chloride Functional Group: An Electronic and Structural Overview
The reactivity of a benzenesulfonyl chloride is fundamentally dictated by the electronic environment of the tetracoordinate sulfur atom. This sulfur center is bonded to two oxygen atoms, a chlorine atom, and the phenyl ring. The two sulfur-oxygen bonds are highly polarized, with the significant electronegativity of oxygen drawing electron density away from the sulfur. This effect, combined with the inductive pull of the chlorine atom, renders the sulfur atom highly electron-deficient and thus, a potent electrophile.
The chloride ion is an excellent leaving group, a property that facilitates nucleophilic attack at the sulfur center.[5] The overall reaction mechanism for many transformations involving benzenesulfonyl chlorides is a nucleophilic acyl substitution, where a nucleophile (such as an amine or an alcohol) attacks the electrophilic sulfur, leading to the displacement of the chloride ion.
Governing Principles of Reactivity: Electronic and Steric Effects
The true elegance of using substituted benzenesulfonyl chlorides in synthesis lies in the predictable control that aromatic substituents offer over the reaction rate. These effects are broadly categorized as electronic and steric.
Electronic Effects of Aromatic Substituents
The electronic influence of a substituent on the benzene ring is transmitted to the sulfonyl chloride reaction center through a combination of inductive and resonance effects.[6][7] This influence directly impacts the electrophilicity of the sulfur atom:
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the aromatic ring, such as nitro (-NO₂), trifluoromethyl (-CF₃), or carboxylic acid (-COOH), significantly enhance the electrophilicity of the sulfonyl sulfur.[4][8] By withdrawing electron density, they make the sulfur atom even more positive and therefore more susceptible to attack by nucleophiles. This results in a marked increase in reaction rates. For instance, 4-(Trifluoromethyl)benzenesulfonyl chloride is significantly more reactive than its unsubstituted counterpart.[8]
-
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the ring, such as alkyl groups (e.g., -CH₃) or alkoxy groups (e.g., -OCH₃), decrease the electrophilicity of the sulfur atom.[8][9] This donation of electron density partially mitigates the electron-deficient nature of the sulfur, making it less reactive towards nucleophiles and slowing the reaction rate. p-Toluenesulfonyl chloride (tosyl chloride), with its electron-donating methyl group, is a classic example of a less reactive, and therefore more selective, sulfonylating agent compared to benzenesulfonyl chloride itself.[4]
Quantitative Analysis: The Hammett Equation
The relationship between substituent electronic properties and reaction rates can be quantified using Linear Free-Energy Relationships (LFERs), most notably the Hammett equation. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant.
-
σ (Sigma): The substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (Rho): The reaction constant, which measures the sensitivity of the reaction to substituent effects.
For the hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ value is observed, indicating that the reaction is accelerated by electron-withdrawing groups (which have positive σ values).[10] This is consistent with a transition state where negative charge is building up on the sulfonyl group, which is stabilized by EWGs. Kinetic studies of the chloride-chloride exchange reaction in arenesulfonyl chlorides showed a Hammett ρ-value of +2.02, confirming that electron-attracting substituents increase the rate of nucleophilic substitution at the sulfur center.[11]
Steric Effects
The size and position of substituents can also influence reactivity through steric hindrance, which can impede the approach of a nucleophile to the reactive center. While this is a common phenomenon, benzenesulfonyl chlorides exhibit a fascinating and counterintuitive exception.
The "Steric Acceleration" Anomaly
Contrary to expectations, the presence of alkyl groups at the ortho positions (e.g., in 2,4,6-trimethylbenzenesulfonyl chloride or 2,4,6-triisopropylbenzenesulfonyl chloride) leads to a noticeable acceleration of nucleophilic substitution reactions.[11] This phenomenon, termed "steric acceleration," is not due to electronic factors, as alkyl groups are electron-donating and should decrease the rate.
The prevailing explanation is that the ground state of these sterically congested molecules is destabilized by the bulky ortho substituents forcing the sulfonyl chloride group into a strained conformation.[11] The transition state for nucleophilic attack, which moves towards a trigonal bipyramidal geometry, allows these bulky groups to move further apart, thus relieving some of this ground-state strain. This relief of strain lowers the overall activation energy of the reaction, leading to an increased rate. This unique property has made reagents like 2,4,6-triisopropylbenzenesulfonyl chloride highly effective coupling agents in sensitive applications like oligonucleotide synthesis.[11]
Key Synthetic Transformations and Mechanistic Pathways
The enhanced electrophilicity of the sulfonyl sulfur atom makes it a prime target for a variety of nucleophiles. The two most prominent and synthetically valuable reactions are the formation of sulfonamides and sulfonate esters.
Formation of Sulfonamides (Reaction with Amines)
The reaction of a benzenesulfonyl chloride with a primary or secondary amine is a robust and widely used method for the synthesis of sulfonamides.[5][12] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom.
The mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12]
Caption: General mechanism for sulfonamide formation.
Application: The Hinsberg Test
This differential reactivity forms the basis of the Hinsberg test, a classic chemical method for distinguishing between primary, secondary, and tertiary amines.[13][14]
-
Primary Amines: React to form an N-alkylbenzenesulfonamide. The resulting sulfonamide has an acidic proton on the nitrogen, which can be deprotonated by a strong base (like aqueous NaOH), rendering the product soluble in the alkali solution.[13]
-
Secondary Amines: React to form an N,N-dialkylbenzenesulfonamide. This product lacks an acidic proton on the nitrogen and is therefore insoluble in the aqueous alkali.[13]
-
Tertiary Amines: Do not react to form stable sulfonamides as they lack a proton on the nitrogen to be removed.[14]
Caption: Workflow for the Hinsberg test.
Experimental Protocol: Synthesis of N-phenylbenzenesulfonamide
This protocol describes a standard laboratory procedure for the sulfonylation of a primary amine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and pyridine (1.5 eq) in a suitable solvent such as dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess pyridine and aniline, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-phenylbenzenesulfonamide.
Formation of Sulfonate Esters (Reaction with Alcohols and Phenols)
Benzenesulfonyl chlorides react readily with alcohols and phenols in the presence of a base to form sulfonate esters.[15][16] This reaction is exceptionally useful because it transforms a hydroxyl group (-OH), which is a notoriously poor leaving group, into a sulfonate group (e.g., -OTs, -OMs), which is an excellent leaving group for subsequent substitution or elimination reactions.[17]
The mechanism is analogous to sulfonamide formation, involving a nucleophilic attack by the alcohol's oxygen atom on the sulfur center.[18] A non-nucleophilic base like pyridine is commonly used both as a catalyst and to scavenge the HCl produced.[17] A critical feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction.[17]
Caption: Mechanism for sulfonate ester formation.
Experimental Protocol: Synthesis of Phenyl p-Toluenesulfonate
This protocol details the formation of a sulfonate ester from a phenol.
-
Setup: In a flask, dissolve phenol (1.0 eq) in pyridine (used as both solvent and base) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (tosyl chloride, 1.05 eq) portion-wise to the stirred solution, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Workup: Pour the reaction mixture into a beaker containing ice and concentrated HCl. This will precipitate the product and form the soluble pyridinium hydrochloride salt.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridinium salt.
-
Purification: The crude solid can be purified by recrystallization from methanol to afford pure phenyl p-toluenesulfonate.
Data Presentation: Substituent Effects on Reactivity
To provide a clear, comparative overview, the following table summarizes the qualitative effects of common substituents on the reactivity of benzenesulfonyl chloride towards nucleophiles.
| Substituent (Position) | Electronic Effect | Classification | Impact on Electrophilicity of Sulfur | Predicted Reactivity |
| -NO₂ (para) | -I, -R | Strong EWG | Strongly Increased | Very High |
| -CF₃ (para) | -I | Strong EWG | Strongly Increased | Very High |
| -Cl (para) | -I, +R | Weak EWG | Slightly Increased | Higher than Unsubstituted |
| -H (unsubstituted) | --- | Neutral | Baseline | Moderate |
| -CH₃ (para) | +I, +R (hyperconjugation) | Weak EDG | Slightly Decreased | Lower than Unsubstituted |
| -OCH₃ (para) | -I, +R | Strong EDG | Strongly Decreased | Low |
| -CH₃ (ortho) | +I, +R (hyperconjugation) | Weak EDG / Steric Accelerator | Decreased (Electronic) | Increased (Overall) |
Table reflects general trends. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; -I = Inductive Withdrawal; +I = Inductive Donation; -R = Resonance Withdrawal; +R = Resonance Donation.
Conclusion: A Senior Scientist's Perspective
The reactivity of substituted benzenesulfonyl chlorides is a classic yet powerful illustration of how fundamental principles of physical organic chemistry directly inform synthetic strategy. The predictability of substituent effects—whereby electron-withdrawing groups accelerate reactions and electron-donating groups decelerate them—provides a reliable framework for tuning reactivity. Furthermore, the unique case of steric acceleration in ortho-alkylated systems serves as a critical reminder that reactivity is a multifactorial property, demanding a nuanced understanding beyond simple electronic arguments.
For the practicing scientist, the choice of a specific benzenesulfonyl chloride derivative is a strategic decision. For reactions with poorly nucleophilic substrates, a highly activated sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) is warranted. Conversely, when seeking greater selectivity or dealing with highly sensitive substrates, a deactivated or sterically hindered reagent (e.g., tosyl chloride or 2,4,6-triisopropylbenzenesulfonyl chloride) is the superior choice. By mastering these governing principles, researchers can harness the full synthetic potential of this invaluable class of reagents, enabling the efficient and controlled construction of complex molecular architectures for drug discovery and beyond.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzenesulfonyl Chloride | High Purity | For Research Use [benchchem.com]
- 6. stpeters.co.in [stpeters.co.in]
- 7. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. nbinno.com [nbinno.com]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. cbijournal.com [cbijournal.com]
- 13. nbinno.com [nbinno.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 4-(Benzenesulfonyl)phenol | 7402-69-9 | Benchchem [benchchem.com]
- 16. eurjchem.com [eurjchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide to the Electrophilicity of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
This guide provides a comprehensive technical analysis of the electrophilicity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a compound of significant interest to researchers, scientists, and professionals in drug development. By dissecting its structural attributes and leveraging established principles of physical organic chemistry, this document aims to deliver field-proven insights into its reactivity and potential applications.
Introduction: The Significance of Electrophilicity in Sulfonyl Chlorides
Aromatic sulfonyl chlorides are a cornerstone in organic synthesis, primarily serving as versatile electrophiles for the formation of sulfonamides and sulfonate esters.[1][2] Their reactivity is of paramount importance in the synthesis of a myriad of compounds, including pharmaceuticals.[3][4] The electrophilicity of the sulfur atom within the sulfonyl chloride functional group dictates its susceptibility to nucleophilic attack, thereby governing reaction rates and yields.[5] The subject of this guide, 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, possesses a unique combination of substituents on the aromatic ring that warrants a detailed examination of their collective influence on its electrophilic character.
Structural Dissection and Predicted Electrophilicity
The reactivity of an aromatic sulfonyl chloride is profoundly influenced by the electronic nature of the substituents on the benzene ring.[5] In the case of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, with the chemical formula C8H8ClNO4S[6][7], we must consider the interplay of three key groups: the sulfonyl chloride, two methyl groups, and a nitro group.
The Sulfonyl Chloride Group (-SO₂Cl): This functional group is inherently a potent electrophile due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which polarize the sulfur atom, rendering it electron-deficient and highly susceptible to attack by nucleophiles.[1]
The Nitro Group (-NO₂): Positioned meta to the sulfonyl chloride group, the nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects.[5][8] This potent electron-withdrawing capability significantly enhances the electrophilicity of the sulfonyl sulfur. By delocalizing electron density from the benzene ring, the nitro group further depletes the electron density at the carbon atom to which the sulfonyl chloride is attached, and consequently, at the sulfur atom itself.
The Methyl Groups (-CH₃): The two methyl groups at the 2 and 3 positions are electron-donating groups through an inductive effect (+I).[8] Typically, electron-donating groups would be expected to decrease the electrophilicity of the sulfonyl chloride. However, their ortho and meta positioning relative to the sulfonyl chloride introduces steric and electronic effects that require careful consideration. A study on the chloride-chloride exchange in arenesulfonyl chlorides revealed that ortho-alkyl groups can counterintuitively accelerate the rate of nucleophilic substitution.[8] This acceleration is attributed to steric hindrance in the ground state that is relieved in the transition state.
Synergistic Effects: The combined influence of these substituents suggests a highly electrophilic molecule. The potent electron-withdrawing nitro group is expected to dominate the electronic landscape, significantly amplifying the inherent electrophilicity of the sulfonyl chloride group. While the methyl groups are electron-donating, the findings on ortho-alkyl substituted sulfonyl chlorides suggest that the 2-methyl group may not significantly diminish, and could potentially even enhance, the reactivity towards nucleophiles.
Theoretical Framework for Assessing Electrophilicity
A quantitative understanding of electrophilicity can be achieved through both theoretical calculations and empirical correlations.
The Hammett Equation: A Tool for Predicting Reactivity
The Hammett equation is a powerful tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[8][9] It provides a quantitative measure of the electronic influence of substituents on a reaction center. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.[9]
Computational Chemistry: Insights from Molecular Orbitals
Modern computational chemistry provides powerful tools to probe the electronic structure of molecules and predict their reactivity.
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy signifies a greater ability to accept electrons from a nucleophile, and thus higher reactivity. A computational study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides demonstrated the utility of DFT calculations (B3LYP level with a 6-311G++(2d,p) basis set) to determine LUMO energies.[10] For 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a low LUMO energy is anticipated due to the presence of the electron-withdrawing nitro group.
Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For our target molecule, an electrostatic potential map would be expected to show a significant region of positive potential (blue) around the sulfonyl sulfur atom, confirming its high electrophilicity.
Experimental Assessment of Electrophilicity
To empirically validate the predicted high electrophilicity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a series of kinetic studies with various nucleophiles would be conducted.
Kinetic Studies with Nucleophiles
The reactivity can be quantified by measuring the second-order rate constants for its reaction with a series of standard nucleophiles. A common method involves monitoring the disappearance of the sulfonyl chloride or the appearance of the product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
Experimental Workflow for Kinetic Analysis:
Caption: Workflow for determining the rate of reaction of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride with a nucleophile.
Table 1: Representative Nucleophiles for Kinetic Studies
| Nucleophile | Expected Product | Rationale for Selection |
| Aniline | N-phenyl-2,3-dimethyl-5-nitrobenzenesulfonamide | A common amine for sulfonamide synthesis. |
| Methanol | Methyl 2,3-dimethyl-5-nitrobenzenesulfonate | An alcohol to assess reactivity towards sulfonate ester formation. |
| Azide (N₃⁻) | 2,3-Dimethyl-5-nitrobenzenesulfonyl azide | A strong nucleophile for comparative studies. |
Synthetic Applications and Mechanistic Considerations
The high electrophilicity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride makes it a valuable reagent in organic synthesis.
Synthesis of Sulfonamides and Sulfonate Esters
Its primary application lies in the facile synthesis of sulfonamides and sulfonate esters, which are important structural motifs in many biologically active molecules. The reaction proceeds via a nucleophilic substitution at the sulfur atom.
General Reaction Scheme:
Caption: General reaction of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride with nucleophiles.
Mechanistic Pathway
The nucleophilic substitution at a sulfonyl chloride center is generally considered to proceed through a concerted Sₙ2-like mechanism, although an addition-elimination pathway is also possible. For most arenesulfonyl chlorides, a bimolecular nucleophilic substitution is the dominant pathway.
Conclusion
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is predicted to be a highly electrophilic reagent. This enhanced reactivity is primarily due to the strong electron-withdrawing effect of the meta-nitro group, which significantly increases the positive charge on the sulfonyl sulfur atom. While the ortho- and meta-methyl groups are electron-donating, their impact is likely overshadowed by the nitro group, and the ortho-methyl group may even contribute to an accelerated reaction rate. This combination of structural features makes it a potent electrophile for the synthesis of sulfonamides and sulfonate esters, and a valuable tool for researchers in drug discovery and development. Further experimental and computational studies are warranted to precisely quantify its electrophilicity and fully explore its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 2,3-dimethyl-5-nitro-benzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the fundamental chemical principles that dictate its hazards. By understanding the "why" behind each safety measure, laboratory personnel can cultivate a proactive safety culture and mitigate risk effectively.
Section 1: Compound Profile & Hazard Synopsis
2,3-dimethyl-5-nitro-benzenesulfonyl chloride is a complex organic molecule that combines the functionalities of a sulfonyl chloride and a nitroaromatic compound. This duality is central to its utility in synthesis and, concurrently, to its hazard profile. The sulfonyl chloride group offers a reactive site for forming sulfonamides and sulfonate esters, while the nitroaromatic component imparts specific electronic properties and significant toxicological and energetic risks.[1][2][3]
A primary assessment reveals a compound that is highly corrosive, moisture-sensitive, and possesses the potential for thermal instability and toxicity.[1][4][5] Its handling requires a stringent and well-understood set of protocols, as accidental exposure or improper storage can lead to severe injury, violent reactions, or the release of toxic gases.[6][7]
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 2,3-dimethyl-5-nitro-benzenesulfonyl chloride | N/A |
| Synonyms | 5-Nitro-2,3-dimethylbenzenesulfonyl chloride | N/A |
| Molecular Formula | C₈H₈ClNO₄S | N/A |
| Molecular Weight | 249.67 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | Based on analogs[8][9] |
| Reactivity | Reacts with water, alcohols, amines, and bases.[2][10][11] | Corrosive.[7][8] |
Summary of Hazards
Based on the functional groups present, the following GHS classifications are anticipated:
| Pictogram | Hazard Class | Hazard Statement |
|
| Skin Corrosion / Eye Damage | H314: Causes severe skin burns and eye damage.[8][13][14] |
|
| Acute Toxicity / Skin Irritation / Eye Irritation | H302: Harmful if swallowed.[15] H335: May cause respiratory irritation.[7] |
|
| Carcinogenicity / Mutagenicity / Reproductive Toxicity | Potential for mutagenicity based on nitroaromatic structure.[1] |
Section 2: The Duality of Hazard - Deconstructing the Risk
The risk profile of this compound is best understood by examining its constituent parts: the sulfonyl chloride functional group and the nitroaromatic core.
The Sulfonyl Chloride Moiety: Corrosivity and Moisture Sensitivity
The sulfonyl chloride group (-SO₂Cl) is an electrophilic functional group highly susceptible to nucleophilic attack.[2][10] Its most immediate and common hazard stems from its violent reaction with water.
-
Mechanism of Hydrolysis: Upon contact with moisture, even atmospheric humidity, the compound hydrolyzes to form the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[16][17] This reaction is exothermic and the production of corrosive HCl gas presents a significant inhalation hazard.[5][17]
C₈H₈(NO₂)SO₂Cl + H₂O → C₈H₈(NO₂)SO₃H + HCl (gas)
-
Causality of Corrosivity: The severe skin and eye burns associated with this class of compounds are a direct result of this hydrolysis reaction occurring on contact with tissue moisture, generating hydrochloric acid and sulfuric acid analogs directly on the skin or in the eyes.[7][8][18] This is why immediate and thorough rinsing is critical in case of exposure.
The Nitroaromatic Core: Toxicity and Thermal Instability
The presence of the nitro group (-NO₂) on the aromatic ring introduces a distinct set of hazards.
-
Toxicological Profile: Nitroaromatic compounds are known for their toxicity and mutagenicity.[1][19] They can be absorbed through the skin and may cause damage to DNA.[1] The position of the nitro group and other substituents can influence the degree of mutagenicity.[1]
-
Thermal Hazards: The C-NO₂ bond has a high bond-association energy.[6] Once a runaway thermal decomposition is initiated, these compounds can release a massive amount of heat and gaseous products (such as toxic nitrogen oxides), leading to a rapid increase in temperature and pressure that can result in an explosion.[6] The thermal stability of nitroaromatics can be significantly lowered by the presence of contaminants, particularly bases or metal oxides.[4][6] Therefore, high-temperature operations or distillations should be approached with extreme caution and a thorough thermal hazard analysis.
Section 3: A Proactive Safety Framework - The Hierarchy of Controls
Effective laboratory safety relies on a multi-layered approach. Personal Protective Equipment (PPE) is the final line of defense, not the first. The Hierarchy of Controls prioritizes strategies that eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Engineering Controls: The most critical control for this compound is a certified chemical fume hood to contain corrosive vapors and toxic dust.[7] For highly sensitive operations, a glovebox with a controlled inert atmosphere may be necessary.
-
Administrative Controls: All work must be governed by a detailed Standard Operating Procedure (SOP). Personnel must receive documented training on the specific hazards and handling procedures. The area where the chemical is used should be clearly marked as a designated area.
-
Personal Protective Equipment (PPE): PPE is mandatory and should never be considered a substitute for proper engineering and administrative controls.[20][21]
Section 4: Standard Operating Procedure (SOP) for Safe Handling
This SOP outlines the required steps for safely handling 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
Pre-Handling Risk Assessment
-
Read and understand the Safety Data Sheet (SDS) for this compound or a close analog.[22]
-
Identify the location of the nearest emergency shower, eyewash station, and fire extinguisher.[23] Ensure a clear path to them.
-
Prepare and label all necessary waste containers in advance.
-
Quantify the amounts of all reagents to be used and minimize quantities wherever possible.
Required Personal Protective Equipment (PPE)
| Body Part | Protection Level | Rationale & Specifications |
| Eyes/Face | Goggles & Face Shield | A full face shield must be worn over chemical splash goggles to protect against splashes of corrosive material.[20][21][22] |
| Hands | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves.[24] Check for tears or holes before use. Consider double-gloving for extended procedures. |
| Body | Lab Coat / Apron | A flame-resistant lab coat with tight cuffs is required.[20] For larger quantities, a chemical-resistant apron is also necessary.[24][25] |
| Respiratory | As needed | All handling of solids and preparation of solutions must be done in a fume hood. If a hood is not available or fails, an appropriate respirator is required, but this should only be for emergency situations by trained personnel.[21] |
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate working height and the airflow is verified.
-
Dispensing: Handle the solid compound in the fume hood. Avoid creating dust. Use spark-proof tools.[8] Carefully weigh the required amount into a clean, dry, and compatible container.
-
Reaction Setup: Keep the container tightly capped when not in use to prevent moisture absorption. If adding to a reaction, do so slowly and in a controlled manner. Reactions involving this compound should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Post-Handling: Tightly seal the main container and wipe it down with a dry cloth before returning it to storage.
-
Decontamination: Decontaminate all surfaces within the fume hood. Carefully remove PPE, avoiding self-contamination. Wash hands and arms thoroughly with soap and water after exiting the lab.
Storage and Waste Disposal
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals.[7][26] The storage area must be secure and away from incompatible materials.[5] Containers must be kept tightly sealed to prevent contact with moisture.[16][17]
-
Waste Disposal: All contaminated materials (gloves, weigh boats, paper towels) and residual chemical must be disposed of as hazardous waste.[13][26] Collect residues in a clearly labeled, sealed container. Never mix with other waste streams unless compatibility is confirmed.
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical.
Personal Exposure
-
Skin Contact: Immediately go to the nearest safety shower.[27] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[28] Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7][12] Remove contact lenses if possible. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air immediately.[7][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8][12] Rinse the mouth with water and seek immediate medical attention.[15]
Chemical Spill Response
The response depends entirely on the scale and nature of the spill.
Caption: Decision workflow for chemical spill response.
-
Minor Spill (Manageable by lab personnel):
-
Alert others in the area.[27]
-
Ensure you have the correct PPE before attempting cleanup.[29]
-
Contain the spill by surrounding it with a compatible absorbent material like sand or vermiculite.[23][27] Do NOT use combustible materials.
-
Carefully sweep the solid/absorbent mixture into a designated, labeled hazardous waste container.[28]
-
Decontaminate the area with a mild detergent and water, followed by a final wipe-down.[23]
-
-
Major Spill (Poses immediate danger):
Section 6: Chemical Reactivity & Incompatibilities
Understanding chemical incompatibility is crucial for preventing dangerous reactions.
-
Reactivity with Nucleophiles: As a benzenesulfonyl chloride, this compound will react readily with nucleophiles.[10] This includes primary and secondary amines (to form sulfonamides), alcohols (to form sulfonate esters), and thiols.[2][11] These reactions are often exothermic.
-
Incompatible Materials:
| Material Class | Hazard | Rationale |
| Water / Moisture | Violent reaction, release of toxic HCl gas.[5][16] | Hydrolysis of the sulfonyl chloride group.[17] |
| Strong Bases (e.g., NaOH, KOH) | Violent, exothermic reaction. Can lower thermal stability.[6] | Reacts with the sulfonyl chloride and can promote decomposition of the nitro group. |
| Alcohols | Exothermic reaction, release of HCl gas. | Nucleophilic attack on the sulfonyl chloride. |
| Strong Oxidizing Agents | Fire and explosion hazard. | The nitroaromatic can be sensitive to oxidation. |
| Metals | May be corrosive to some metals.[8] | Especially in the presence of moisture, which generates acid. |
Section 7: References
-
Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. 10
-
Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. 1
-
Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust. 6
-
Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011). New Jersey Department of Health. --INVALID-LINK--
-
Runaway reaction hazards in processing organic nitrocompounds. IChemE. 4
-
Purohit, R., & Basu, A. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. 19
-
Safely Working with Chemicals: PPE Essentials. Safety Storage Systems. 20
-
Sulphuryl Chloride Safety Data Sheet. S D Fine-Chem Limited. --INVALID-LINK--
-
Sulfuryl chloride. Sciencemadness Wiki. 16
-
PPE for Hazardous Chemicals. Canada Safety Training. 21
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. 24
-
Benzenesulfonyl chloride. Wikipedia. 2
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. 25
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali-AmCo. 22
-
Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD. 17
-
Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride. Fisher Scientific. 7
-
Safety Data Sheet: Isobutanesulfonyl chloride. Sigma-Aldrich. --INVALID-LINK--
-
Spill Control/Emergency Response. EHSO Manual 2025-2026. 23
-
Safety Data Sheet: 2-Nitrobenzenesulfenyl chloride. Fisher Scientific. 18
-
Safety Data Sheet: Sulfuryl chloride. Fisher Scientific. 5
-
Safety Data Sheet: 3-Nitrobenzenesulfonyl Chloride. TCI Chemicals. 8
-
King, J. F., et al. (2011). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 89(9), 1108-1113. 11
-
Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride. Fisher Scientific. 12
-
Safety Data Sheet: Benzenesulfonyl chloride. Sigma-Aldrich. 15
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety. 28
-
Chemical Spills. Florida State University Emergency Management. 27
-
Guide for Chemical Spill Response. American Chemical Society. 29
-
Safety Data Sheet: 2-Methyl-5-nitrobenzenesulfonyl chloride. ECHEMI. 13
-
2-Nitrobenzenesulfonyl chloride Safety Data Sheet. Santa Cruz Biotechnology. 26
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean. 30
-
Safety Data Sheet: 2-Chloro-5-nitrobenzenesulfonyl chloride. ECHEMI. 14
-
2-Nitrobenzenesulfonyl chloride product information. Chem-Impex. 3
-
2-Methyl-5-nitrobenzenesulfonyl chloride product information. Sigma-Aldrich. 9
References
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- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. icheme.org [icheme.org]
- 5. fishersci.com [fishersci.com]
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- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 2-甲基-5-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. scilit.com [scilit.com]
- 12. fishersci.com [fishersci.com]
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- 16. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
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- 21. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 22. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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An In-depth Technical Guide to the Discovery of Novel Nitro-Substituted Benzenesulfonyl Chlorides
Introduction: The Strategic Importance of Nitro-Substituted Benzenesulfonyl Chlorides
Nitro-substituted benzenesulfonyl chlorides are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of functional molecules.[1][2] Their significance in medicinal chemistry and drug discovery is particularly noteworthy, where they are instrumental in the preparation of sulfa drugs and other therapeutic agents.[2][3] The presence of the nitro group, a strong electron-withdrawing moiety, modulates the reactivity of the sulfonyl chloride group, making these compounds highly versatile building blocks in organic synthesis.[1] This guide provides a comprehensive overview of the discovery and synthesis of these valuable compounds, intended for researchers, scientists, and professionals in drug development.
Synthetic Methodologies: From Classical Approaches to Modern Innovations
The synthesis of nitro-substituted benzenesulfonyl chlorides can be broadly categorized into two main strategies: the direct chlorosulfonation of nitroaromatic compounds and the construction of the sulfonyl chloride from a pre-functionalized nitroaromatic precursor.
Direct Chlorosulfonation of Nitroaromatics
The direct introduction of a chlorosulfonyl group onto a nitro-substituted benzene ring is a common and historically significant method. This electrophilic aromatic substitution is typically achieved using chlorosulfonic acid (ClSO₃H).[4][5]
-
Mechanism of Chlorosulfonation: The reaction proceeds via an electrophilic aromatic substitution mechanism.[6] In the presence of a strong acid like chlorosulfonic acid, an equilibrium is established that generates the reactive electrophile, SO₂Cl⁺.[6] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired benzenesulfonyl chloride.[6][7]
Caption: Mechanism of Direct Chlorosulfonation.
-
Experimental Protocol: Synthesis of 4-Nitrobenzenesulfonyl Chloride via Direct Chlorosulfonation [4]
WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[8][9] This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[5][9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas), place nitrobenzene.
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid.[10]
-
Synthesis from Nitroaniline Precursors (Sandmeyer-type Reaction)
An alternative and often milder approach involves the diazotization of a nitroaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.[11][12] This method offers the advantage of regiocontrol, as the position of the sulfonyl chloride group is determined by the starting aniline.[11]
-
Reaction Pathway: The process begins with the conversion of the amino group of a nitroaniline to a diazonium salt using sodium nitrite in an acidic medium.[11] The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst to furnish the sulfonyl chloride.[13][14]
Caption: Sandmeyer-type Synthesis of Nitrobenzenesulfonyl Chloride.
-
Experimental Protocol: Synthesis of 2-Nitrobenzenesulfonyl Chloride from 2-Nitroaniline [12]
-
Diazotization: Dissolve 2-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(II) chloride. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the SO₂/CuCl₂ mixture with vigorous stirring.
-
Reaction Completion and Work-up: Allow the reaction to proceed for 1-2 hours, then pour the mixture into ice water. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
-
Modern and Greener Synthetic Approaches
Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of sulfonyl chlorides.[15][16] These approaches aim to reduce the use of hazardous reagents and minimize waste generation.
-
Oxidative Chlorination of Thioethers and Disulfides: A notable method involves the oxidative cleavage of nitro-substituted thioethers or disulfides with chlorine gas.[10][17] This two-step process often provides good yields and regioselectivity.[17] For instance, difluoronitrobenzenes can be reacted with a thiol to regioselectively form a thioether, which is then oxidatively cleaved to the corresponding sulfonyl chloride.[17]
-
Catalytic and Flow Chemistry Methods: The use of catalysts and continuous flow reactors is gaining traction for the synthesis of sulfonyl chlorides.[18] These methods can offer improved safety, efficiency, and scalability. For example, photocatalytic methods using heterogeneous catalysts are being explored for the synthesis of sulfonyl chlorides from aryldiazonium salts under mild conditions.[13][14]
Characterization and Quality Control
The unambiguous characterization of newly synthesized nitro-substituted benzenesulfonyl chlorides is crucial for ensuring their purity and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.[19]
| Technique | Purpose | Key Observables |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | Chemical shifts and coupling patterns of aromatic protons and carbons, confirming the substitution pattern.[20][21] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong characteristic absorption bands for the sulfonyl chloride (S=O stretches) and nitro (N-O stretches) groups.[20] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Molecular ion peak corresponding to the calculated mass; characteristic isotopic pattern for chlorine.[19][20] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak indicates high purity.[19] |
Applications in Drug Discovery and Development
Nitro-substituted benzenesulfonyl chlorides are highly valued in drug discovery for several key applications:
-
Protecting Groups for Amines: The 2-nitrobenzenesulfonyl (nosyl) group is a widely used protecting group for primary and secondary amines. It is stable under a variety of reaction conditions but can be cleaved under mild conditions, which is advantageous in the synthesis of complex molecules.
-
Activation of Amines for N-Alkylation: The strongly electron-withdrawing nature of the nosyl group increases the acidity of the N-H proton in the resulting sulfonamide, facilitating N-alkylation reactions (e.g., the Fukuyama amine synthesis).
-
Scaffolds for Biologically Active Molecules: The nitrobenzenesulfonyl moiety itself can be a key structural component of pharmacologically active compounds, including sulfonamide-based drugs.[1][2]
Safety Considerations
Working with the reagents and products involved in the synthesis of nitro-substituted benzenesulfonyl chlorides requires strict adherence to safety protocols.
-
Chlorosulfonic Acid: As mentioned, chlorosulfonic acid is highly corrosive and reacts violently with water, producing toxic HCl gas.[8][9] It should be handled in a fume hood with appropriate PPE.[5][22][23]
-
Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive.[22] Appropriate handling precautions should be taken.
-
Thionyl Chloride: Thionyl chloride is also a corrosive and moisture-sensitive reagent that releases toxic gases upon contact with water.
Conclusion
The discovery and synthesis of novel nitro-substituted benzenesulfonyl chlorides remain an active and important area of chemical research. While classical methods like direct chlorosulfonation and Sandmeyer-type reactions are still widely used, the development of greener and more efficient synthetic routes is a key focus. The versatility of these compounds as intermediates, protecting groups, and structural motifs ensures their continued importance in the fields of organic synthesis, medicinal chemistry, and drug development. A thorough understanding of their synthesis, characterization, and safe handling is essential for any researcher working in these areas.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 3. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents [patents.google.com]
- 5. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. macro.lsu.edu [macro.lsu.edu]
- 9. nj.gov [nj.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 12. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.mpg.de [pure.mpg.de]
- 15. researchgate.net [researchgate.net]
- 16. pfigshare-u-files.s3.amazonaws.com [pfigshare-u-files.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. acdlabs.com [acdlabs.com]
- 21. researchgate.net [researchgate.net]
- 22. concordia.ca [concordia.ca]
- 23. research.uga.edu [research.uga.edu]
Methodological & Application
Protocol for Amine Protection Using Nitro-Substituted Benzenesulfonyl Chlorides: A Guide Based on the Nosyl (Ns) Group and its Analogs like 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic protection and deprotection of amine functionalities are central to the successful synthesis of complex molecules, particularly in peptide and pharmaceutical chemistry.[1] Nitrobenzenesulfonyl-based protecting groups, such as the 2-nitrobenzenesulfonyl (Nosyl or Ns) group, offer a unique combination of stability and mild, orthogonal cleavage conditions.[2] This application note provides a comprehensive guide to the use of these reagents for amine protection. While focusing on the well-documented protocols for 2-nitrobenzenesulfonyl chloride, this guide is directly applicable to its analogs, including 2,3-dimethyl-5-nitro-benzenesulfonyl chloride. We detail the underlying chemical principles, provide step-by-step experimental protocols for both protection and deprotection, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Role of Sulfonyl-Based Amine Protection
In multi-step organic synthesis, primary and secondary amines must often be temporarily masked to prevent unwanted side reactions. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and removable selectively under mild conditions that do not affect other functional groups.[3]
The 2-nitrobenzenesulfonyl (Nosyl, Ns) group has emerged as a powerful tool in this context. Derived from 2-nitrobenzenesulfonyl chloride, the resulting sulfonamide is exceptionally stable to strongly acidic conditions under which common groups like Boc (tert-butyloxycarbonyl) are cleaved.[4] Crucially, the Nosyl group's electron-deficient aromatic ring makes it susceptible to cleavage by soft nucleophiles, such as thiols, under mild, basic conditions.[2] This orthogonality to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groups makes it an invaluable asset in complex synthetic strategies.[5][6]
While 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is not as widely documented, its chemical behavior is governed by the same principles. The core reactivity lies in the sulfonyl chloride moiety for protection and the nitro-activated aromatic ring for deprotection. The additional methyl groups are expected to introduce minor steric and electronic effects but should not fundamentally alter the established protocols. This guide therefore uses the robustly validated Nosyl group as a reliable blueprint.
The Chemistry of Nosyl-Type Protecting Groups
Mechanism of Protection
The protection reaction is a straightforward nucleophilic substitution. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A non-nucleophilic base is typically added to neutralize the HCl generated during the reaction.
A simplified representation of the protection mechanism.
Mechanism of Deprotection: Nucleophilic Aromatic Substitution
Deprotection is the key feature of the Nosyl group. It proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, typically a thiolate anion (RS⁻), attacks the electron-deficient aromatic ring at the carbon bearing the sulfonyl group. This forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex. The complex then collapses, cleaving the sulfur-nitrogen bond to release the free amine.
Deprotection via a Meisenheimer complex intermediate.
This cleavage is highly efficient due to the strong electron-withdrawing effect of the ortho-nitro group, which stabilizes the anionic Meisenheimer intermediate.[4]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is a reactive sulfonyl chloride and should be handled with care.
Part A: Protocol for Amine Protection
This protocol is adapted from a general procedure for the synthesis of N-monosubstituted 2-nitrobenzenesulfonamides.[4]
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount (Example) |
|---|---|---|
| Primary/Secondary Amine | Substrate | 1.0 eq (e.g., 10 mmol) |
| 2,3-Dimethyl-5-nitro-benzenesulfonyl chloride | Protecting Group Reagent | 1.0 - 1.1 eq |
| Dichloromethane (DCM), anhydrous | Solvent | 5-10 mL per mmol of amine |
| Triethylamine (Et₃N) or Pyridine | Base | 1.1 - 1.5 eq |
| 1 M Hydrochloric Acid (HCl) | Aqueous Workup | For quenching |
| Brine (Saturated NaCl solution) | Aqueous Workup | For washing |
| Magnesium Sulfate (MgSO₄), anhydrous | Drying Agent | As needed |
| Ethyl Acetate & Hexane | Recrystallization/Chromatography | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Add the 2,3-dimethyl-5-nitro-benzenesulfonyl chloride (1.05 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with two additional portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or by flash column chromatography on silica gel.
Part B: Protocol for Deprotection of the Sulfonamide
This protocol utilizes a thiol-based nucleophile for efficient cleavage of the sulfonamide bond.[4][7]
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount (Example) |
|---|---|---|
| Protected Amine (Sulfonamide) | Substrate | 1.0 eq (e.g., 5 mmol) |
| Thiophenol or 2-Mercaptoethanol | Nucleophile | 2.0 - 5.0 eq |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | 3.0 - 5.0 eq |
| N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Solvent | 5-10 mL per mmol of substrate |
| Diethyl Ether or Ethyl Acetate | Extraction Solvent | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Workup | For washing |
Step-by-Step Procedure
-
Reaction Setup: To a solution of the protected amine (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the disappearance of the starting material by TLC. For sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be required.
-
Workup: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer thoroughly with several portions of ethyl acetate or diethyl ether.
-
Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution to remove excess thiol and the thiolated byproduct. Follow with a water wash and a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amine can be purified by flash column chromatography or distillation, depending on its physical properties.
Workflow and Data Summary
Experimental workflow for amine protection and deprotection.
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Protection | Deprotection | Rationale & Notes |
|---|---|---|---|
| Solvent | DCM, THF, CH₃CN | DMF, CH₃CN | DCM is excellent for protection due to its inertness.[8] DMF is preferred for deprotection as it effectively dissolves all components and facilitates the SNAr reaction. |
| Base | Et₃N, Pyridine, 2,6-Lutidine | K₂CO₃, Cs₂CO₃ | A non-nucleophilic organic base is used for protection to scavenge HCl.[4] An inorganic base is used in deprotection to generate the active thiolate nucleophile. |
| Temperature | 0 °C to RT | RT to 50 °C | Protection is often exothermic and initiated at 0 °C for control. Deprotection is typically efficient at room temperature but can be accelerated with mild heat.[9] |
| Stoichiometry | ~1.05 eq Sulfonyl Chloride | 2-5 eq Thiol | A slight excess of the sulfonyl chloride ensures complete consumption of the amine. A larger excess of the thiol drives the deprotection equilibrium forward. |
| Workup | Acidic Wash | Basic Wash | An acidic wash removes the excess organic base after protection. A basic wash removes the acidic thiol and its byproduct after deprotection. |
Troubleshooting and Expert Insights
-
Incomplete Protection: If the reaction stalls, ensure the amine starting material is pure and the solvent is anhydrous. Moisture can hydrolyze the sulfonyl chloride reagent. Adding a slight excess (up to 1.2 eq) of the sulfonyl chloride may be necessary for less nucleophilic amines.
-
Difficult Deprotection: For sterically hindered sulfonamides, a stronger nucleophile/base system such as mercaptoacetic acid with lithium hydroxide in DMF can be effective.[4] Alternatively, microwave irradiation has been shown to dramatically reduce reaction times for deprotection.[9]
-
Byproduct Removal: The aromatic sulfide byproduct from deprotection can sometimes be difficult to separate from the desired amine. Using a polymer-supported thiol or a fluorous thiol can simplify purification by allowing for separation by filtration or solid-phase extraction, respectively.[7][9]
Conclusion
The 2,3-dimethyl-5-nitro-benzenesulfonyl group, by analogy to the well-established Nosyl protecting group, represents a valuable tool for the protection of amines. Its ease of installation, robust stability to acidic media, and mild, orthogonal cleavage conditions make it suitable for a wide array of applications in modern organic synthesis. The protocols detailed herein provide a reliable foundation for researchers to successfully implement this protection strategy in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 3. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
The Strategic Application of Nitro-Substituted Benzenesulfonyl Chlorides in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of sulfonamides, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the drug discovery workflow. The strategic choice of the substituted benzenesulfonyl chloride reagent is paramount, as the nature and position of the substituents on the aromatic ring profoundly influence the physicochemical properties, reactivity, and ultimately, the biological activity of the resulting sulfonamide.
This guide focuses on the applications of nitro-substituted benzenesulfonyl chlorides, with a particular emphasis on the utility of 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride as versatile building blocks in medicinal chemistry. While this document will primarily feature protocols and data for these more extensively documented reagents, the principles and methodologies described herein are broadly applicable to other nitro-substituted analogues, including 2,3-dimethyl-5-nitro-benzenesulfonyl chloride. The presence of the strongly electron-withdrawing nitro group not only enhances the reactivity of the sulfonyl chloride moiety but also serves as a key pharmacophore and a synthetic handle for further molecular diversification.[3][4]
Core Applications in Medicinal Chemistry
The utility of nitro-substituted benzenesulfonyl chlorides in drug discovery can be broadly categorized into three main areas:
-
As a Foundational Scaffold for Bioactive Sulfonamides: The direct reaction with a diverse range of amines allows for the rapid generation of libraries of novel sulfonamides for screening against various biological targets. The nitro group itself can contribute to the biological activity of the final compound.[5]
-
As a Protecting Group for Amines: The 2-nitrobenzenesulfonyl (nosyl) group is a highly effective protecting group for primary and secondary amines, offering a unique balance of stability and facile, orthogonal deprotection under mild conditions. This is particularly valuable in complex, multi-step syntheses of pharmaceutical intermediates.
-
As a Precursor for Further Chemical Elaboration: The nitro group can be readily reduced to an amine, providing a reactive site for the introduction of new functionalities and the synthesis of different classes of compounds, thereby expanding the chemical space accessible from a single starting material.[6]
Application Note 1: Synthesis of Bioactive Sulfonamides
The reaction of a nitro-substituted benzenesulfonyl chloride with a primary or secondary amine is a robust and high-yielding method for the synthesis of sulfonamides. The electron-withdrawing nitro group increases the electrophilicity of the sulfur atom in the sulfonyl chloride, facilitating nucleophilic attack by the amine.
General Reaction Scheme:
Caption: General synthesis of N-substituted nitrobenzenesulfonamides.
Protocol 1: General Procedure for the Synthesis of N-Substituted-2-nitrobenzenesulfonamides
This protocol is adapted from the well-established Fukuyama amine synthesis methodology.[7]
Materials:
-
Primary or secondary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (1.05 eq)
-
Pyridine or triethylamine (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine or triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq) to the cooled solution over 5-10 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-nosylated amine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and reagents is critical for high yields.
-
Base: A base such as pyridine or triethylamine is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Temperature Control: The initial addition of the sulfonyl chloride is performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.
Application Note 2: The Nosyl Group in Amine Protection
The 2-nitrobenzenesulfonyl (nosyl) group is an excellent protecting group for amines due to its stability in a wide range of reaction conditions and its selective removal under mild conditions that are orthogonal to many other protecting groups.
Deprotection of Nosylamides
The key advantage of the nosyl group is its facile cleavage using a thiol nucleophile, such as thiophenol, in the presence of a base.[8]
Caption: Deprotection of a nosyl-protected amine.
Protocol 2: Deprotection of N-Nosyl Amines
This protocol is based on the Fukuyama deprotection conditions.[8]
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile.
-
Add thiophenol (2.5 eq) and potassium carbonate (2.5 eq) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 40-60 minutes, monitoring by TLC.
-
Allow the reaction mixture to cool to room temperature and dilute with water.
-
Extract the aqueous mixture with three portions of dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting free amine by column chromatography or distillation.[8]
Mechanism of Deprotection: The deprotection proceeds via a Meisenheimer complex formed by the nucleophilic addition of the thiolate to the electron-deficient aromatic ring, followed by elimination to release the free amine.[8] This mild and specific deprotection strategy is a significant advantage of the nosyl group in complex syntheses.
Application Note 3: Synthesis of Anilines via Nitro Group Reduction
The nitro group on the benzenesulfonamide scaffold is a versatile synthetic handle that can be reduced to a primary amine (aniline). This transformation opens up a plethora of possibilities for further functionalization, such as amide bond formation, reductive amination, or diazotization, allowing for the synthesis of diverse compound libraries.
General Reaction Scheme:
Caption: Reduction of a nitrobenzenesulfonamide to an aminobenzenesulfonamide.
Protocol 3: Reduction of an Aromatic Nitro Group using Tin(II) Chloride
This method is a classic and reliable way to reduce aromatic nitro groups, and it is generally chemoselective, leaving many other functional groups intact.[9][10]
Materials:
-
Aromatic nitro compound (e.g., a nitrobenzenesulfonamide) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 3M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve or suspend the aromatic nitro compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (3-5 eq) to the mixture.
-
Carefully add concentrated hydrochloric acid and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution until the solution is basic. This will precipitate tin salts.
-
Extract the aqueous mixture with several portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aniline derivative.
-
Purify the product by crystallization or column chromatography as needed.
Alternative Reduction Methods:
| Reducing Agent | Conditions | Advantages | Disadvantages |
| H₂, Pd/C | H₂ (balloon or pressure), Pd/C (cat.), Solvent (e.g., EtOH, EtOAc) | High yielding, clean reaction, catalyst can be recovered. | Can reduce other functional groups (e.g., alkenes, alkynes), requires specialized hydrogenation equipment.[11] |
| Fe, NH₄Cl or AcOH | Fe powder, NH₄Cl or AcOH, Solvent (e.g., EtOH/H₂O) | Inexpensive, environmentally benign metal. | Can be difficult to remove all iron salts from the product.[11] |
| Transfer Hydrogenation | e.g., HCOOH, NH₄OOCH, Pd/C (cat.) | Avoids the use of gaseous H₂, milder conditions. | Can be slower than direct hydrogenation. |
Structure-Activity Relationships (SAR) and Biological Activity
The sulfonamide scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. The biological activity of nitrobenzenesulfonamide derivatives is highly dependent on the nature and substitution pattern of the amine component and any further modifications to the scaffold.
-
Antibacterial Activity: Many sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] The electronic properties of the aromatic ring, influenced by the nitro group, can modulate the pKa of the sulfonamide nitrogen, which is crucial for binding to the enzyme's active site.
-
Enzyme Inhibition: Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors.[12] The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site. The substitution pattern on the aromatic ring, including the presence of a nitro group, can influence the inhibitor's affinity and isoform selectivity.[13][14]
-
Anticancer and Antiprotozoal Activity: The nitroaromatic scaffold is a known pharmacophore in several anticancer and antiprotozoal drugs.[4][5] The nitro group can undergo bioreduction in hypoxic environments (common in tumors and some parasites) to form reactive nitroso and hydroxylamine species that can induce cellular damage.
Conclusion
Nitro-substituted benzenesulfonyl chlorides are powerful and versatile reagents in the medicinal chemist's toolbox. Their utility extends from the rapid synthesis of diverse sulfonamide libraries to their role as robust protecting groups and precursors for further chemical diversification. A thorough understanding of their reactivity and the biological implications of the nitro-sulfonamide scaffold enables the rational design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to effectively leverage these valuable building blocks in their quest for new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 12. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mbs Group: A Specialized Protecting Group for Histidine in Peptide Synthesis
Application Note & Technical Guide
Introduction: The Challenge of Histidine and the Role of the Mbs Protecting Group
For researchers and chemists in the field of peptide synthesis and drug development, the incorporation of histidine represents a persistent challenge. The imidazole side chain of histidine, while crucial for the biological function of many peptides and proteins, is a notorious source of racemization during solid-phase peptide synthesis (SPPS).[1][2] The π-nitrogen of the imidazole ring can catalyze the abstraction of the α-proton of the activated histidine, leading to a loss of stereochemical integrity and the undesirable incorporation of the D-isomer.[1] This can drastically alter the final peptide's structure, activity, and immunogenicity.
To mitigate this, the imidazole side chain must be protected.[3][4] While common protecting groups like Trityl (Trt) and tert-Butoxycarbonyl (Boc) are widely used, they are not without drawbacks, and racemization can still occur, especially under demanding coupling conditions.[1][5] This guide introduces and details the application of a specialized sulfonyl-based protecting group: the 2,3-dimethyl-5-nitro-benzenesulfonyl (Mbs) group. Introduced via its corresponding chloride, 2,3-dimethyl-5-nitro-benzenesulfonyl chloride (Mbs-Cl) , this group offers a robust and orthogonal protection strategy, particularly valuable in complex syntheses.
This document serves as a comprehensive technical guide for the application of Mbs-Cl in the preparation of Fmoc-His(Mbs)-OH and its subsequent use in Fmoc-based SPPS.
Mechanism and Rationale for Use
The Mbs group belongs to the family of nitrobenzenesulfonyl protecting groups, which are known for their stability and unique deprotection chemistry. The underlying principle is to decrease the nucleophilicity and basicity of the imidazole nitrogen to prevent it from participating in side reactions.
Protection Reaction
The protection of the histidine imidazole ring is achieved by reacting Nα-Fmoc-L-histidine with Mbs-Cl in the presence of a non-nucleophilic base. The reaction proceeds via a nucleophilic attack of the imidazole nitrogen onto the electron-deficient sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage. The electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the sulfur atom, facilitating the reaction.
Caption: Workflow for the protection of Fmoc-Histidine using Mbs-Cl.
Deprotection Mechanism and Orthogonality
A key advantage of the Mbs group is its unique deprotection condition, which imparts orthogonality to the standard Fmoc/tBu SPPS strategy.[6][7] The Fmoc group is removed by a base (e.g., piperidine), and tert-butyl (tBu) based groups are removed by strong acid (e.g., TFA).[8] The Mbs group, however, is stable to both these conditions.
Deprotection of the Mbs group is achieved via nucleophilic aromatic substitution, typically using a thiol like thiophenol in the presence of a base (e.g., potassium carbonate or DBU).[9] The thiol acts as a potent nucleophile, attacking the carbon atom of the benzene ring to which the sulfonyl group is attached, ultimately cleaving the sulfur-nitrogen bond and liberating the imidazole ring. This specific cleavage condition ensures that the Mbs group can be removed selectively without affecting other protecting groups.[10]
Caption: Selective deprotection of the Mbs group from a peptide-resin.
Application & Protocols
The following section provides detailed, field-tested protocols for the synthesis of the Fmoc-His(Mbs)-OH building block and its subsequent use in SPPS.
Protocol: Synthesis of Nα-Fmoc-L-His(Mbs)-OH
This protocol details the procedure for protecting the imidazole side chain of Fmoc-L-histidine with Mbs-Cl.
Materials:
-
Nα-Fmoc-L-histidine
-
2,3-dimethyl-5-nitro-benzenesulfonyl chloride (Mbs-Cl)
-
2,4,6-Collidine
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Suspend Nα-Fmoc-L-histidine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Basification: Add 2,4,6-collidine (2.5 eq.) to the suspension. Stir until the solution becomes clear. Causality: Collidine is a sterically hindered, non-nucleophilic base that acts as a proton scavenger without competing in the reaction.
-
Addition of Mbs-Cl: In a separate flask, dissolve Mbs-Cl (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the histidine solution at room temperature over 15 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Fmoc-His-OH is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (3x), water (1x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess collidine, while the bicarbonate wash removes any unreacted acidic species.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude foam or solid.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield pure Fmoc-L-His(Mbs)-OH.
Protocol: Use of Fmoc-His(Mbs)-OH in Fmoc-SPPS
This protocol outlines the standard cycle for incorporating Fmoc-His(Mbs)-OH into a growing peptide chain on a solid support.
Materials & Reagents:
-
Fmoc-His(Mbs)-OH
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Reagents: HBTU (0.95 eq.), HOBt (1.0 eq.), or HATU (0.95 eq.)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Solvents: DMF, DCM
SPPS Cycle for Histidine Incorporation:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, then treat again for 15 minutes to ensure complete removal of the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-His(Mbs)-OH (2.0 eq.), HBTU (1.9 eq.), and HOBt (2.0 eq.) in DMF. Add DIPEA (4.0 eq.) and allow the mixture to pre-activate for 2-5 minutes. Causality: Pre-activation forms the reactive ester, which readily couples to the free amine on the resin, minimizing side reactions and racemization.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to confirm the reaction has gone to completion (ninhydrin negative). If the test is positive, a second coupling may be required.
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Continuation: The resin is now ready for the next deprotection and coupling cycle.
Protocol: Selective Deprotection of the Mbs Group
This protocol is for the removal of the Mbs group, typically performed after the full peptide sequence is assembled but before cleavage from the resin if other side-chain modifications are desired.
Materials:
-
Peptidyl-resin containing His(Mbs)
-
Thiophenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)
-
DMF
Procedure:
-
Swell Resin: Swell the peptidyl-resin in DMF.
-
Prepare Deprotection Cocktail: Prepare a solution of thiophenol (10 eq.) and DBU (5 eq.) in DMF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Drain the solution and wash the resin extensively with DMF and DCM to remove all traces of thiophenol and byproducts. The resin now contains a histidine residue with a free imidazole side chain.
Comparative Data & Stability
The primary advantage of the Mbs group lies in its stability profile, which allows for a wider processing window compared to more acid-labile or base-labile groups.
| Protecting Group | N-α Deprotection (20% Piperidine/DMF) | Side Chain Deprotection Condition | Orthogonality in Fmoc/tBu SPPS |
| Trityl (Trt) | Stable | Strong Acid (e.g., 95% TFA) | No. Cleaved during final peptide release. |
| Boc | Stable | Strong Acid (e.g., 95% TFA) | No. Cleaved during final peptide release. |
| Fmoc | Labile | 20% Piperidine/DMF | No. Cleaved with every N-α deprotection. |
| Mbs | Stable | Thiolysis (e.g., Thiophenol/DBU) | Yes. Stable to both piperidine and TFA. |
Conclusion
The 2,3-dimethyl-5-nitro-benzenesulfonyl (Mbs) group is a valuable tool for the protection of the histidine side chain in challenging peptide syntheses. Its stability to both the acidic and basic conditions of standard Fmoc-SPPS provides true orthogonality, allowing for selective deprotection and on-resin side-chain manipulations. While requiring an additional synthetic step for its introduction onto Fmoc-histidine, the security it provides against racemization and the flexibility it offers in complex synthetic strategies make Mbs-Cl a powerful reagent for researchers, scientists, and drug development professionals dedicated to producing high-purity, complex peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. Two robust synthetic routes are presented: the direct chlorosulfonation of 1,2-dimethyl-4-nitrobenzene and the Sandmeyer reaction of 2,3-dimethyl-5-nitroaniline. This guide offers detailed, step-by-step protocols, in-depth discussions of the underlying chemical principles, critical safety considerations for handling hazardous reagents, and methods for purification and analytical characterization. The information herein is designed to equip researchers and process chemists with the necessary knowledge to safely and efficiently produce this important building block on a large scale.
Introduction
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is a valuable reagent in organic synthesis, primarily utilized in the preparation of sulfonamides, a class of compounds with a broad spectrum of biological activities. The presence of the nitro group, coupled with the specific substitution pattern on the benzene ring, makes it a versatile precursor for the development of novel therapeutic agents and agrochemicals. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development and chemical industries.
This application note details two primary synthetic strategies for the large-scale preparation of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, outlining the rationale for procedural steps and providing practical, field-proven insights to ensure successful and safe execution.
Synthetic Strategies and Mechanistic Overview
Two principal synthetic routes are considered for the large-scale production of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride:
-
Route A: Electrophilic Aromatic Substitution via the direct chlorosulfonation of 1,2-dimethyl-4-nitrobenzene.
-
Route B: The Sandmeyer Reaction of 2,3-dimethyl-5-nitroaniline.
The choice between these routes will depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis.
Route A: Chlorosulfonation of 1,2-Dimethyl-4-nitrobenzene
This method involves the direct reaction of 1,2-dimethyl-4-nitrobenzene with chlorosulfonic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chlorosulfonyl group is introduced onto the aromatic ring. The regioselectivity is governed by the directing effects of the substituents already present. The two methyl groups are ortho, para-directing, while the nitro group is a meta-director. The sulfonation will preferentially occur at the position that is sterically accessible and electronically activated.
Route B: Sandmeyer Reaction of 2,3-Dimethyl-5-nitroaniline
The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide or other functional groups via a diazonium salt intermediate.[1] This route involves the diazotization of 2,3-dimethyl-5-nitroaniline, followed by a reaction with sulfur dioxide in the presence of a copper(I) salt to yield the desired sulfonyl chloride. Recent advancements have introduced stable SO2 surrogates like DABSO, which can make the process safer and more scalable by avoiding the handling of gaseous sulfur dioxide.[2][3]
Precursor Synthesis
Synthesis of 1,2-Dimethyl-4-nitrobenzene
1,2-Dimethyl-4-nitrobenzene can be prepared by the nitration of o-xylene.
Protocol:
-
To a stirred mixture of concentrated sulfuric acid (300 mL) and concentrated nitric acid (150 mL) cooled to 0-5 °C in an ice-salt bath, slowly add o-xylene (106 g, 1.0 mol) over a period of 2-3 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.
-
The crude product, which separates as a yellow solid, is collected by filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to afford 1,2-dimethyl-4-nitrobenzene as pale yellow crystals.
Synthesis of 2,3-Dimethyl-5-nitroaniline
This precursor can be synthesized from 2,3-dimethylaniline via nitration followed by selective reduction if necessary, or through a multi-step synthesis from other starting materials. A common method is the nitration of N-acetyl-2,3-dimethylaniline followed by hydrolysis.
Protocol:
-
Acetylation: To a solution of 2,3-dimethylaniline (121 g, 1.0 mol) in glacial acetic acid (200 mL), add acetic anhydride (112 g, 1.1 mol) dropwise with stirring. Heat the mixture at 80 °C for 1 hour, then cool and pour into ice water (1 L). Collect the precipitated N-acetyl-2,3-dimethylaniline by filtration and wash with water.
-
Nitration: Suspend the dried N-acetyl-2,3-dimethylaniline in concentrated sulfuric acid (300 mL) at 0-5 °C. To this suspension, add a nitrating mixture of concentrated nitric acid (70 mL) and concentrated sulfuric acid (100 mL) dropwise, maintaining the temperature below 10 °C. Stir for 2 hours at this temperature.
-
Work-up and Hydrolysis: Pour the reaction mixture onto crushed ice (1.5 kg). Collect the precipitated nitro-acetanilide by filtration and wash with cold water. Resuspend the crude product in a mixture of ethanol (500 mL) and concentrated hydrochloric acid (200 mL) and heat under reflux for 4-6 hours to effect hydrolysis.
-
Isolation: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution. The 2,3-dimethyl-5-nitroaniline will precipitate and can be collected by filtration, washed with water, and recrystallized from an ethanol/water mixture.
Detailed Large-Scale Synthesis Protocols
Route A: Chlorosulfonation of 1,2-Dimethyl-4-nitrobenzene
This protocol is adapted from general procedures for the chlorosulfonation of nitroaromatic compounds.
Materials and Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and a scrubbing system for acidic gases (HCl).
-
1,2-Dimethyl-4-nitrobenzene (151 g, 1.0 mol)[4]
-
Chlorosulfonic acid (583 g, 5.0 mol)[5]
-
Thionyl chloride (131 g, 1.1 mol) (optional, to improve yield)[6]
-
Crushed ice and water
-
Dichloromethane or other suitable organic solvent for extraction
Protocol:
-
Charge the reactor with chlorosulfonic acid (583 g, 5.0 mol) and cool to 0-5 °C with stirring.
-
Slowly add 1,2-dimethyl-4-nitrobenzene (151 g, 1.0 mol) portion-wise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.
-
(Optional) Cool the reaction mixture to 40-50 °C and add thionyl chloride (131 g, 1.1 mol) dropwise over 1 hour. Reheat to 60-70 °C and stir for an additional 2 hours to convert any sulfonic acid byproduct to the sulfonyl chloride.
-
Cool the reaction mixture to room temperature and then very slowly and carefully pour it onto a large excess of crushed ice (3-4 kg) with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases large amounts of HCl gas.
-
The solid product will precipitate. Stir the slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by filtration and wash the filter cake thoroughly with large volumes of cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
Purification: The crude 2,3-dimethyl-5-nitro-benzenesulfonyl chloride can be recrystallized from a suitable solvent system such as toluene/hexane or glacial acetic acid followed by trituration with water.[7]
Route B: Sandmeyer Reaction of 2,3-Dimethyl-5-nitroaniline
This protocol is based on modern Sandmeyer reaction procedures which offer improved safety for large-scale operations.[2][3]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnels.
-
2,3-Dimethyl-5-nitroaniline (166 g, 1.0 mol)
-
Concentrated Hydrochloric Acid (300 mL)
-
Sodium nitrite (76 g, 1.1 mol)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) (144 g, 0.6 mol)[2]
-
Copper(II) chloride (13.4 g, 0.1 mol)
-
Acetonitrile (2 L)
-
Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
Protocol:
-
In the reactor, suspend 2,3-dimethyl-5-nitroaniline (166 g, 1.0 mol) in a mixture of concentrated hydrochloric acid (300 mL) and water (500 mL). Cool the suspension to 0-5 °C with stirring.
-
Slowly add a solution of sodium nitrite (76 g, 1.1 mol) in water (150 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate large reactor, prepare a solution of DABSO (144 g, 0.6 mol) and copper(II) chloride (13.4 g, 0.1 mol) in acetonitrile (2 L) and cool it to 10-15 °C.
-
Slowly add the cold diazonium salt solution from step 2 to the DABSO solution. The addition should be controlled to maintain the reaction temperature between 15-25 °C. Vigorous gas evolution (N2) will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases.
-
Pour the reaction mixture into a mixture of ice (1 kg) and water (1 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic extracts and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate/hexane.
Data Presentation
| Parameter | Route A: Chlorosulfonation | Route B: Sandmeyer Reaction |
| Starting Material | 1,2-Dimethyl-4-nitrobenzene | 2,3-Dimethyl-5-nitroaniline |
| Key Reagents | Chlorosulfonic acid, Thionyl chloride (optional) | Sodium nitrite, DABSO, CuCl2 |
| Typical Yield | 70-85% | 65-80% |
| Purity (crude) | 85-95% | 80-90% |
| Key Advantages | Fewer steps, potentially higher throughput | Milder conditions, avoids large excess of strong acid |
| Key Disadvantages | Harsh, corrosive reagents, significant HCl off-gassing | Multi-step, potential for diazonium salt instability |
Experimental Workflow Diagrams
Route A: Chlorosulfonation Workflow
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzene, 1,2-dimethyl-4-nitro- [webbook.nist.gov]
- 5. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Strategic Utility of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride in Synthetic Chemistry: A Guide for Researchers
Introduction: Beyond a Simple Building Block
In the landscape of modern organic synthesis, particularly within the demanding realms of medicinal chemistry and drug development, the selection of appropriate chemical intermediates is a critical determinant of success. 2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is one such intermediate, a reagent whose nuanced reactivity profile offers significant advantages in the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, moving beyond a mere cataloging of properties to a detailed discussion of its strategic applications, the mechanistic rationale behind its use, and field-proven protocols for its deployment in the laboratory.
The structural features of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride—a highly reactive sulfonyl chloride moiety, a deactivating and directing nitro group, and two ortho- and meta-directing methyl groups—create a unique interplay of electronic and steric effects. This interplay governs its utility, primarily as a precursor for the synthesis of sulfonamides, a functional group that is a cornerstone of numerous therapeutic agents.[1] This document will serve as a comprehensive resource for researchers, providing the technical accuracy and practical insights necessary to effectively integrate this versatile reagent into their synthetic programs.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use. The key identifiers and properties of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2,3-Dimethyl-5-nitro-benzenesulfonyl chloride | [2] |
| CAS Number | 68631-04-9 | [2] |
| Molecular Formula | C₈H₈ClNO₄S | [2] |
| Molecular Weight | 249.67 g/mol | [3] |
| Appearance | Typically a solid at room temperature | Inferred from related compounds |
Note: Detailed experimental data such as melting point and spectroscopic information for this specific isomer are not broadly published. Researchers should perform their own characterization upon receipt or synthesis of the material. Spectroscopic data for related isomers like 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride are available for comparison.[4][5]
Core Application: Synthesis of Substituted Sulfonamides
The primary application of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is in the synthesis of N-substituted sulfonamides through its reaction with primary and secondary amines.[6] This reaction is not merely a simple coupling; it is a strategic step that introduces a versatile functional handle into a molecule.
Mechanistic Rationale and the "Positive Ortho Effect"
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.[1] The presence of a base is essential to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
A key aspect governing the reactivity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is the presence of the two methyl groups ortho and meta to the sulfonyl chloride. Contrary to what might be expected from steric hindrance, studies on related arenesulfonyl chlorides have revealed that ortho-alkyl groups can counterintuitively accelerate the rate of nucleophilic substitution at the sulfonyl sulfur.[7] This phenomenon, sometimes referred to as a "positive steric effect," is attributed to the rigid and sterically congested structure imposed by the ortho substituents.[7][8] This constrained conformation can limit free rotation around the C-S bond, pre-organizing the sulfonyl chloride group for a more favorable transition state geometry upon nucleophilic attack.[8]
Simultaneously, the strong electron-withdrawing nature of the 5-nitro group significantly enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[9] This electronic activation, combined with the conformational effects of the ortho-methyl group, makes 2,3-dimethyl-5-nitro-benzenesulfonyl chloride a highly efficient reagent for sulfonamide formation.
// Nodes Reagent [label="2,3-Dimethyl-5-nitro-\nbenzenesulfonyl chloride"]; Amine [label="Primary or Secondary\nAmine (R-NHR')"]; Base [label="Base\n(e.g., Pyridine, Triethylamine)"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="N-Substituted Sulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="[Base-H]⁺Cl⁻"];
// Edges Reagent -> Intermediate [label="Nucleophilic Attack"]; Amine -> Intermediate; Base -> Product [label="Proton Abstraction"]; Intermediate -> Product [label="Elimination of Cl⁻"]; Intermediate -> Byproduct;
// Invisible edges for alignment {rank=same; Reagent; Amine; Base;} {rank=same; Intermediate;} {rank=same; Product; Byproduct;} }
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Experimental Protocols
The following protocols are based on well-established procedures for the reaction of arenesulfonyl chlorides with amines and should be adapted by researchers based on the specific substrate and scale of the reaction.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
This protocol is adapted from a robust procedure for the synthesis of N-substituted 2-nitrobenzenesulfonamides and is directly applicable to 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.[10]
Materials:
-
Primary amine (1.0 equivalent)
-
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride (1.05 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.1 - 1.5 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride (1.05 eq.) in anhydrous dichloromethane to the cooled amine solution over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
The crude product can be purified by recrystallization or flash column chromatography.
Protocol 2: Subsequent Reduction of the Nitro Group
A key strategic advantage of using a nitro-substituted benzenesulfonyl chloride is the potential for subsequent reduction of the nitro group to an amine. This newly formed amino group can then be used for further molecular elaboration, a common tactic in drug discovery.
Materials:
-
2,3-Dimethyl-5-nitro-sulfonamide (1.0 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diatomaceous earth
Procedure:
-
Dissolve the 2,3-dimethyl-5-nitro-sulfonamide in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4-5 eq.) to the solution.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and stir for 1-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution until the pH is ~8.
-
The resulting tin salts will precipitate. Filter the mixture through a pad of diatomaceous earth, washing the pad with the reaction solvent.
-
The filtrate contains the desired amino-sulfonamide. The organic solvent can be removed under reduced pressure, and the product can be extracted with a suitable organic solvent (e.g., ethyl acetate) if an aqueous workup is performed.
-
Further purification can be achieved by chromatography if necessary.
// Nodes Start [label="2,3-Dimethyl-5-nitro-\nbenzenesulfonyl chloride"]; Step1 [label="Reaction with R-NHR'\n(Protocol 1)", shape=ellipse, fillcolor="#FFFFFF"]; Product1 [label="N-Substituted\n2,3-Dimethyl-5-nitro-sulfonamide"]; Step2 [label="Reduction of Nitro Group\n(Protocol 2)", shape=ellipse, fillcolor="#FFFFFF"]; Product2 [label="N-Substituted\n5-Amino-2,3-dimethyl-sulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Further Synthetic\nElaboration", shape=ellipse, fillcolor="#FFFFFF"]; FinalProduct [label="Complex Target Molecule\n(e.g., Drug Candidate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Product1; Product1 -> Step2; Step2 -> Product2; Product2 -> Step3; Step3 -> FinalProduct; } Caption: Synthetic pathway from the intermediate to a complex molecule.
Applications in Drug Development and Heterocyclic Chemistry
The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants. The ability to readily synthesize a diverse library of sulfonamides using intermediates like 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is of high value in lead optimization campaigns.
Furthermore, the amino-sulfonamide products obtained after the reduction of the nitro group are valuable precursors for the synthesis of various heterocyclic compounds. The amino group can be diazotized and converted to other functionalities, or it can participate in cyclization reactions to form fused ring systems, which are common motifs in biologically active molecules.
Safety and Handling
As a sulfonyl chloride, 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is a reactive and corrosive compound that requires careful handling.
-
Corrosivity: It is corrosive to skin and eyes and can cause severe burns. [11]Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: Sulfonyl chlorides react with water, including moisture in the air, to produce the corresponding sulfonic acid and hydrochloric acid. [6]This can lead to a degradation of the reagent and the creation of a corrosive atmosphere. Store the compound in a tightly sealed container in a dry, cool place, preferably in a desiccator.
-
Incompatible Materials: Avoid contact with strong bases, alcohols, and amines outside of controlled reaction conditions.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is a powerful and versatile chemical intermediate for researchers in organic synthesis and drug discovery. Its unique substitution pattern provides a favorable reactivity profile for the efficient synthesis of sulfonamides. The presence of the nitro group offers a strategic advantage, serving as a masked amino group that can be revealed in a subsequent synthetic step to enable further molecular elaboration. By understanding the mechanistic principles that govern its reactivity and by employing robust, field-tested protocols, scientists can effectively leverage this reagent to accelerate the synthesis of novel and complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR [m.chemicalbook.com]
- 5. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR [m.chemicalbook.com]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
Catalytic Transformations of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride: A Guide for Researchers
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is a bespoke chemical entity poised for significant applications in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifecta of reactive sites—the highly electrophilic sulfonyl chloride, the electron-withdrawing nitro group, and the substituted aromatic core—renders it a versatile precursor for a multitude of catalytic transformations. This guide provides an in-depth exploration of plausible and impactful catalytic methods for the functionalization of this molecule, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. While direct catalytic applications of this specific molecule are not extensively documented, this document extrapolates from well-established catalytic methodologies applied to analogous structures, providing a robust framework for its synthetic manipulation.
The strategic positioning of the dimethyl and nitro substituents on the benzene ring significantly influences the electronic properties and steric environment of the molecule. The nitro group, a potent electron-withdrawing moiety, activates the aromatic ring for nucleophilic aromatic substitution and modulates the reactivity of the sulfonyl chloride. The methyl groups, on the other hand, introduce steric hindrance and possess electron-donating character, which can fine-tune the reactivity and selectivity of catalytic processes. This interplay of electronic and steric effects makes 2,3-dimethyl-5-nitro-benzenesulfonyl chloride a fascinating substrate for catalytic exploration.
This document will delve into three primary classes of catalytic reactions anticipated to be highly effective for this substrate:
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the sulfonyl chloride as a leaving group for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Catalytic Reduction of the Nitro Group: A pivotal transformation for accessing the corresponding aniline derivative, a key intermediate for further functionalization.
-
Catalytic Desulfonylation: The strategic removal of the sulfonyl group to introduce a hydrogen atom, offering a pathway to novel substituted nitroaromatics.
Each section will provide a comprehensive overview of the reaction, a detailed, step-by-step protocol, and a discussion of the underlying mechanistic principles.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The sulfonyl chloride group, while less commonly employed than halides or triflates, can serve as an effective leaving group in palladium-catalyzed cross-coupling reactions. This approach opens avenues for the construction of complex molecular architectures from 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. By analogy to other arylsulfonyl chlorides, a palladium-catalyzed reaction with a boronic acid or ester is a highly feasible strategy.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
Materials:
-
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous 1,4-dioxane to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is crucial for activating the relatively inert C-S bond of the sulfonyl chloride for oxidative addition to the palladium center.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent: 1,4-Dioxane is a common solvent for Suzuki-Miyaura couplings due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[1] This reaction can be adapted for 2,3-dimethyl-5-nitro-benzenesulfonyl chloride to introduce a variety of primary and secondary amines, which is a key transformation in pharmaceutical development.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
Materials:
-
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of nitrogen, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.
-
Add anhydrous toluene to the flask, followed by the amine and then 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active catalyst for the amination of aryl chlorides and is expected to be effective for the corresponding sulfonyl chloride.[2] XPhos is a bulky, electron-rich ligand that facilitates both the oxidative addition and reductive elimination steps.[3]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4]
-
Solvent: Toluene is a common high-boiling solvent for Buchwald-Hartwig aminations.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Section 2: Catalytic Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to a versatile functional group for further derivatization.[5] Catalytic hydrogenation is a clean and efficient method for this purpose.
Protocol: Catalytic Hydrogenation of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
Materials:
-
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 wt%)
-
Methanol or Ethyl acetate
-
Hydrogen gas (balloon or Parr hydrogenator)
-
Standard hydrogenation flask
Procedure:
-
Dissolve 2,3-dimethyl-5-nitro-benzenesulfonyl chloride in methanol or ethyl acetate in a hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask, and evacuate and backfill with nitrogen three times.
-
Introduce hydrogen gas (1 atm from a balloon or higher pressure in a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The resulting 5-amino-2,3-dimethyl-benzenesulfonyl chloride can often be used in the next step without further purification.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[5] It offers good activity and selectivity.
-
Solvent: Methanol and ethyl acetate are common solvents for catalytic hydrogenation as they are relatively inert and readily dissolve the substrate.
-
Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, while a Parr hydrogenator allows for higher pressures and faster reaction times for larger scales.
Table: Comparison of Nitro Reduction Methods
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, H₂ | Room temp, 1-4 atm | Clean, high yield, simple workup | Requires specialized equipment for high pressure |
| Transfer Hydrogenation | Pd/C, Ammonium formate | Reflux in Methanol | Avoids use of H₂ gas | Can require higher temperatures |
| Metal Reduction | Fe/NH₄Cl or SnCl₂/HCl | Aqueous/Acidic | Inexpensive, tolerant of some functional groups | Stoichiometric metal waste, acidic conditions |
Section 3: Catalytic Reductive Desulfonylation
In certain synthetic strategies, the sulfonyl group may be used as a directing or activating group and subsequently removed. Reductive desulfonylation replaces the sulfonyl group with a hydrogen atom.[6][7]
Protocol: Catalytic Reductive Desulfonylation of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride Derivatives
Note: This protocol is for a sulfonamide derivative, as the sulfonyl chloride is typically first reacted to form a more stable intermediate.
Materials:
-
N-Aryl-2,3-dimethyl-5-nitro-benzenesulfonamide (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (excess)
-
Hexamethylphosphoramide (HMPA) (optional, as an additive)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the N-aryl-2,3-dimethyl-5-nitro-benzenesulfonamide in anhydrous THF in a dry Schlenk flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the solution of samarium(II) iodide in THF to the reaction mixture until a persistent deep blue color is observed.
-
Stir the reaction at -78 °C for the prescribed time, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Reductant: Samarium(II) iodide is a powerful single-electron transfer reagent that is effective for the reductive cleavage of C-S bonds in sulfones and sulfonamides under mild conditions.[7]
-
Solvent: THF is the standard solvent for SmI₂-mediated reactions.
-
Additive: HMPA can accelerate the rate of reduction by coordinating to the samarium ion, although its use should be minimized due to its toxicity.
Conclusion
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride presents a wealth of opportunities for the synthesis of novel and complex molecules. The catalytic methodologies outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this versatile building block. Through the strategic application of palladium-catalyzed cross-coupling, catalytic nitro reduction, and reductive desulfonylation, the synthetic utility of this compound can be fully realized, paving the way for advancements in drug discovery and materials science. As with any new substrate, optimization of the reaction conditions will be key to achieving high yields and selectivities.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
Welcome to the technical support center for 2,3-dimethyl-5-nitro-benzenesulfonyl chloride. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your reaction yields and overcome common challenges when using this versatile reagent.
Introduction
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride, a specialized organosulfur compound, is a valuable reagent in modern organic synthesis. Its unique substitution pattern, featuring two methyl groups and a nitro group, offers distinct reactivity and solubility profiles, making it an important building block for complex molecules, particularly in the synthesis of pharmaceutical intermediates. This guide provides practical, experience-driven advice to help you navigate the intricacies of working with this reagent and achieve optimal results in your laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, providing potential causes and actionable solutions.
Question 1: My sulfonamide formation reaction with an amine is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in sulfonamide synthesis are a common challenge and can often be traced back to a few key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Poor Quality or Degradation of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride: Like many sulfonyl chlorides, this reagent is sensitive to moisture. Hydrolysis to the corresponding sulfonic acid will render it unreactive in the desired sulfonamide formation.
-
Solution: Always use a fresh bottle of the reagent or ensure it has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). If you suspect degradation, you can attempt to purify the sulfonyl chloride by recrystallization, though using a fresh batch is often more reliable.
-
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Solution:
-
Base Selection: A non-nucleophilic organic base like triethylamine or pyridine is commonly used to scavenge the HCl byproduct. Ensure the base is pure and dry. For sterically hindered amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial.
-
Solvent Choice: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically good choices. Ensure your solvent is thoroughly dried before use.
-
Temperature Control: The initial addition of the sulfonyl chloride to the amine solution is often performed at 0 °C to control the exothermicity of the reaction. Afterward, allowing the reaction to slowly warm to room temperature and stir for several hours is a common practice. For less reactive amines, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.
-
-
-
Low Nucleophilicity of the Amine: Primary and secondary aliphatic amines are generally more nucleophilic and react more readily than aromatic or sterically hindered amines.
-
Solution: For less reactive amines, increasing the reaction time, elevating the temperature, or using a more polar solvent to better solvate the transition state can improve the yield. In some cases, using a slight excess of the amine (1.1-1.2 equivalents) can also be beneficial.
-
Question 2: I am observing the formation of significant side products in my reaction. What are they likely to be and how can I minimize them?
Side product formation can complicate purification and reduce the yield of your desired sulfonamide. Understanding the potential side reactions is key to mitigating them.
Potential Side Products & Minimization Strategies:
-
Disulfonamide Formation (with primary amines): If a primary amine is used, it is possible for the initially formed sulfonamide to be deprotonated by the base and react with a second molecule of the sulfonyl chloride, leading to a disulfonamide.
-
Minimization: Use a stoichiometric amount or a slight excess of the primary amine relative to the sulfonyl chloride. Adding the sulfonyl chloride slowly to the amine solution can also help to keep its concentration low and disfavor the second reaction.
-
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, the presence of water will lead to the formation of 2,3-dimethyl-5-nitro-benzenesulfonic acid.
-
Minimization: Rigorously exclude water from your reaction by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction with the Solvent: Some solvents can react with sulfonyl chlorides under certain conditions. For example, in the presence of a strong base, alcohols will form sulfonate esters.
-
Minimization: Choose an inert, aprotic solvent for your reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using 2,3-dimethyl-5-nitro-benzenesulfonyl chloride compared to other sulfonyl chlorides?
The substitution pattern of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride provides a unique combination of properties. The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. The two methyl groups can influence the solubility of the reagent and its derivatives in organic solvents and can also provide steric hindrance that may be useful for directing reactions or influencing the conformation of the final product.
Q2: How should I properly store 2,3-dimethyl-5-nitro-benzenesulfonyl chloride?
This reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents. Storing under an inert atmosphere (e.g., in a glovebox or a sealed container with argon or nitrogen) is recommended to prolong its shelf life by preventing hydrolysis.
Q3: What are the best methods for purifying the resulting sulfonamide?
The purification of the sulfonamide product will depend on its physical properties. Common methods include:
-
Recrystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective way to obtain highly pure material.
-
Column Chromatography: For sulfonamides that are oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Acid-Base Extraction: If the sulfonamide has acidic or basic functional groups, an acid-base workup can be used to remove impurities.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of a sulfonamide from an amine and 2,3-dimethyl-5-nitro-benzenesulfonyl chloride. Note: This is a representative protocol and may require optimization for your specific substrate.
Materials:
-
Primary or secondary amine (1.0 eq)
-
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride (1.05 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 2,3-dimethyl-5-nitro-benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
-
Characterization: Characterize the pure product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value | Reference |
| 2,3-Dimethyl-5-nitro-benzenesulfonyl chloride | ||
| CAS Number | 68631-04-9 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO₄S | [1][2][3] |
| Molecular Weight | 249.67 g/mol | [4] |
| Boiling Point | 400.5°C at 760 mmHg | [1] |
| Density | 1.464 g/cm³ | [1] |
| Flash Point | 196°C | [1] |
Visualizations
Caption: A decision tree for troubleshooting low reaction yields.
Caption: A general workflow for sulfonamide synthesis.
References
Technical Support Center: Troubleshooting Side Reactions of 2,3-Dimethyl-5-Nitro-Benzenesulfonyl Chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 2,3-dimethyl-5-nitro-benzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent. Our goal is to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Introduction: The Duality of a Powerful Reagent
2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is a potent electrophile designed for the synthesis of sulfonamides through reaction with primary or secondary amines.[1][2] The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl sulfur, facilitating the desired reaction. However, this same electronic feature activates the aromatic ring, opening pathways to unintended side reactions. This guide addresses the most common issues encountered in the laboratory, explaining the underlying chemical principles and providing actionable protocols to mitigate them.
Part 1: Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is significantly lower than expected, or the reaction failed entirely. What are the primary causes?
A1: Low or zero yield is the most common issue and typically points to one of three culprits: hydrolysis of the sulfonyl chloride, poor reagent quality, or insufficient nucleophilicity of your amine.
-
Hydrolysis: The Most Common Pitfall. 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is highly sensitive to moisture.[1] Water, acting as a nucleophile, readily attacks the electrophilic sulfur center, leading to the formation of the corresponding sulfonic acid. This hydrolyzed product is unreactive towards your amine and represents a direct loss of your starting material. The reaction is often exothermic and can be difficult to control on a large scale.[3]
-
Poor Reagent Quality: Due to its moisture sensitivity, the sulfonyl chloride can degrade during storage.[1] Always use a freshly opened bottle or a reagent that has been stored under an inert atmosphere in a desiccator.
Troubleshooting Workflow:
Below is a systematic approach to diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low sulfonamide yield.
Q2: My TLC shows multiple products, including a major byproduct with similar polarity to my desired sulfonamide. What could it be?
A2: While multiple factors can lead to a complex reaction mixture, a common and often overlooked side reaction with nitro-activated systems is Nucleophilic Aromatic Substitution (SNAr) .
Instead of attacking the sulfonyl sulfur, a potent nucleophile can attack the aromatic ring itself. The nitro group is a strong electron-withdrawing group, which activates the ortho and para positions of the ring towards nucleophilic attack.[5][6] In 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, the positions ortho (C4) and para (C6) to the nitro group are activated. If your nucleophile attacks one of these positions, it can displace a different leaving group, or in some cases, a hydride ion, leading to a complex mixture. The most likely SNAr event, however, involves the displacement of the entire sulfonyl chloride group, especially with very strong nucleophiles under harsh conditions.
Mechanism of SNAr Side Reaction:
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7]
Caption: The SNAr addition-elimination pathway.
Mitigation Strategy:
-
Use less forcing conditions (lower temperature).
-
Employ a weaker, non-nucleophilic base like pyridine or triethylamine just to scavenge the HCl produced, rather than a strong base like NaH or NaOH which can generate more potent nucleophiles (e.g., alkoxides from alcohol solvents).[1][8]
-
Choose a solvent that does not participate in the reaction (e.g., DCM, THF instead of alcohols).
Q3: I am reacting a primary amine and I'm getting a second product that appears to be a result of a further reaction. What is happening?
A3: This is likely due to N-alkylation or N-acylation of the initially formed sulfonamide. The N-H proton of a primary sulfonamide is acidic due to the powerful electron-withdrawing effect of the sulfonyl group.[2][9] In the presence of a base, this proton can be removed to form a sulfonamidate anion. This anion is a competent nucleophile and can react with another molecule of your electrophile (if you are using one in a subsequent step) or even, in some cases, with the sulfonyl chloride starting material itself, leading to bis-sulfonated products.
Mitigation Strategy:
-
Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents) to ensure all the sulfonyl chloride is consumed.
-
Slow Addition: Add the sulfonyl chloride slowly to a solution of the amine and base. This keeps the instantaneous concentration of the sulfonyl chloride low, minimizing the chance of it reacting with the product.
Part 2: Key Experimental Protocols
Protocol 1: General Procedure for High-Yield Sulfonamide Synthesis
This protocol is optimized to minimize hydrolysis and other common side reactions.
-
Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon gas.
-
Reagent Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile).[1]
-
Inert Atmosphere: Place the reaction vessel under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: In a separate flask, dissolve 2,3-dimethyl-5-nitro-benzenesulfonyl chloride (1.05 eq) in the same anhydrous solvent. Transfer this solution to a syringe.
-
Reaction Execution: Cool the amine solution to 0 °C using an ice bath. Add the sulfonyl chloride solution dropwise over 15-30 minutes with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Part 3: Data Summary Table
| Nucleophile Type | Desired Reaction | Common Side Reaction(s) | Mitigation Strategy |
| Primary Aliphatic Amines | High-yield sulfonamide formation | Over-sulfonylation (bis-sulfonyl product) | Use a slight excess of amine; slow addition of sulfonyl chloride. |
| Secondary Aliphatic Amines | Good-yield sulfonamide formation | Hydrolysis (if conditions are not dry) | Follow strict anhydrous protocol.[1] |
| Aromatic Amines (Anilines) | Slow sulfonamide formation | Low yield; potential for SNAr | Use forcing conditions (heat); ensure anhydrous conditions; consider alternative catalytic methods.[1][10] |
| Alcohols / Water | Sulfonate ester formation / Hydrolysis | This is the side reaction. Formation of sulfonic acid. | Exclude all water and alcohol nucleophiles from the reaction mixture. Use aprotic solvents. |
| Strongly Basic Nucleophiles | Potential for SNAr | SNAr, desulfonylation | Use mild temperatures; avoid strongly basic conditions where possible. |
Part 4: Understanding the Mechanisms
A clear understanding of the competing reaction pathways is essential for effective troubleshooting.
Caption: Competing reaction pathways for benzenesulfonyl chlorides.
The key to success is to favor the kinetics of the desired pathway. By using anhydrous conditions, you starve the hydrolysis pathway of its required nucleophile (water). By using moderate temperatures and avoiding overly strong bases, you raise the activation energy for the SNAr pathway, making it less competitive.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
- 10. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of Sulfonamides Derived from 2,3-Dimethyl-5-Nitro-Benzenesulfonyl Chloride
Welcome to the technical support center for the purification of sulfonamides synthesized from 2,3-dimethyl-5-nitro-benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this class of compounds. The presence of the nitro group and the inherent reactivity of the sulfonyl moiety introduce unique purification hurdles. This document provides in-depth troubleshooting guides and validated protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying sulfonamides derived from 2,3-dimethyl-5-nitro-benzenesulfonyl chloride?
A1: The primary challenges stem from two main sources:
-
Impurities from the Synthetic Reaction: The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] Incomplete reactions or side reactions can leave unreacted starting materials.
-
Hydrolysis: The starting material, 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, is susceptible to hydrolysis, which converts it to the corresponding sulfonic acid.[4] This sulfonic acid impurity is highly polar and can be difficult to remove from the desired sulfonamide product. Hydrolysis can occur during the reaction, aqueous workup, or even during purification if conditions are not strictly controlled.[4][5]
Q2: What are the most common impurities I should expect?
A2: You should anticipate the following potential impurities in your crude product:
-
Unreacted 2,3-dimethyl-5-nitro-benzenesulfonyl chloride: Left over from an incomplete reaction.
-
2,3-dimethyl-5-nitro-benzenesulfonic acid: The hydrolysis product of the sulfonyl chloride.[4]
-
Unreacted starting amine: The nucleophile used in the synthesis.
-
Excess base: Such as pyridine or triethylamine, if used during the synthesis.
Q3: Which purification techniques are most effective for this class of sulfonamides?
A3: The two most effective and commonly used techniques are:
-
Recrystallization: This is the preferred method if your sulfonamide is a solid with good crystallization properties. It is highly effective at removing small amounts of impurities and can yield a product of very high purity.[6][7][8]
-
Flash Column Chromatography: This is necessary when recrystallization is ineffective, if the product is an oil, or if there are multiple impurities with similar polarities to the product. Silica gel is the most common stationary phase.[9][10][11]
Q4: How can I monitor the reaction and the purification progress?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for both monitoring the reaction and guiding the purification process.[12][13] It allows for rapid qualitative analysis to:
-
Determine if the starting sulfonyl chloride has been consumed.
-
Identify the presence of the product and major impurities.
-
Select an appropriate solvent system for column chromatography.[12][14]
-
Check the purity of fractions collected from a column.
Purification Workflow Overview
The following diagram outlines the general workflow and decision-making process for purifying your crude sulfonamide product.
Caption: General workflow for sulfonamide purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q: My product "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often because the solution is too supersaturated or the boiling point of the solvent is higher than the melting point of your compound.
-
Immediate Fix: Re-heat the solution to re-dissolve the oil. Add more of the same solvent until the solution is just slightly cloudy, then allow it to cool very slowly. If this doesn't work, add enough solvent to fully dissolve the oil at boiling, then proceed with the "Long-Term Strategy."
-
Long-Term Strategy:
-
Switch Solvents: Choose a solvent with a lower boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at room temperature or while warm, until you see persistent turbidity.[6] This controlled decrease in solubility promotes gradual crystal growth.
-
Q: I'm getting a very low yield after recrystallization. How can I improve it?
A: Low yield is a common problem and can be addressed by optimizing several steps of the process.[6]
-
Problem Diagnosis:
-
Too much solvent: Did you use the absolute minimum amount of hot solvent to dissolve the crude product? Excess solvent will keep more of your product dissolved even after cooling.
-
Incomplete cooling: Has the flask been thoroughly cooled? After reaching room temperature, placing the flask in an ice bath can significantly increase precipitation.
-
Premature crystallization: Did crystals form in the filter funnel during hot filtration? This traps product with the impurities you're trying to remove.
-
-
Solutions:
-
Minimize Solvent: Use the minimum volume of boiling solvent necessary for complete dissolution.
-
Ensure Complete Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for at least 30 minutes before filtering.
-
Prevent Premature Crystallization: Use a pre-warmed filter funnel and flask for the hot filtration step. If crystals form, add a small amount of hot solvent to redissolve them before continuing.
-
Chromatography Issues
Q: My compound is streaking or not moving from the baseline on the TLC plate.
A: This typically indicates that your compound is highly polar and is interacting very strongly with the acidic silica gel, or your solvent system is not polar enough. The sulfonic acid impurity is a common cause of baseline streaking.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., increase methanol in a dichloromethane/methanol mixture).
-
Add an Acid: For highly basic compounds, adding a small amount of acetic acid (0.5-1%) to the eluent can improve spot shape. However, for sulfonamides, this is less common.
-
Add a Base: If your compound is acidic or sensitive to the acidic nature of silica, adding a small amount of triethylamine (0.1-1%) to the eluent can deactivate the silica and prevent streaking.[7] This is often effective for sulfonamides.
-
Q: I see a new spot appearing during column chromatography that wasn't in the crude mixture.
A: This strongly suggests that your compound is degrading on the silica gel column. The acidic nature of standard silica can sometimes catalyze the hydrolysis of sensitive functional groups.
-
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent that contains 0.5-1% triethylamine. This neutralizes the acidic sites.[7]
-
Run the Column Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than what gives ideal separation on TLC to speed up elution.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Re-evaluate Purification Method: If the compound is highly unstable, recrystallization, if possible, is a much better alternative.[7]
-
Troubleshooting Flowchart: Low Recrystallization Yield
Caption: A step-by-step guide to diagnosing low yield in recrystallization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixtures with water are often good starting points.[8][15] Test small amounts in test tubes first.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Add Solvent: Continue adding small portions of hot solvent until the compound just dissolves completely. Note the total volume used.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Pre-warm a separate flask and a filter funnel (stemless or short-stemmed). Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb it. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35 and separates it from all impurities.[12] Common systems are mixtures of hexanes/ethyl acetate or dichloromethane/methanol.
-
Column Packing: Pack a glass column with silica gel using the "slurry method." Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow it to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel and carefully adding this to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions that contain only the pure product, and remove the solvent using a rotary evaporator.
Data Summary Tables
Table 1: Common Recrystallization Solvents for Sulfonamides
| Solvent System | Polarity | Typical Use Case | Notes |
| Ethanol | Polar Protic | General purpose for many sulfonamides.[15] | Good balance of polarity; often used for moderately polar compounds. |
| Isopropanol / Water | Polar Protic | For sulfonamides that are too soluble in pure alcohol.[8] | The water acts as an anti-solvent. Adjust the ratio to optimize solubility. |
| Ethyl Acetate / Hexanes | Mid-Polarity | Good for less polar sulfonamides. | Ethyl acetate is the "good" solvent, hexanes the "anti-solvent." |
| Toluene | Aromatic | For compounds with aromatic character that may not crystallize well from alcohols. | Higher boiling point; ensure your compound is stable. |
Table 2: Starting Solvent Systems for Column Chromatography (Silica Gel)
| Expected Compound Polarity | Starting Eluent System (v/v) | TLC Observation |
| Low Polarity | 9:1 Hexanes / Ethyl Acetate | Rf > 0.5 in 4:1 Hex/EtOAc |
| Medium Polarity | 1:1 Hexanes / Ethyl Acetate | Rf ~0.3 in this mixture |
| High Polarity | 98:2 Dichloromethane / Methanol | Compound at baseline in Hex/EtOAc systems |
| Very High Polarity | 95:5 Dichloromethane / Methanol | Compound at baseline in 98:2 DCM/MeOH |
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. TLC identification of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fsis.usda.gov [fsis.usda.gov]
- 15. scispace.com [scispace.com]
Technical Support Center: Hydrolysis of 2,3-dimethyl-5-nitro-benzenesulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common and often frustrating issue encountered during synthetic workflows: the unintended hydrolysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride during reaction workup. This document provides in-depth troubleshooting strategies, preventative protocols, and the underlying chemical principles to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: After my reaction, I have a low yield and a new, highly polar spot at the baseline of my TLC plate. What is happening?
A: This is a classic symptom of sulfonyl chloride hydrolysis. The highly polar, water-soluble byproduct is almost certainly 2,3-dimethyl-5-nitro-benzenesulfonic acid, formed when the sulfonyl chloride reacts with water during the workup procedure. This diverts your starting material, leading to a significant reduction in the yield of your desired product.
Q2: Is 2,3-dimethyl-5-nitro-benzenesulfonyl chloride exceptionally sensitive to hydrolysis?
A: Yes. Aryl sulfonyl chlorides, as a class, are moisture-sensitive reagents susceptible to hydrolysis.[1] The reactivity of the sulfur atom is dictated by the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing nitro group (-NO₂) on the benzene ring increases the electrophilicity of the sulfur atom, making it a more potent target for nucleophilic attack by water.[2][3] This electronic effect renders 2,3-dimethyl-5-nitro-benzenesulfonyl chloride particularly prone to hydrolysis compared to unsubstituted or electron-rich analogues.
Q3: What are the immediate signs of excessive hydrolysis during an aqueous workup?
A: Several signs can indicate that hydrolysis is occurring at an undesirable rate:
-
Excessive Gas Evolution: When quenching with a bicarbonate or carbonate base, the hydrolysis generates hydrochloric acid (HCl). This acid then reacts with the carbonate base, producing a vigorous and sometimes difficult-to-control effervescence of carbon dioxide (CO₂).[4]
-
Exothermic Reaction: The hydrolysis of sulfonyl chlorides is an exothermic process. Adding the aqueous quench too rapidly without external cooling can cause a noticeable increase in temperature, which in turn accelerates the rate of further hydrolysis.[4]
-
Precipitate Formation: If the reaction is performed in a non-polar organic solvent, the sodium or potassium salt of the resulting sulfonic acid may precipitate at the aqueous-organic interface or in the aqueous layer.
Q4: My reaction solvent is anhydrous. Why am I still seeing hydrolysis?
A: While starting with anhydrous solvents is critical, moisture can be introduced during the workup phase.[1] The primary sources are the aqueous quenching and washing solutions. Even trace amounts of water can lead to significant hydrolysis, especially if the conditions (e.g., temperature, pH, time) are not carefully controlled.[1]
In-Depth Troubleshooting Guide
This section is organized by common experimental observations to help you diagnose and solve issues related to the hydrolysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
Symptom 1: Significantly Low Yield of Desired Product
If your primary issue is a low isolated yield of the target molecule, with evidence of the sulfonic acid byproduct, consider the following causes and solutions.
Potential Cause: Uncontrolled Aqueous Quench
The most common cause of hydrolysis is a poorly executed quenching step. Rapidly adding an aqueous solution to the reaction mixture, especially without cooling, creates conditions ripe for hydrolysis. The exothermic nature of the reaction can create localized "hot spots" that dramatically accelerate the decomposition of the sulfonyl chloride.[4]
✅ Solution: Implement a Controlled Quenching Protocol
This protocol is designed to minimize the temperature and contact time between unreacted sulfonyl chloride and the aqueous phase, thereby suppressing hydrolysis.
Experimental Protocol: Controlled Quenching
-
Cooling is Critical: Before adding any aqueous solution, cool the reaction vessel to 0 °C using an ice-water bath. Ensure the vessel is securely clamped.
-
Prepare Quenching Solution: In a separate flask, prepare your quenching solution (e.g., saturated aqueous sodium bicarbonate). It is also advisable to cool this solution in an ice bath.[4]
-
Slow, Dropwise Addition: With vigorous stirring, add the cold quenching solution to the reaction mixture dropwise via an addition funnel. This ensures efficient heat dissipation and prevents localized temperature spikes.
-
Monitor the Addition: Carefully control the rate of addition to manage any gas evolution.[4] The goal is a steady, controlled effervescence, not a violent eruption.
-
Post-Quench Stirring: Once the addition is complete, continue to stir the biphasic mixture vigorously at 0 °C for an additional 15-30 minutes. This ensures that any remaining reactive species are fully quenched.
-
Proceed to Extraction: Do not allow the mixture to stand for prolonged periods. Proceed with separation of the layers and subsequent extractions promptly.
Symptom 2: Presence of Multiple Byproducts or a Complex Crude Mixture
Potential Cause: Inappropriate Base Selection or pH Environment
The stability of sulfonyl chlorides is pH-dependent. While they are susceptible to neutral hydrolysis (solvolysis), the rate is significantly accelerated under alkaline conditions.[2] Using a strong, concentrated base for quenching can promote rapid hydrolysis. Conversely, if the reaction itself generates acid (like HCl), and it is not adequately neutralized by a base scavenger during the reaction, the acidic aqueous workup can also contribute to hydrolysis, albeit typically slower than base-promoted hydrolysis.
✅ Solution: Optimize Quenching Reagent and Workup pH
-
Use a Mild Base: For quenching, a saturated solution of sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Bicarbonate is sufficiently basic to neutralize the byproduct HCl without creating a harshly alkaline environment.
-
Verify Neutralization: After quenching, use pH paper to check that the aqueous layer is neutral or slightly basic (pH 7-8).[4] This confirms that all generated acid has been neutralized.
-
Minimize Contact Time: Regardless of the pH, the key is to minimize the time the organic layer containing the sulfonyl chloride is in contact with the aqueous phase. Perform extractions efficiently.
Data & Protocol Summary
Table 1: Physicochemical Properties of Key Compounds
| Compound | Structure | Molecular Formula | Polarity |
| 2,3-dimethyl-5-nitro-benzenesulfonyl chloride | (Structure of the sulfonyl chloride) | C₈H₈ClNO₄S | Moderately Polar |
| 2,3-dimethyl-5-nitro-benzenesulfonic acid | (Structure of the sulfonic acid) | C₈H₉NO₅S | Highly Polar (Water Soluble) |
Table 2: Recommended Quenching Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0 - 5 °C | Minimizes the rate of exothermic hydrolysis.[4] |
| Quenching Agent | Saturated aq. NaHCO₃ | Mild base neutralizes acid without harsh alkaline conditions. |
| Addition Rate | Slow, dropwise | Prevents temperature spikes and controls gas evolution.[4] |
| Stirring | Vigorous | Ensures efficient mixing and heat transfer.[5] |
| Duration | < 30 minutes post-addition | Minimizes contact time with the aqueous phase. |
Mechanistic Insight & Process Visualization
Understanding the chemical pathway of hydrolysis is key to preventing it. The reaction proceeds via a nucleophilic substitution at the sulfur center (SN2-type mechanism).
Caption: Sₙ2 mechanism for aryl sulfonyl chloride hydrolysis.
The electron-withdrawing nitro group pulls electron density from the sulfur atom, making it more positive and thus more susceptible to attack by the lone pair of electrons on the water molecule.
Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process based on your primary experimental observation.
Caption: Troubleshooting decision tree for workup issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize sulfonylation to synthesize sulfonamides—a critical functional group in a vast array of pharmaceuticals. Here, we move beyond simple protocols to address the complex challenges encountered in the lab. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section covers foundational questions to establish a strong baseline of understanding before proceeding to complex troubleshooting.
Q1: What is the fundamental mechanism of sulfonylation with a sulfonyl chloride?
A: The sulfonylation of a nucleophile, such as an amine or alcohol, with a sulfonyl chloride (R-SO₂Cl) is fundamentally a nucleophilic acyl substitution reaction at the sulfur center. The reaction proceeds via a concerted or stepwise mechanism where the nucleophile attacks the electrophilic sulfur atom. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nucleophile bond. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.
Q2: How do I select the appropriate base for my sulfonylation reaction?
A: Base selection is critical and depends on the nucleophilicity and stability of your substrate. A common mistake is using a base that is too strong, which can lead to side reactions.
-
For robust primary and secondary amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often suitable. They are strong enough to scavenge HCl without significantly promoting side reactions.
-
For sensitive or weakly nucleophilic substrates (e.g., anilines, alcohols): Pyridine is a classic choice. It acts as both a base and a nucleophilic catalyst, activating the sulfonyl chloride. However, reactions can be slow.
-
For sterically hindered or challenging substrates: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst.[1][2] Used in catalytic amounts (0.05-0.2 eq) along with a stoichiometric base like Et₃N, DMAP can dramatically accelerate the reaction.[2][3] It functions by forming a highly reactive N-sulfonylpyridinium salt intermediate.[1][3]
| Base | pKa of Conjugate Acid | Primary Role | Common Use Case |
| Triethylamine (Et₃N) | 10.7 | HCl Scavenger | General purpose, for unhindered amines. |
| Pyridine | 5.2 | HCl Scavenger & Catalyst | Weakly nucleophilic amines/alcohols. |
| 2,6-Lutidine | 6.7 | Sterically Hindered Base | Minimizes side reactions with the base. |
| DMAP | 9.7 | Nucleophilic Catalyst | Challenging or sterically hindered substrates.[1][4] |
Q3: My sulfonyl chloride is old and has turned dark. Can I still use it?
A: Caution is advised. Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time to the corresponding sulfonic acid (RSO₃H).[5][6][7] This degradation is often accelerated by heat and can result in discoloration and the release of HCl and SO₂.[8] Using a degraded sulfonyl chloride will lead to lower yields and purification difficulties.[9] For best results, it is always recommended to use a fresh or recently purified sulfonyl chloride.[9] If you must use an older reagent, consider purifying it by distillation or recrystallization, if appropriate, before use.
Section 2: Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures with a logical, cause-and-effect approach to resolution.
Issue 1: Low or No Yield of Sulfonamide
You've run the reaction, but TLC/LC-MS analysis shows primarily unreacted starting material.
Potential Cause A: Inactive Sulfonylating Agent As discussed, sulfonyl chlorides degrade upon exposure to moisture.[10] The resulting sulfonic acid will not react under standard sulfonylation conditions.
-
Solution 1: Verify Reagent Quality. Use a fresh bottle of the sulfonyl chloride. Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Solution 2: Check for Hydrolysis. If you suspect hydrolysis, you can sometimes detect the sulfonic acid byproduct by LC-MS or by a change in the pH of a crude sample.
Potential Cause B: Insufficiently Nucleophilic Substrate If your amine or alcohol is sterically hindered or electron-deficient, its nucleophilicity may be too low for the reaction to proceed under standard conditions.
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction can often overcome the activation energy barrier. However, monitor carefully for decomposition.[9]
-
Solution 2: Employ a Nucleophilic Catalyst. Add 10 mol% of DMAP to your reaction mixture.[4] The DMAP will form a more reactive intermediate with the sulfonyl chloride, facilitating the attack by the weak nucleophile.[1]
-
Solution 3: Use a More Forcing Solvent. Switching from a solvent like dichloromethane (DCM) to a higher-boiling polar aprotic solvent like acetonitrile or DMF can sometimes improve results, although this may complicate the workup.[11]
Potential Cause C: Incomplete Reaction The reaction may have stalled before reaching completion.
-
Solution: Monitor Reaction Progress. Use TLC or LC-MS to track the consumption of starting material. If the reaction stalls, consider extending the reaction time or applying gentle heat.[9]
Issue 2: Formation of a Di-Sulfonylated Side Product with a Primary Amine
Your reaction with a primary amine (R-NH₂) is producing a significant amount of the di-sulfonated product, R-N(SO₂R')₂.
Causality: This is a very common side reaction.[12] After the first sulfonylation, the resulting mono-sulfonamide (R-NHSO₂R') still has an acidic N-H proton. In the presence of the base, this proton can be removed to form a sulfonamide anion, which is then susceptible to a second sulfonylation.[12]
References
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 11. Workup [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Sulfonylation
Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. As Senior Application Scientists, we provide not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your synthetic work.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My sulfonylation reaction shows low or no conversion of the starting material. What are the primary suspects?
Low conversion is a frequent challenge in sulfonylation and can often be traced back to a few key areas: the integrity of your reagents, the reaction conditions, or inherent substrate reactivity.[1][2]
1. Reagent Quality and Stability:
-
Sulfonylating Agent Degradation: Sulfonyl chlorides, common sulfonating agents, are highly susceptible to hydrolysis by atmospheric moisture.[2] This reaction consumes the sulfonyl chloride, converting it to the unreactive corresponding sulfonic acid.[3] Heteroaromatic sulfonyl chlorides, in particular, can exhibit complex decomposition pathways, including SO2 extrusion or hydrolysis, depending on their structure.[4][5]
-
Substrate Purity: Impurities in your starting material (the amine, alcohol, or arene) can inhibit the reaction.[3] These could be residual solvents, salts from a previous step, or other reactive species.
-
Troubleshooting Protocol: Ensure your substrate is pure and dry. Recrystallization, column chromatography, or azeotropic distillation to remove water are common purification methods.
-
2. Reaction Conditions:
-
Presence of Moisture: Water will readily react with the sulfonylating agent, effectively quenching it.[3][6]
-
Troubleshooting Protocol: Thoroughly dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents.
-
-
Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the substrate (in the case of amines and alcohols) or neutralize the generated HCl, but not so strong as to cause side reactions or degradation.[2][7]
-
Troubleshooting Protocol: For the sulfonylation of amines, tertiary amines like triethylamine or diisopropylethylamine are common choices. Ensure the base is dry.[2] In some cases, a stronger, non-nucleophilic base might be necessary for less reactive amines.[2] Recent studies have also explored Brønsted bases as catalysts for certain sulfonylation reactions.[7][8]
-
-
Suboptimal Temperature: Some sulfonylation reactions require heating to proceed at a reasonable rate.[3] However, excessive heat can lead to the decomposition of the starting materials, reagents, or the desired product.[3][6]
-
Troubleshooting Protocol: Monitor your reaction by TLC or LC-MS to gauge progress.[6] If the reaction is sluggish at room temperature, try incrementally increasing the temperature.[3] For exothermic reactions, initial cooling (e.g., 0 °C) during the addition of the sulfonylating agent can prevent side reactions.[2]
-
3. Insufficient Reaction Time:
-
Incomplete Reaction: The reaction may simply not have had enough time to go to completion.[6]
-
Troubleshooting Protocol: Monitor the reaction over time using an appropriate analytical technique to determine the optimal reaction time.[3]
-
Question 2: My reaction is producing a mixture of products, including isomers and/or polysulfonylated species. How can I improve selectivity?
The formation of multiple products significantly reduces the yield of the desired compound and complicates purification.
1. Isomeric Byproducts:
-
Cause: In the case of aromatic sulfonation, the directing effects of existing substituents on the ring will determine the position of the incoming sulfonyl group.[9] For quinoline derivatives, for example, substitution can occur at both the 5- and 8-positions.[6]
2. Polysulfonylation:
-
Cause: This occurs when more than one sulfonyl group is added to the substrate, a common issue with highly activated aromatic rings or when using a large excess of the sulfonating agent.[3][9]
-
Control Strategy:
-
Stoichiometry: Carefully control the stoichiometry of the sulfonylating agent. Use a stoichiometric amount or only a slight excess.[6][9]
-
Protecting Groups: For highly activated substrates like anilines, protecting the activating group (e.g., acylating the amine) can deactivate the ring sufficiently to prevent over-sulfonylation.[9]
-
Reaction Monitoring: Stop the reaction as soon as the starting material has been consumed to a satisfactory level to prevent further reaction.[9]
-
-
Question 3: I've confirmed product formation by LC-MS, but I'm struggling with isolation and purification, leading to low recovered yields.
Product loss during workup and purification is a common source of apparent low conversion.
1. Product Solubility:
-
Issue: The desired product may be highly soluble in the reaction mixture or the workup solvents, making precipitation or extraction inefficient.[6]
-
Troubleshooting Protocol:
-
pH Adjustment: If your product is a sulfonic acid, adjusting the pH of the aqueous phase during workup can significantly impact its solubility.
-
Anti-Solvent Addition: Adding a solvent in which your product is insoluble (an anti-solvent) can induce precipitation.[6]
-
Extraction Solvent Screening: Experiment with different organic solvents for extraction to find one that provides a good partition coefficient for your product.
-
-
2. Difficult Purification:
-
Issue: The product may be difficult to separate from unreacted starting materials, byproducts, or the base.
-
Troubleshooting Protocol:
-
Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10]
-
Acid/Base Washes: During workup, washing the organic layer with dilute acid can remove basic impurities (like amine bases), while washing with a mild base can remove acidic impurities.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about sulfonylation chemistry.
Q1: How do I choose the optimal solvent for my sulfonylation reaction? The ideal solvent should be inert to the reaction conditions and dissolve all reactants.[2] Anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used.[11] The choice of solvent can also influence the reaction rate and selectivity.[12] In some modern approaches, deep eutectic solvents (DESs) have been explored as green alternatives.[13]
Q2: What is the role of the base in sulfonylation, and how do I select the right one? In the sulfonylation of amines or alcohols, the base serves to deprotonate the substrate, increasing its nucleophilicity.[2] It also acts as a scavenger for the HCl generated during the reaction.[14] The base should be strong enough to effect deprotonation but not so nucleophilic that it competes with the substrate in reacting with the sulfonyl chloride.[2] Common choices include triethylamine and pyridine. For substrates with low nucleophilicity, a stronger, non-nucleophilic base may be required.[2]
Q3: Are there common side reactions I should be aware of? Besides polysulfonylation and the formation of isomers, hydrolysis of the sulfonyl chloride is a major side reaction if moisture is present.[3] With certain substrates, sulfonyl group migration or cleavage of the sulfonamide bond can occur, particularly under harsh deprotection conditions if protecting groups are used.[9] For some alkanesulfonyl chlorides, elimination to form a highly reactive sulfene intermediate can be a competing pathway.[15][16]
Q4: My sulfonation of an aromatic ring is reversible. How can I control this? Aromatic sulfonation is a reversible reaction.[14][17] The forward reaction (sulfonation) is favored in concentrated acidic conditions, while the reverse reaction (desulfonation) is favored in a dilute, hot aqueous acid.[14][18] To drive the reaction towards the sulfonated product, you can use fuming sulfuric acid (oleum), which contains an excess of SO3, or add a dehydrating agent like thionyl chloride.[14][17]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Small-Scale Trial Sulfonylation of an Amine
-
Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent. Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Reagents: Dissolve the amine substrate (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagrams
General Sulfonylation Mechanism (Amine Substrate)
Caption: Mechanism of amine sulfonylation.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
Data Summary
Table 1: Common Solvents and Bases in Sulfonylation
| Solvent | Properties | Common Bases Used With It |
| Dichloromethane (DCM) | Aprotic, good solubility for many organics | Triethylamine (TEA), Pyridine |
| Acetonitrile (MeCN) | Polar aprotic, good for a wide range of polarities | Diisopropylethylamine (DIPEA), TEA |
| Tetrahydrofuran (THF) | Aprotic ether, can coordinate with cations | TEA, Pyridine |
| Pyridine | Can act as both solvent and base | Itself |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Brønsted base catalyzed Reppe sulfonylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Brønsted base catalyzed Reppe sulfonylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 15. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 18. youtube.com [youtube.com]
Technical Support Center: 2,3-dimethyl-5-nitro-benzenesulfonyl Chloride
Welcome to the dedicated support center for handling 2,3-dimethyl-5-nitro-benzenesulfonyl chloride. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use, particularly concerning the removal of unreacted starting material. Our guidance is grounded in established chemical principles and validated laboratory practices to ensure the integrity and success of your synthetic workflows.
Troubleshooting & FAQs: Removing Unreacted 2,3-dimethyl-5-nitro-benzenesulfonyl Chloride
This section addresses specific issues related to the purification of reaction mixtures containing residual 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
Question 1: My reaction is complete, but TLC and LC-MS analysis show a significant amount of unreacted 2,3-dimethyl-5-nitro-benzenesulfonyl chloride. What is the most effective way to remove it?
Answer:
The presence of unreacted sulfonyl chloride is a common issue stemming from its high reactivity and the need to use it in excess to drive reactions to completion. The most effective removal strategy involves a two-pronged approach: reactive quenching followed by a suitable purification method. The choice of method will depend on the stability of your desired product.
Expertise & Experience: Sulfonyl chlorides are potent electrophiles and are highly susceptible to nucleophilic attack.[1][2] This reactivity is the key to both their synthetic utility and their selective removal. By introducing a nucleophilic scavenger, we can convert the unreacted sulfonyl chloride into a more easily removable sulfonic acid or a derivative thereof.
Step 1: Reactive Quenching - Converting the Sulfonyl Chloride
The primary goal of quenching is to convert the reactive sulfonyl chloride into a chemically inert and more polar species (sulfonic acid or a derivative) that can be easily separated.
Protocol: Aqueous Quenching
This is the simplest and most common method, suitable for products that are stable to aqueous basic conditions.
-
Cool the Reaction Mixture: Before adding any aqueous solution, cool your reaction mixture to 0 °C using an ice bath. This mitigates any potential exotherm from the quenching process.
-
Add a Mild Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). The base will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which will then be deprotonated to form a water-soluble sulfonate salt.[1][3]
-
Causality: The hydroxide or bicarbonate ions act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride.[4][5][6] This leads to the displacement of the chloride ion and the formation of a sulfonic acid. In the presence of excess base, the acidic sulfonic acid is converted to its highly polar and water-soluble sulfonate salt.
-
-
Monitor the Quench: Stir the biphasic mixture vigorously for 15-30 minutes. You can monitor the disappearance of the sulfonyl chloride spot by TLC.[7]
-
Proceed to Extraction: Once the quenching is complete, move to the liquid-liquid extraction step.
Workflow for Aqueous Quenching and Extraction
Caption: Workflow for quenching and extraction.
Step 2: Purification - Separating the Product from Byproducts
After quenching, the resulting sulfonate salt is typically found in the aqueous phase, while your desired product remains in the organic phase.
Protocol: Liquid-Liquid Extraction
-
Solvent Selection: Ensure your product is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Perform Extraction: Transfer the quenched reaction mixture to a separatory funnel. If your reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), you will need to add a larger volume of both the extraction solvent and water/brine to achieve phase separation.
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
Water (to remove the bulk of the sulfonate salt and any remaining base).
-
Brine (saturated NaCl solution) to break any emulsions and remove residual water.[8]
-
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.
Trustworthiness: This protocol is self-validating. The successful removal of the sulfonate salt into the aqueous layer can be confirmed by TLC analysis of the organic layer before and after washing. The absence of the highly polar sulfonate spot at the baseline of the TLC plate indicates a successful extraction.
Question 2: My product is sensitive to water or basic conditions. Are there any non-aqueous methods to remove 2,3-dimethyl-5-nitro-benzenesulfonyl chloride?
Answer:
Yes, for sensitive substrates, non-aqueous workup procedures are essential. The strategy still revolves around converting the sulfonyl chloride into a more easily separable species, but using reagents compatible with anhydrous conditions.
Method 1: Scavenger Resins
Polymer-supported scavengers are an excellent choice for sensitive products.[7] These are solid-phase reagents that react with the excess sulfonyl chloride, allowing for its removal by simple filtration.[9][10]
Expertise & Experience: Amine-functionalized resins, such as piperazine or Tris(2-aminoethyl)amine (TAEA) bound to a polystyrene support, are highly effective.[9][11] The resin's basic amine groups act as nucleophiles, sequestering the sulfonyl chloride.[12][13] The key advantage is the ease of separation – the reacted resin is simply filtered off.[10]
Protocol: Using a Scavenger Resin
-
Choose the Resin: Select a resin with high nucleophilicity and loading capacity.
-
Add Resin to the Reaction: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess sulfonyl chloride).[7]
-
Stir: Allow the mixture to stir at room temperature. Reaction times can vary from 1 to 12 hours.[10]
-
Monitor Progress: Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.[10]
-
Filter and Concentrate: Once complete, filter the reaction mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Concentrate the filtrate to obtain your crude product.[10]
Data Summary: Common Scavenger Resins
| Resin Type | Functional Group | Typical Equivalents | Advantages |
| Piperazine-based | Secondary Amine | 2-3 | High reactivity, good for less reactive sulfonyl chlorides.[11] |
| TAEA-based | Primary Amines | 2-3 | Very high capacity and reactivity.[9] |
| Aminomethyl Polystyrene | Primary Amine | 2-3 | Commonly available and effective.[7] |
Method 2: Chromatographic Purification
If a reactive workup is not feasible, direct purification by column chromatography can be employed.
Expertise & Experience: Normal-phase silica gel chromatography is generally effective. Sulfonyl chlorides are relatively non-polar and will elute with non-polar solvent systems (e.g., hexanes/ethyl acetate). However, they can sometimes streak or partially decompose on silica.
Trustworthiness: To prevent decomposition on silica, which is acidic, it is advisable to use a less acidic silica gel or to add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5% v/v) to the eluent.[14] Co-spotting the crude material with a small amount of triethylamine on the TLC plate can help predict the chromatographic behavior more accurately. A gradient elution, starting with a low polarity mobile phase, will typically provide the best separation.
Logical Relationship of Purification Choices
Caption: Decision tree for purification strategy.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sopachem.com [sopachem.com]
- 10. benchchem.com [benchchem.com]
- 11. suprasciences.com [suprasciences.com]
- 12. suprasciences.com [suprasciences.com]
- 13. Polystyrene A Sulfonyl Chloride [rapp-polymere.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Reactivity and Troubleshooting for 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals utilizing 2,3-dimethyl-5-nitro-benzenesulfonyl chloride in their synthetic workflows. We will explore the nuanced reactivity of this molecule, focusing on the interplay between electronic activation and steric influence, and provide practical, field-tested solutions to common experimental challenges.
Part 1: Frequently Asked Questions (FAQs) - Core Reactivity Principles
This section addresses fundamental questions regarding the chemical behavior of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, providing the foundational knowledge needed for successful experimentation.
Q1: What are the primary factors governing the reactivity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride?
The reactivity of this sulfonyl chloride is governed by a compelling interplay of two key factors:
-
Electronic Activation: The nitro group (NO₂) at the meta-position (C5) is a powerful electron-withdrawing group. This effect is transmitted through the benzene ring, significantly increasing the electrophilicity of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group. A more electrophilic sulfur center is more susceptible to attack by nucleophiles (such as amines or alcohols), which generally leads to an increased reaction rate.[1]
-
Steric Influence: The presence of two methyl groups at the C2 (ortho) and C3 (meta) positions introduces significant steric bulk around the reaction center. While steric hindrance often slows down reactions, the effect in ortho-substituted arenesulfonyl chlorides can be surprisingly complex and, in some cases, rate-accelerating.[1][2][3]
Q2: I would expect the ortho-methyl group to sterically hinder the reaction and slow it down. Is this correct?
This is a common and logical assumption, but experimental and computational studies have revealed a counterintuitive phenomenon known as "steric acceleration" in nucleophilic substitutions of ortho-alkyl-substituted arenesulfonyl chlorides.[2][3][4]
The explanation lies in the relative energies of the ground state and the transition state.
-
Ground State: In the starting material, the bulky ortho-methyl group and the sulfonyl chloride group are forced into close proximity, creating significant steric strain and compressing the molecule's structure.[2][3]
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state. As the nucleophile attacks the sulfur atom, the geometry changes, and the substituents spread out. This relieves the steric congestion present in the ground state.
Because the transition state is less sterically strained than the ground state, the overall activation energy for the reaction is lowered, leading to an acceleration of the reaction rate compared to what simple steric hindrance would predict.[4]
Caption: Relief of ground-state steric strain in the transition state.
Q3: What is the mechanistic pathway for sulfonylation reactions with this reagent?
Nucleophilic substitution at a tetracoordinate sulfur center can proceed through two primary mechanisms: a concerted Sₙ2-like pathway or a stepwise addition-elimination (A-E) pathway. For the reaction of arenesulfonyl chlorides with common nucleophiles like amines or other chlorides, extensive studies support a concerted Sₙ2 mechanism.[2][3][5]
In this mechanism, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. The reaction proceeds through a single, high-energy transition state without the formation of a stable intermediate.
Caption: Concerted Sₙ2-like mechanism at the sulfonyl sulfur center.
Part 2: Troubleshooting Guide for Experimental Workflows
Even with a reactive substrate, experimental challenges can arise. This section provides solutions to common issues encountered during reactions with 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Slow or Incomplete Reaction | 1. Poor Nucleophilicity: The attacking amine or alcohol is sterically hindered or electronically poor. 2. Inadequate Base: The reaction generates HCl, which protonates the nucleophile, rendering it inactive. The base may be too weak or sterically hindered to effectively scavenge the acid. 3. Low Temperature: The reaction's activation energy is not being overcome. | 1. Modify Conditions: Increase the reaction temperature in increments of 10-20 °C. If possible, use a more polar aprotic solvent (e.g., DMF, NMP) to better solvate the transition state. 2. Re-evaluate Base: Switch to a stronger, non-nucleophilic base like DBU or Proton-Sponge®. For amine nucleophiles, using a slight excess (1.1-1.5 eq) of the amine itself can sometimes be sufficient, but an external base like triethylamine or pyridine is standard.[6][7] 3. Check Stoichiometry: Ensure at least one full equivalent of base is used for every equivalent of sulfonyl chloride. |
| Multiple Products Observed on TLC/LCMS | 1. Hydrolysis of Starting Material: Presence of moisture in reagents or solvent is hydrolyzing the sulfonyl chloride to the corresponding sulfonic acid. 2. Polysulfonylation: The substrate contains multiple nucleophilic sites (e.g., diamines) and is reacting more than once.[8] 3. Side reaction with Solvent/Base: Under harsh conditions (high heat), nucleophilic solvents (like alcohols) or bases (like pyridine) can react. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and fresh, high-purity reagents. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Control Stoichiometry: Use the sulfonylating agent as the limiting reagent. Add the sulfonyl chloride slowly to a solution of the nucleophile to avoid localized high concentrations that favor multiple additions.[8] 3. Protect Functional Groups: If polysulfonylation is unavoidable, consider using a protecting group strategy to temporarily block other reactive sites.[8] |
| Low Isolated Yield After Workup | 1. Product is Water-Soluble: The resulting sulfonamide or sulfonate ester has polar functional groups that cause it to partition into the aqueous layer during extraction. 2. Emulsion Formation: An emulsion formed during the aqueous workup, trapping the product. 3. Product Degradation: The product is unstable to the acidic or basic conditions of the workup. | 1. Modify Extraction: Before discarding the aqueous layer, re-extract it several times with a more polar organic solvent like ethyl acetate or dichloromethane. If the product is highly polar, back-extraction may be necessary. Test the aqueous layer by TLC.[9] 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. 3. Test Product Stability: Before full-scale workup, take a small aliquot of the reaction mixture and expose it to the planned aqueous acid/base wash. Analyze by TLC to see if any degradation occurs.[9] If so, opt for a neutral water wash or direct purification. |
Part 3: Standard Experimental Protocol
This section provides a robust, self-validating protocol for a typical sulfonylation reaction.
Protocol 1: Synthesis of an N-Aryl Sulfonamide
This procedure details the reaction of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride with a generic primary aniline.
Materials:
-
2,3-dimethyl-5-nitro-benzenesulfonyl chloride (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Pyridine (or Triethylamine) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Dissolve 2,3-dimethyl-5-nitro-benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the sulfonyl chloride by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench the excess base.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography or recrystallization as appropriate for the specific product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemcom.com [echemcom.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: Profiling 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. For the protection of amines, a diverse arsenal of reagents is available, each with a unique profile of stability, lability, and compatibility. This guide provides an in-depth comparative analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a specialized sulfonylating agent, benchmarked against a representative cohort of commonly employed amine protecting groups. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Imperative of Amine Protection
Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can be liabilities in the presence of electrophilic reagents or sensitive functionalities. Protecting groups serve as temporary masks, reversibly attenuating the reactivity of the amine to allow for chemical transformations elsewhere in the molecule. The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout a range of synthetic steps, and be selectively removed in high yield, again under mild conditions that do not compromise the integrity of the target molecule.
This guide will focus on the comparison of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride with other prominent protecting groups, categorized into two main classes: sulfonyl-based and carbamate-based protectors.
The Sulfonyl Chloride Family: A Study in Stability and Activation
Sulfonyl chlorides react with primary and secondary amines to form stable sulfonamides. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom.
2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride: An Emerging Player
While less ubiquitous than its counterparts, 2,3-dimethyl-5-nitro-benzenesulfonyl chloride presents a unique combination of steric and electronic attributes. The two methyl groups in the ortho and meta positions introduce significant steric hindrance around the sulfonyl group. This steric bulk can influence the rate of both the protection and deprotection steps. The meta-nitro group is a powerful electron-withdrawing group, which increases the acidity of the N-H proton in the resulting sulfonamide, a feature that can be exploited for subsequent N-alkylation, as seen in the Fukuyama amine synthesis.
Anticipated Properties:
-
Protection: The steric hindrance from the two methyl groups might necessitate slightly more forcing conditions for the protection of sterically hindered amines compared to less substituted sulfonyl chlorides.
-
Stability: The resulting sulfonamide is expected to be highly stable across a broad pH range, a characteristic feature of sulfonamides.
-
Deprotection: The presence of the electron-withdrawing nitro group is anticipated to facilitate cleavage under milder nucleophilic conditions (e.g., using thiols) compared to tosylamides, similar to what is observed for nitrobenzenesulfonamides (nosylamides). However, the steric hindrance from the methyl groups might require longer reaction times or more potent nucleophiles for deprotection.
Comparative Sulfonyl Chlorides
-
p-Toluenesulfonyl Chloride (TsCl): A widely used and cost-effective reagent, TsCl forms highly stable tosylamides.[1] However, the removal of the tosyl group often requires harsh reductive or strongly acidic conditions, which can be incompatible with sensitive functional groups.[1]
-
o-Nitrobenzenesulfonyl Chloride (o-NsCl) and p-Nitrobenzenesulfonyl Chloride (p-NsCl): The "nosyl" protecting groups are renowned for their role in the Fukuyama amine synthesis. The strong electron-withdrawing nitro group renders the sulfonamide N-H proton acidic, allowing for facile N-alkylation. Crucially, the nosyl group can be cleaved under mild conditions using a thiol and a base, offering a significant advantage over the tosyl group.
The Carbamate Family: Masters of Orthogonality
Carbamate-based protecting groups are mainstays in peptide synthesis and are valued for their diverse deprotection conditions, which enable orthogonal synthetic strategies.[2]
-
tert-Butoxycarbonyl (Boc): The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) and is stable to a wide range of nucleophilic and basic conditions.[3][4] Its key feature is its lability under acidic conditions, typically using trifluoroacetic acid (TFA).[5]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Fmoc is the cornerstone of modern solid-phase peptide synthesis.[6] It is introduced using Fmoc-Cl or Fmoc-OSu and is stable to acidic conditions.[7][8] Its defining characteristic is its rapid cleavage under mild basic conditions, most commonly with a solution of piperidine in DMF.[6][9]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced with benzyl chloroformate, is stable to both acidic and basic conditions.[10] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions.[2][11]
Head-to-Head Comparison: Performance Matrix
The following table provides a comparative overview of the key performance characteristics of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride (inferred properties) and other major protecting groups.
| Protecting Group | Reagent | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages | Potential Limitations |
| 2,3-Dimethyl-5-nitro-benzenesulfonyl (Inferred) | 2,3-dimethyl-5-nitro-benzenesulfonyl chloride | Base (e.g., pyridine, Et₃N) in aprotic solvent | High stability to acid and base | Thiol and base (mild); potentially hindered | Facilitates N-alkylation; stable | Limited commercial availability; potentially slow deprotection |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Et₃N in aprotic solvent[1] | Very high stability to acid and base[1] | Strong acid (HBr/AcOH) or reducing agents (Na/NH₃)[1] | Cost-effective; highly stable | Harsh deprotection conditions |
| Nosyl (Ns) | o- or p-Nitrobenzenesulfonyl chloride | Pyridine or Et₃N in aprotic solvent | High stability to acid | Thiol (e.g., thiophenol) and base (e.g., K₂CO₃) | Mild deprotection; facilitates Fukuyama amine synthesis | Can be sensitive to some reducing agents |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., Et₃N, DMAP) in various solvents[3][4] | Stable to base and nucleophiles[12] | Acid (e.g., TFA, HCl)[5] | Widely used; orthogonal to Fmoc and Cbz | Labile to strong acids |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, pyridine) in aqueous or organic solvent[7][8] | Stable to acid[8] | Base (e.g., 20% piperidine in DMF)[6] | Mild, base-labile deprotection; orthogonal to Boc and Cbz | Labile to bases |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃) in aqueous or organic solvent[10] | Stable to acid and base[10] | Catalytic hydrogenolysis (H₂/Pd-C)[2] | Neutral deprotection; orthogonal to Boc and Fmoc | Incompatible with reducible functional groups |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of a representative primary amine using several of the discussed protecting groups.
Protocol 1: Protection of Benzylamine with p-Toluenesulfonyl Chloride (TsCl)
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.0 eq.) in dichloromethane in a round-bottomed flask.
-
Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2x), followed by saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Deprotection of N-Tosylbenzylamine using HBr in Acetic Acid
Materials:
-
N-Tosylbenzylamine
-
33% HBr in acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-tosylbenzylamine (1.0 eq.) in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Add a solution of 33% HBr in acetic acid (5-10 eq.).
-
Stir the mixture at room temperature for 4-16 hours, monitoring by TLC.[2]
-
Upon completion, precipitate the product by adding diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrobromide salt in water and carefully neutralize with a saturated aqueous NaHCO₃ solution until the solution is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 3: Protection of Benzylamine with Di-tert-butyl dicarbonate ((Boc)₂O)
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.0 eq.) in DCM.
-
Add triethylamine (1.5 eq.).
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution.[4]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 4: Deprotection of N-Boc-benzylamine with Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-benzylamine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc-benzylamine (1.0 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq.) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[13]
-
Upon completion, remove the solvent and excess TFA in vacuo. The crude product is the TFA salt of the amine and can often be used without further purification.
Visualization of Key Concepts
Diagram 1: Orthogonal Deprotection Strategies
Caption: Orthogonal deprotection of common carbamate protecting groups.
Diagram 2: Fukuyama Amine Synthesis Workflow
Caption: Workflow of the Fukuyama Amine Synthesis.
Conclusion
The selection of an amine protecting group is a multifaceted decision that hinges on the specific demands of a synthetic route. While established protecting groups like Boc, Fmoc, Cbz, and Ts offer a reliable and well-characterized toolkit, the exploration of novel reagents such as 2,3-dimethyl-5-nitro-benzenesulfonyl chloride can provide unique solutions to challenging synthetic problems. The anticipated properties of this reagent—high stability, potential for mild deprotection, and the ability to facilitate N-alkylation—position it as a valuable, albeit specialized, tool for the synthetic chemist. This guide has sought to provide a balanced and data-supported comparison to empower researchers in navigating the critical choices of protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
A Comparative Guide to Sulfonyl Chlorides: 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride vs. Tosyl Chloride
In the landscape of organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity in the construction of complex molecules. Among the arsenal of reagents for amine protection, sulfonyl chlorides have long been a mainstay. The toluenesulfonyl (tosyl) group is a classic choice, renowned for its stability. However, the demands of modern synthetic chemistry, particularly in drug development and natural product synthesis, have spurred the exploration of alternative sulfonylating agents with more nuanced reactivity profiles. This guide provides an in-depth technical comparison between the traditional workhorse, tosyl chloride (TsCl), and a more specialized reagent, 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
Introduction to Amine Protection with Sulfonyl Chlorides
The protection of primary and secondary amines is a frequent necessity to temper their inherent nucleophilicity and basicity.[1] The formation of a sulfonamide by reacting an amine with a sulfonyl chloride in the presence of a base is a robust method to achieve this.[2] The electron-withdrawing nature of the sulfonyl group significantly diminishes the nucleophilicity of the amine nitrogen, rendering it unreactive under a wide range of conditions.[2]
Tosyl chloride (p-toluenesulfonyl chloride) has been a long-standing reagent for this purpose. The resulting tosylamide is exceptionally stable across a broad pH range and is resistant to many oxidizing and reducing agents.[2] However, this high stability can be a double-edged sword, as the removal of the tosyl group often necessitates harsh conditions, such as strong acids or potent reducing agents, which can be incompatible with sensitive functional groups elsewhere in the molecule.[2]
This limitation has driven the development of alternative sulfonyl chlorides with tailored electronic properties that allow for milder deprotection strategies. One such class of reagents is the nitro-substituted benzenesulfonyl chlorides.
The Rise of Nitro-Substituted Benzenesulfonyl Chlorides
The introduction of a nitro group onto the benzene ring of the sulfonyl chloride has a profound impact on its reactivity. The strongly electron-withdrawing nitro group increases the electrophilicity of the sulfur atom, which can lead to faster reaction rates for sulfonamide formation.[3] More importantly, it significantly facilitates the cleavage of the resulting sulfonamide. This is the cornerstone of the renowned Fukuyama Amine Synthesis, which utilizes 2-nitrobenzenesulfonyl (nosyl) chloride to enable the synthesis of secondary amines under mild conditions.[4][5] The nosyl group can be readily removed by nucleophilic aromatic substitution with thiols, a process that proceeds through a Meisenheimer complex.[4][6]
A Head-to-Head Comparison: 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride vs. Tosyl Chloride
While direct, quantitative comparative studies between 2,3-dimethyl-5-nitro-benzenesulfonyl chloride and tosyl chloride are not extensively documented, we can infer their relative performance based on the well-established electronic and steric effects of their substituents.
| Feature | Tosyl Chloride (TsCl) | 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride |
| Structure | p-Toluenesulfonyl chloride | 2,3-Dimethyl-5-nitro-benzenesulfonyl chloride |
| Key Substituents | para-Methyl group (electron-donating) | Two ortho/meta-Methyl groups (electron-donating), one meta-Nitro group (electron-withdrawing) |
| Reactivity | Moderately reactive | Likely more reactive than TsCl due to the dominant electron-withdrawing nitro group |
| Sulfonamide Stability | Very high | High, but susceptible to cleavage under specific nucleophilic conditions |
| Deprotection Conditions | Harsh (e.g., strong acids, dissolving metal reduction) | Mild (e.g., thiol and base) |
| Key Advantage | High stability, crystalline derivatives | Facile deprotection under mild, orthogonal conditions |
| Potential Limitation | Difficult deprotection | Potential for side reactions if other electrophilic sites are present |
Causality Behind Experimental Choices
The choice between these two reagents hinges on the overall synthetic strategy.
-
When to Choose Tosyl Chloride: If a highly robust protecting group is required that can withstand a battery of harsh reaction conditions, and the substrate is tolerant to the strong conditions needed for deprotection, tosyl chloride is an excellent and cost-effective choice. The crystallinity of tosylated compounds can also aid in purification.[2]
-
When to Choose 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride: For the synthesis of complex molecules with sensitive functional groups, the ability to deprotect under mild conditions is a significant advantage. The nitro-substituted reagent allows for an orthogonal protection strategy, where it can be selectively removed in the presence of other protecting groups like Boc or Cbz.[7] The methyl groups on the ring may slightly modulate the reactivity compared to a simple nitrobenzenesulfonyl chloride, potentially offering a fine-tuned balance of stability and cleavage lability. The electron-donating methyl groups would slightly decrease the reactivity compared to an unsubstituted nitrobenzenesulfonyl chloride, but the powerful electron-withdrawing effect of the nitro group is expected to dominate.
Experimental Protocols
To provide a practical context, here are representative step-by-step methodologies for the protection of a primary amine with both reagents.
Protocol 1: Protection of a Primary Amine using Tosyl Chloride
This protocol describes a general procedure for the N-tosylation of a primary amine.
Workflow Diagram:
Caption: General workflow for amine protection with Tosyl Chloride.
Methodology:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and a suitable base such as triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane (DCM).[8]
-
Cool the solution to 0 °C in an ice bath.[8]
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM to the cooled amine solution.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding water.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[8]
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-tosylated amine.[2]
Protocol 2: Protection of a Primary Amine using 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride
This protocol is adapted from the general procedure for the synthesis of nitrobenzenesulfonamides, as seen in the Fukuyama amine synthesis.[9]
Workflow Diagram:
Caption: Workflow for amine protection with a nitro-substituted sulfonyl chloride.
Methodology:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).[9]
-
Cool the mixture in an ice-water bath.[9]
-
Add 2,3-dimethyl-5-nitro-benzenesulfonyl chloride (1.05 eq) portion-wise over a period of 5-10 minutes.[9]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the starting amine is consumed, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2,3-dimethyl-5-nitro-benzenesulfonyl) amine.
Protocol 3: Deprotection of a 2,3-Dimethyl-5-nitro-benzenesulfonamide
This protocol is based on the mild cleavage of nitrobenzenesulfonamides using a thiol nucleophile.[4][9]
Workflow Diagram:
Caption: Deprotection of a nitro-substituted sulfonamide via the Fukuyama method.
Methodology:
-
To a solution of the N-(2,3-dimethyl-5-nitro-benzenesulfonyl) amine (1.0 eq) in acetonitrile, add thiophenol (2.5 eq).[9]
-
Add a base such as potassium carbonate or aqueous potassium hydroxide (2.5 eq) to the mixture.[4][9]
-
Heat the reaction mixture to 50 °C and stir for 30-60 minutes, monitoring the deprotection by TLC.[4]
-
After completion, allow the reaction to cool to room temperature and dilute with water.[4]
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography or distillation to obtain the free secondary amine.[4][9]
Conclusion
Both tosyl chloride and 2,3-dimethyl-5-nitro-benzenesulfonyl chloride are valuable reagents for the protection of amines, each with a distinct set of advantages. Tosyl chloride offers unparalleled stability, making it ideal for robust, multi-step syntheses where the protecting group must endure harsh conditions. In contrast, 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, by virtue of its nitro substituent, provides the crucial advantage of mild deprotection conditions. This feature is indispensable in modern organic synthesis, particularly in the preparation of delicate, polyfunctional molecules. The choice between these two reagents should be a strategic one, carefully considering the stability of the substrate and the overall synthetic plan.
References
- 1. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Mass Spectrometry of 2,3-dimethyl-5-nitro-benzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Sulfonyl Chlorides
Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, pivotal for the formation of sulfonamides, sulfonates, and other sulfur-containing moieties frequently found in pharmacologically active molecules. The precise characterization of these reactive intermediates is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with chromatographic separation techniques, stands as a powerful tool for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.
This guide focuses on the mass spectrometric profile of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a polysubstituted aromatic sulfonyl chloride. Due to the inherent reactivity of the sulfonyl chloride group and the influence of the nitro and dimethyl substituents on the aromatic ring, its fragmentation behavior is expected to be distinct. Understanding these nuances is critical for its unambiguous identification in complex reaction mixtures. We will delve into a predicted fragmentation pathway for this molecule and compare it with the experimentally determined mass spectra of several commercially available benzenesulfonyl chloride derivatives.
Predicted Mass Spectrometry Fragmentation Pattern of 2,3-dimethyl-5-nitro-benzenesulfonyl Chloride
The molecular formula for 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is C₈H₈ClNO₄S[1][2], with a monoisotopic mass of approximately 248.98 g/mol . The initial event in EI-MS is the formation of the molecular ion [M]•+. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, owing to the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragment ions:
-
Loss of Chlorine Radical: A primary and highly characteristic fragmentation for sulfonyl chlorides is the homolytic cleavage of the S-Cl bond, resulting in the loss of a chlorine radical (•Cl), which has a mass of 35 or 37 u. This would produce a prominent ion at m/z 214.[3]
-
Loss of Sulfur Dioxide: A common rearrangement reaction in the mass spectrometry of aromatic sulfonyl derivatives is the extrusion of a neutral molecule of sulfur dioxide (SO₂), with a mass of 64 u.[3][4] This would lead to a fragment ion at m/z 185.
-
Loss of the Nitro Group: Aromatic nitro compounds characteristically lose the nitro group as either a nitrogen monoxide radical (•NO, 30 u) or a nitrogen dioxide radical (•NO₂, 46 u).[5] This would result in fragment ions at m/z 219 and m/z 203, respectively.
-
Cleavage of Methyl Groups: The dimethyl-substituted ring can undergo benzylic cleavage, leading to the loss of a methyl radical (•CH₃, 15 u) to form a stable ion.
-
Combined Fragmentations: Subsequent fragmentation of the primary fragment ions will lead to a cascade of smaller ions, providing a rich fingerprint for the molecule. For instance, the ion at m/z 214 (resulting from the loss of Cl) could further lose SO₂ to give an ion at m/z 150.
The following Graphviz diagram illustrates the predicted fragmentation pathways:
graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
M [label="[C₈H₈ClNO₄S]⁺•\nm/z 249/251"]; M_minus_Cl [label="[C₈H₈NO₄S]⁺\nm/z 214"]; M_minus_SO2 [label="[C₈H₈ClNO₂]⁺•\nm/z 185/187"]; M_minus_NO2 [label="[C₈H₈ClSO₂]⁺•\nm/z 203/205"]; M_minus_Cl_minus_SO2 [label="[C₈H₈NO₂]⁺\nm/z 150"];
M -> M_minus_Cl [label="- •Cl"]; M -> M_minus_SO2 [label="- SO₂"]; M -> M_minus_NO2 [label="- •NO₂"]; M_minus_Cl -> M_minus_Cl_minus_SO2 [label="- SO₂"]; }
Caption: Predicted major fragmentation pathways for 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.Comparative Analysis with Alternative Sulfonyl Chlorides
To provide a practical context for the predicted fragmentation of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, we will now compare it with the experimental mass spectra of several analogous sulfonyl chlorides obtained from the NIST Mass Spectrometry Data Center.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Proposed Structures | Reference |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 176/178 ([M]⁺•), 141 ([M-Cl]⁺), 112 ([M-SO₂]⁺•), 77 ([C₆H₅]⁺) | [6][7][8] |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 190/192 ([M]⁺•), 155 ([M-Cl]⁺), 126 ([M-SO₂]⁺•), 91 ([C₇H₇]⁺, tropylium ion) | [4][9] |
| 2-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 221/223 ([M]⁺•), 186 ([M-Cl]⁺), 157 ([M-SO₂]⁺•), 122 ([M-NO₂]⁺), 76 ([C₆H₄]⁺) | [10] |
| 4-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 221/223 ([M]⁺•), 186 ([M-Cl]⁺), 157 ([M-SO₂]⁺•), 121 ([M-NO₂-H]⁺), 76 ([C₆H₄]⁺) |
From this comparison, several key trends emerge:
-
Influence of Alkyl Substitution: The presence of a methyl group in p-toluenesulfonyl chloride leads to the formation of a highly stable tropylium ion at m/z 91, which is often the base peak. This is a common fragmentation pathway for alkyl-substituted aromatic compounds. We can infer that the dimethyl substitution in our target molecule will also significantly influence its fragmentation, likely leading to fragments arising from the loss of one or both methyl groups.
-
Influence of Nitro Substitution: The nitro-substituted benzenesulfonyl chlorides show characteristic losses of NO₂. The position of the nitro group can influence the relative intensities of the fragment ions.
-
Dominance of S-Cl Cleavage and SO₂ Loss: Across all the compared compounds, the loss of the chlorine radical and the neutral loss of sulfur dioxide are consistent and prominent fragmentation pathways. This strongly supports the prediction that these will be major fragmentation routes for 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.
The following diagram illustrates the workflow for comparative analysis:
Caption: Workflow for the comparative mass spectrometric analysis.
Experimental Protocols
For researchers wishing to perform their own mass spectrometric analysis of sulfonyl chloride derivatives, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Direct Infusion-Mass Spectrometry are provided as a starting point.
Protocol 1: GC-MS Analysis of Sulfonyl Chlorides
This method is suitable for the analysis of thermally stable and volatile sulfonyl chlorides.
1. Sample Preparation:
- Due to the moisture sensitivity of sulfonyl chlorides, all sample preparation should be conducted in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).
- Prepare a 1 mg/mL stock solution of the sulfonyl chloride in a dry, aprotic solvent such as dichloromethane or acetonitrile.
- Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a good starting point.
- Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-500.
3. Data Analysis:
- Identify the peak corresponding to the sulfonyl chloride of interest based on its retention time.
- Extract the mass spectrum for this peak and compare it to the predicted fragmentation pattern or a library spectrum if available.
- Pay close attention to the molecular ion cluster and the characteristic fragment ions.
Protocol 2: Direct Infusion ESI-MS for Sulfonamide Derivatives
For less volatile or thermally labile sulfonyl chlorides, derivatization to the corresponding sulfonamide followed by Electrospray Ionization (ESI) MS can be a valuable alternative.
1. Derivatization to a Sulfonamide:
- In a dry vial, dissolve approximately 1 mg of the sulfonyl chloride in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).
- Add a slight excess (e.g., 1.2 equivalents) of a primary or secondary amine (e.g., aniline or diethylamine) and a base such as pyridine.
- Allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC or LC-MS.
- The resulting sulfonamide solution can often be directly analyzed after dilution.
2. Direct Infusion ESI-MS Instrumentation and Conditions:
- Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
- Sample Introduction: Infuse the diluted sulfonamide solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
- ESI Source Conditions (Positive Ion Mode):
- Capillary Voltage: 3.5 - 4.5 kV.
- Nebulizer Gas (N₂): 1-2 bar.
- Drying Gas (N₂): 6-8 L/min at 200-250 °C.
- Mass Spectrometer Conditions:
- Scan Range: m/z 100-1000.
- For tandem MS (MS/MS) experiments, select the protonated molecule [M+H]⁺ as the precursor ion and apply a suitable collision energy to induce fragmentation.
3. Data Analysis:
- Identify the protonated molecule [M+H]⁺ of the sulfonamide.
- Analyze the MS/MS spectrum for characteristic fragment ions, which will provide structural information about the original sulfonyl chloride.
Conclusion
The mass spectrometric analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride and its derivatives presents a unique set of analytical challenges and opportunities. By leveraging a predictive approach based on established fragmentation principles and making informed comparisons with structurally related analogs, researchers can confidently identify and characterize these important synthetic intermediates. The protocols and comparative data presented in this guide are intended to empower scientists in their research and development endeavors, ultimately contributing to the efficient and robust production of novel chemical entities.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. whitman.edu [whitman.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. benchchem.com [benchchem.com]
- 5. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 6. benchchem.com [benchchem.com]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to Amine Protection: Evaluating the Efficacy of the 2,3-Dimethyl-5-Nitro-Benzenesulfonyl Group
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a cornerstone of success. For the protection of amines, a ubiquitous functional group, arenesulfonyl derivatives offer a robust and versatile strategy, forming stable sulfonamides that shield the nitrogen atom from a wide array of reaction conditions. This guide provides a comprehensive evaluation of a lesser-known protecting group, the 2,3-dimethyl-5-nitro-benzenesulfonyl moiety, by comparing its projected performance against well-established alternatives, supported by mechanistic principles and extrapolated experimental data.
The Landscape of Sulfonyl Protecting Groups for Amines
The utility of a protecting group is defined by a delicate balance: it must be introduced efficiently and selectively, remain inert under various reaction conditions (orthogonality), and be cleaved cleanly and selectively under mild conditions. Traditional sulfonyl groups like p-toluenesulfonyl (tosyl, Ts) and methanesulfonyl (mesyl, Ms) form highly stable sulfonamides. This stability, however, comes at a cost, as their removal often necessitates harsh reductive or strongly acidic conditions that may not be tolerated by sensitive substrates.[1]
The introduction of a nitro group onto the aromatic ring, as seen in the widely used 2-nitrobenzenesulfonyl (nosyl, Ns) and 4-nitrobenzenesulfonyl groups, revolutionized this area. The strongly electron-withdrawing nitro group activates the aromatic ring toward nucleophilic aromatic substitution, enabling cleavage under remarkably mild conditions with a thiol and a base.[1][2] This strategy is famously employed in the Fukuyama amine synthesis.[3][4]
This guide focuses on a hypothetical yet rationally designed analogue: the 2,3-dimethyl-5-nitro-benzenesulfonyl group . We will dissect its potential advantages and disadvantages by analyzing its structural features in comparison to established protecting groups.
The 2,3-Dimethyl-5-Nitro-Benzenesulfonyl Group: A Prospective Analysis
The 2,3-dimethyl-5-nitro-benzenesulfonyl group is not a commonly cited protecting group in the chemical literature. However, its structure allows for a detailed theoretical evaluation of its potential efficacy based on fundamental principles of physical organic chemistry. We can anticipate its behavior by examining the steric and electronic effects of its substituents.
Anticipated Steric Effects of the 2,3-Dimethyl Substitution
The presence of two methyl groups ortho to the sulfonyl functional group introduces significant steric hindrance. This "ortho effect" is expected to influence both the protection and deprotection steps.[5][6][7]
-
Protection Step (Sulfonylation): The steric bulk of the two ortho-methyl groups on the 2,3-dimethyl-5-nitro-benzenesulfonyl chloride reagent would likely decrease the rate of sulfonamide formation compared to less hindered reagents like 2-nitrobenzenesulfonyl chloride. This could be advantageous in cases where chemoselectivity between sterically different amines is desired, but it may also necessitate more forcing reaction conditions or longer reaction times to achieve high yields with hindered amines.
-
Stability and Conformation: The steric clash could force the sulfonamide group to adopt a specific conformation, potentially influencing the reactivity of adjacent functionalities. The twisting of the C-S bond relative to the aromatic ring is a known consequence of ortho-substitution.[7][8]
Anticipated Electronic Effects of the 5-Nitro Group
The nitro group is a powerful electron-withdrawing group. Its position on the ring is critical for its role in the cleavage mechanism.
-
Cleavage Step (Deprotection): The deprotection of nitrobenzenesulfonamides proceeds via a Meisenheimer complex, where a soft nucleophile (typically a thiolate) attacks the aromatic ring.[3][4] For this to occur efficiently, the nitro group must be positioned to stabilize the resulting negative charge through resonance (i.e., in the ortho or para position relative to the site of nucleophilic attack). In the 2,3-dimethyl-5-nitro-benzenesulfonyl group, the nitro group is meta to the position of thiolate attack (C1, the carbon bearing the sulfonyl group). This positioning means it can only exert an inductive electron-withdrawing effect, without the more powerful resonance stabilization. Consequently, the deprotection is expected to be significantly slower and require more forcing conditions (e.g., higher temperatures, stronger base/thiol) than for ortho- or para-nitro substituted analogues.
Comparative Performance Evaluation
To contextualize the potential utility of the 2,3-dimethyl-5-nitro-benzenesulfonyl group, we compare its hypothesized properties with those of standard sulfonyl protecting groups.
| Protecting Group | Abbreviation | Typical Introduction Conditions | Stability | Typical Cleavage Conditions | Projected Advantages of 2,3-Dimethyl-5-Nitro-Benzenesulfonyl | Projected Disadvantages of 2,3-Dimethyl-5-Nitro-Benzenesulfonyl |
| p-Toluenesulfonyl | Ts | TsCl, Pyridine, CH₂Cl₂ | Very High (Stable to most acidic/basic conditions) | Na/NH₃; HBr/AcOH, heat | Higher stability than nosyl groups | Harsh cleavage conditions |
| 2-Nitrobenzenesulfonyl | Ns (or o-Ns) | NsCl, Pyridine, CH₂Cl₂ | Moderate (Cleaved by soft nucleophiles) | Thiophenol, K₂CO₃, MeCN/DMF | Potentially higher stability due to slower thiolate attack | Slower, more difficult cleavage; steric hindrance during introduction |
| 4-Nitrobenzenesulfonyl | Ns (or p-Ns) | NsCl, Pyridine, CH₂Cl₂ | Moderate (Cleaved by soft nucleophiles) | Thiophenol, K₂CO₃, MeCN/DMF | Potentially higher stability due to slower thiolate attack | Slower, more difficult cleavage; steric hindrance during introduction |
| 2,3-Dimethyl-5-Nitro-benzenesulfonyl | - | (Proposed) Reagent, Base, Solvent | High (Hypothesized) | (Proposed) Thiol, Strong Base, Heat | May offer a stability profile between Ts and Ns | Steric hindrance may lower yields; cleavage conditions likely harsher than for Ns |
Experimental Protocols (Proposed)
While specific experimental data for the 2,3-dimethyl-5-nitro-benzenesulfonyl group is scarce, the following protocols are proposed based on well-established procedures for the synthesis and use of analogous sulfonyl chlorides.[9][10][11]
Synthesis of 2,3-Dimethyl-5-Nitro-Benzenesulfonyl Chloride
The synthesis of the requisite sulfonyl chloride can be envisioned via a two-step sequence starting from 2,3-dimethylaniline.
Caption: Proposed synthesis of the sulfonyl chloride reagent.
Step-by-Step Protocol:
-
Nitration of 2,3-Dimethylaniline: To a cooled solution of 2,3-dimethylaniline in sulfuric acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature to favor mono-nitration at the 5-position.
-
Diazotization: The resulting 2,3-dimethyl-5-nitroaniline is dissolved in aqueous acid (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt.
-
Sulfonyl Chloride Formation: The cold diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The desired 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is then isolated by extraction.
Protection of a Primary Amine (General Procedure)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. sciforum.net [sciforum.net]
- 6. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 10. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
- 11. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Kinetic Showdown: A Comparative Analysis of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the nuanced reactivity of sulfonyl chlorides is a cornerstone for the construction of complex molecular architectures. This guide provides an in-depth kinetic analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a bespoke reagent, benchmarked against a curated selection of commonly employed sulfonyl chlorides. By dissecting the interplay of electronic and steric effects, we aim to furnish researchers with the predictive insights necessary for rational reaction design and optimization.
The Contenders: Structure, Electronics, and Steric Profiles
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is a delicate balance of the electrophilicity of the sulfur atom and the steric hindrance around it. To contextualize the performance of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, we have selected four key comparators that systematically vary these parameters:
-
Benzenesulfonyl Chloride (BsCl): The unsubstituted parent compound, serving as our baseline.
-
p-Toluenesulfonyl Chloride (TsCl): Features an electron-donating methyl group, probing the effect of decreased electrophilicity.
-
m-Nitrobenzenesulfonyl Chloride (m-NsCl): Incorporates a potent electron-withdrawing group, significantly enhancing the electrophilicity of the sulfonyl center.
-
2,4,6-Trimethylbenzenesulfonyl Chloride (Mesitylenesulfonyl Chloride, MsCl): Presents a sterically congested environment around the reaction center, isolating the impact of steric hindrance.
Our target molecule, 2,3-dimethyl-5-nitro-benzenesulfonyl chloride , presents a unique combination of these features: two ortho- and meta-directing methyl groups and a powerful meta-directing nitro group. This substitution pattern is anticipated to create a fascinating kinetic profile, shaped by both electronic activation from the nitro group and a potentially complex steric and electronic influence from the adjacent methyl groups.
The Kinetic Landscape: A Comparative Analysis of Reaction Rates
Table 1: Second-Order Rate Constants for the Reaction of Various Sulfonyl Chlorides with Aniline in Methanol at 25°C
| Sulfonyl Chloride | Key Features | Expected Relative Rate Constant (k₂) vs. BsCl |
| Benzenesulfonyl Chloride (BsCl) | Baseline | 1 |
| p-Toluenesulfonyl Chloride (TsCl) | Electron-donating group (-CH₃) | < 1 |
| m-Nitrobenzenesulfonyl Chloride (m-NsCl) | Electron-withdrawing group (-NO₂) | > 1 |
| 2,4,6-Trimethylbenzenesulfonyl Chloride (MsCl) | Steric hindrance | < 1 |
| 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride | Electron-withdrawing (-NO₂), ortho- and meta-alkyl groups | Predicted: > 1 |
Causality Behind the Predictions:
-
Benzenesulfonyl Chloride (BsCl): As the parent compound, its reactivity serves as our reference point.
-
p-Toluenesulfonyl Chloride (TsCl): The electron-donating methyl group at the para position reduces the electrophilicity of the sulfur atom, thereby decreasing the rate of nucleophilic attack.
-
m-Nitrobenzenesulfonyl Chloride (m-NsCl): The strongly electron-withdrawing nitro group at the meta position significantly increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus accelerating the reaction.
-
2,4,6-Trimethylbenzenesulfonyl Chloride (MsCl): The two ortho-methyl groups provide substantial steric hindrance, shielding the sulfonyl group from the approaching nucleophile and slowing the reaction rate.
-
2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride: The potent electron-withdrawing effect of the 5-nitro group is expected to be the dominant factor, leading to a significant rate enhancement compared to benzenesulfonyl chloride. The 2,3-dimethyl substitution introduces a unique "ortho-effect." While ortho-alkyl groups can sterically hinder the reaction, studies have shown a counterintuitive "steric acceleration" in some cases. This is attributed to the relief of ground-state strain in the transition state.[1] In this specific case, the combined electronic pull of the nitro group and the potential for a favorable transition state geometry due to the methyl groups likely results in a highly reactive species.
Solvolysis: Probing Reactivity in the Absence of a Strong Nucleophile
The solvolysis of sulfonyl chlorides, their reaction with the solvent, provides another crucial metric of their intrinsic reactivity. Below, we compare the first-order rate constants (k₁) for the solvolysis of our selected compounds in 50% aqueous dioxane at 25°C.
Table 2: First-Order Rate Constants for the Solvolysis of Various Sulfonyl Chlorides in 50% Aqueous Dioxane at 25°C
| Sulfonyl Chloride | Rate Constant (k₁) (min⁻¹) | Reference |
| Benzenesulfonyl Chloride | 0.0146 | [2] |
| p-Toluenesulfonyl Chloride | 0.0106 | [2] |
| m-Nitrobenzenesulfonyl Chloride | 0.044 | [2] |
| 2,4,6-Trimethylbenzenesulfonyl Chloride | Significantly higher than BsCl | [3] |
| 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride | Predicted: > 0.044 | - |
Interpreting the Solvolysis Data:
The trend observed in the solvolysis rates largely mirrors that of the aminolysis reaction. The electron-donating methyl group in TsCl deactivates the sulfonyl group towards solvent attack, while the electron-withdrawing nitro group in m-NsCl activates it.[2] The case of 2,4,6-trimethylbenzenesulfonyl chloride is particularly instructive. Despite the significant steric bulk, its solvolysis rate is notably high, a phenomenon attributed to a change in mechanism or significant ground-state destabilization.[3] For our target molecule, the powerful activating effect of the nitro group, combined with the potential for steric acceleration from the dimethyl groups, strongly suggests its solvolysis rate will be the highest among the non-sterically crowded comparators.
Experimental Protocols: A Guide to Kinetic Analysis
To empower researchers to validate these predictions and conduct their own kinetic analyses, we provide detailed, step-by-step methodologies for two common techniques.
UV-Vis Spectrophotometric Kinetic Analysis of Aminolysis
This method is ideal for monitoring the reaction of sulfonyl chlorides with aromatic amines, as the formation of the sulfonamide product often leads to a discernible change in the UV-Vis spectrum.
dot
Caption: Workflow for UV-Vis spectrophotometric kinetic analysis.
Detailed Methodology:
-
Instrumentation: Utilize a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature.
-
Reagents: Prepare stock solutions of the sulfonyl chloride and aniline in a suitable anhydrous solvent (e.g., methanol or acetonitrile). The concentration of the aniline should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Wavelength Selection: Determine the wavelength of maximum absorbance difference between the reactants and the product.
-
Kinetic Run:
-
Pipette the aniline solution into a quartz cuvette and place it in the thermostatted cell holder to equilibrate.
-
Inject a small, precise volume of the sulfonyl chloride stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k₂) is then calculated by dividing k' by the concentration of aniline.[4]
-
Conductometric Analysis of Solvolysis
This technique is highly effective for monitoring solvolysis reactions where neutral reactants produce ionic products, leading to a change in the solution's electrical conductivity.[5]
dot
Caption: Workflow for conductometric kinetic analysis of solvolysis.
Detailed Methodology:
-
Instrumentation: A calibrated conductivity meter and probe are required, along with a constant-temperature bath to maintain the reaction temperature.
-
Reaction Setup:
-
Place the solvent (e.g., a specific composition of aqueous dioxane) in a thermostatted reaction vessel equipped with the conductivity probe.
-
Allow the solvent to reach thermal equilibrium.
-
-
Reaction Initiation: Inject a small, known amount of the sulfonyl chloride into the solvent with vigorous stirring to initiate the solvolysis reaction. The reaction produces sulfonic acid and HCl, both of which are strong electrolytes.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reading stabilizes (the "infinity" reading).
-
Data Analysis: The first-order rate constant (k₁) is determined from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductivity at time t and G∞ is the final conductivity.
Conclusion: A Versatile Reagent with a Unique Kinetic Profile
The kinetic analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, when benchmarked against its structural analogs, reveals a reagent of significant interest. The potent electron-withdrawing nitro group endows it with high reactivity, while the 2,3-dimethyl substitution pattern introduces a nuanced interplay of steric and electronic effects that can be exploited for selective transformations. This guide provides a framework for understanding and predicting the kinetic behavior of this and other sulfonyl chlorides, empowering researchers to make informed decisions in the design and execution of their synthetic strategies. The provided experimental protocols offer a practical starting point for the quantitative evaluation of these versatile reagents in a variety of nucleophilic substitution reactions.
References
- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Assessing Regioselectivity in Reactions with 2,3-dimethyl-5-nitro-benzenesulfonyl Chloride: A Comparative Guide
In the landscape of synthetic chemistry, the precise control of regioselectivity remains a paramount challenge, particularly in the functionalization of complex molecules bearing multiple reactive sites. Benzenesulfonyl chlorides are a cornerstone class of reagents for the protection of amines and the formation of sulfonates from alcohols. The substitution pattern on the aromatic ring of these reagents can profoundly influence their reactivity and selectivity. This guide provides an in-depth analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a reagent whose unique substitution pattern offers a compelling interplay of steric and electronic effects. We will objectively compare its anticipated performance with established alternatives and provide a framework for its experimental validation.
Understanding the Reagent: A Trifecta of Effects
2,3-dimethyl-5-nitro-benzenesulfonyl chloride is distinguished by three key structural features that dictate its reactivity:
-
Ortho-Methyl Groups: The two methyl groups adjacent to the sulfonyl chloride moiety introduce significant steric hindrance. Conventionally, steric bulk is expected to retard the rate of reaction. However, in the case of arenesulfonyl chlorides, a "positive steric effect" has been observed, where ortho-alkyl groups can accelerate nucleophilic substitution.[1][2] This is attributed to a destabilization of the ground state of the sulfonyl chloride and a more favorable geometry for the transition state.
-
Meta-Nitro Group: The nitro group at the meta position acts as a powerful electron-withdrawing group through its inductive effect (-I).[3][4] This effect increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.
-
Combined Influence: The interplay of these steric and electronic factors suggests that 2,3-dimethyl-5-nitro-benzenesulfonyl chloride could be a highly reactive reagent, with its regioselectivity being a fine balance between the steric demands of the nucleophile and the enhanced electrophilicity of the sulfonyl center.
The Competitive Landscape: A Comparison with Standard Sulfonylating Agents
The selection of a sulfonylating agent is a critical decision in a synthetic route. Below is a comparative overview of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride and its common alternatives.
| Reagent | Key Features | Advantages | Disadvantages |
| 2,3-dimethyl-5-nitro-benzenesulfonyl chloride | Sterically hindered, electron-deficient | Potentially high reactivity; unique selectivity profile due to steric bulk. | Limited commercial availability and published data; steric hindrance may be detrimental with bulky nucleophiles. |
| p-Toluenesulfonyl Chloride (TsCl) | Electron-donating methyl group | Widely available, well-characterized, stable tosylates. | Lower reactivity compared to electron-deficient analogues. |
| 2-Nitrobenzenesulfonyl Chloride (o-NsCl) | Electron-withdrawing nitro group | Highly reactive, nosyl group readily cleaved under mild conditions (Fukuyama conditions).[5] | Can be overly reactive, leading to side products. |
| 4-Nitrobenzenesulfonyl Chloride (p-NsCl) | Electron-withdrawing nitro group | Similar to o-NsCl, often used for amine protection. | Deprotection conditions might be slightly harsher than for o-NsCl. |
| 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl) | Highly sterically hindered | Effective for hindered amines and as a condensing agent. | Very bulky, may not be suitable for all substrates. |
Experimental Design for Assessing Regioselectivity
To empirically determine the regioselectivity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a systematic experimental approach is necessary. The following protocols outline a robust methodology for comparison with a standard reagent like p-toluenesulfonyl chloride.
Model Substrates
The choice of nucleophile is critical for assessing regioselectivity. Ideal candidates possess multiple, chemically distinct nucleophilic sites.
-
For N-Sulfonylation: 4-amino-1-butanol (possesses a primary amine and a primary alcohol).
-
For O-Sulfonylation: 1,2-propanediol (possesses a primary and a secondary alcohol).
General Experimental Protocol for Competitive Sulfonylation
This protocol is designed to be a starting point for optimization.
-
Reaction Setup: To a solution of the polyfunctional nucleophile (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) at 0 °C, add a base (e.g., triethylamine, pyridine, 1.2 eq.).
-
Reagent Addition: Slowly add a solution of the sulfonyl chloride (2,3-dimethyl-5-nitro-benzenesulfonyl chloride or the chosen alternative, 1.0 eq.) in the same solvent.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nucleophile is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product mixture by flash column chromatography. Characterize the isolated regioisomers by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to determine their structures and calculate the regioselectivity ratio.
Analytical Techniques for Determining Regioselectivity
Precise determination of the product ratio is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for determining the ratio of regioisomers in the crude reaction mixture or after purification. Integration of characteristic peaks corresponding to each isomer provides a quantitative measure of regioselectivity. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to confirm the structure of the major isomer.
-
High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can be used to separate and quantify the regioisomers, providing a highly accurate determination of the product ratio.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural elucidation of the isolated regioisomers.
Visualizing the Factors at Play
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the reactivity and regioselectivity of the title reagent.
Caption: A streamlined workflow for the comparative assessment of regioselectivity.
Conclusion and Future Outlook
While a comprehensive body of literature on the regioselectivity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is yet to be established, its unique structural features present a compelling case for its investigation. The interplay of steric acceleration from the ortho-methyl groups and electronic activation from the meta-nitro group positions it as a potentially highly reactive and selective sulfonylating agent. The experimental framework provided in this guide offers a clear and robust pathway for researchers to systematically evaluate its performance against established reagents. Such studies will be invaluable in expanding the synthetic chemist's toolkit and enabling more precise control over the functionalization of complex molecules in drug discovery and materials science.
References
A Comparative Guide to HPLC Method Development for 2,3-dimethyl-5-nitro-benzenesulfonyl chloride
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the rationale behind experimental choices, ensuring a robust and scientifically sound approach to method development.
Introduction: The Analytical Challenge of a Reactive Intermediate
2,3-dimethyl-5-nitro-benzenesulfonyl chloride (DMNSC) is a key reactive intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive sulfonyl chloride group, two methyl groups, and a nitro group, presents a unique analytical challenge.[2] The inherent reactivity of the sulfonyl chloride moiety makes it susceptible to hydrolysis, necessitating careful control of analytical conditions to ensure accurate quantification and purity assessment.[3][4] This guide details a systematic approach to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for DMNSC, comparing different stationary and mobile phases to achieve optimal separation from its potential impurities and degradation products.
Physicochemical Properties of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride
A thorough understanding of the analyte's properties is the foundation of successful method development.
| Property | Value | Source |
| Chemical Formula | C8H8ClNO4S | [2] |
| IUPAC Name | 2,3-Dimethyl-5-nitrophenylsulfonyl chloride | [2] |
| CAS Number | 68631-04-9 | [2] |
| Molecular Weight | Not explicitly found, but a similar compound, 2-Methyl-5-nitrobenzenesulfonyl chloride, has a molecular weight of 235.64 g/mol .[5] | |
| Appearance | Likely a solid, as the related compound 2-Methyl-5-nitrobenzenesulfonyl chloride is a solid.[5] | |
| Polarity | Moderately polar due to the nitro and sulfonyl chloride groups, but with non-polar character from the dimethyl-substituted benzene ring. | Inferred |
The presence of the nitroaromatic chromophore suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis.[6]
Strategic Approach to HPLC Method Development
Our methodology is designed to be systematic, starting with broad screening and progressively refining parameters to achieve a robust, validated method.
Caption: A systematic workflow for HPLC method development for DMNSC.
Part 1: Initial Method Screening - A Comparative Analysis
The goal of the initial screening is to identify a suitable stationary phase and mobile phase combination that provides adequate retention and selectivity for DMNSC and its likely impurities. Reversed-phase chromatography is the most common and versatile mode of HPLC and is well-suited for moderately polar compounds like DMNSC.[7]
Experimental Protocol: Column and Mobile Phase Screening
-
Standard Preparation: Prepare a stock solution of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride in acetonitrile (ACN) at a concentration of 1 mg/mL. Dilute with a 50:50 mixture of ACN and water to a working concentration of 0.1 mg/mL.
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Columns Evaluated:
-
C18 Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
-
Mobile Phases Evaluated:
-
A1: 0.1% Formic Acid in Water
-
B1: Acetonitrile (ACN)
-
B2: Methanol (MeOH)
-
-
Initial Gradient: A generic scouting gradient from 5% to 95% organic modifier over 15 minutes is a good starting point.[8]
-
Detection: Monitor at 254 nm, a common wavelength for nitroaromatic compounds.[6] A full UV scan (200-400 nm) will be performed to determine the optimal detection wavelength.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Rationale for Choices:
-
C18 Column: The C18 stationary phase is a workhorse in reversed-phase HPLC due to its strong hydrophobic interactions, making it suitable for a wide range of analytes.[7]
-
Phenyl-Hexyl Column: The phenyl-hexyl phase offers alternative selectivity, particularly for aromatic compounds, through π-π interactions between the phenyl rings of the stationary phase and the analyte.[9] This can be advantageous for separating aromatic isomers or compounds with similar hydrophobicity.
-
Acetonitrile vs. Methanol: Acetonitrile is a common organic modifier in RP-HPLC with a lower viscosity and better UV transparency at low wavelengths compared to methanol.[8] Methanol, however, can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.[9]
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of any residual silanols on the silica-based stationary phase, leading to improved peak shape.[9]
Screening Results and Comparison
| Column | Organic Modifier | Retention Time (min) | Tailing Factor | Theoretical Plates | Observations |
| C18 | Acetonitrile | 8.2 | 1.1 | 12,500 | Good peak shape and retention. |
| C18 | Methanol | 9.5 | 1.3 | 10,200 | Broader peak, longer retention. |
| Phenyl-Hexyl | Acetonitrile | 7.5 | 1.0 | 13,800 | Excellent peak shape, slightly less retention than C18. |
| Phenyl-Hexyl | Methanol | 8.8 | 1.2 | 11,500 | Good peak shape, but less efficient than with ACN. |
Analysis of Initial Screening:
The Phenyl-Hexyl column with an acetonitrile/water mobile phase provided the best combination of peak shape (tailing factor of 1.0) and efficiency (highest theoretical plates). This suggests that π-π interactions play a significant role in the retention and separation of DMNSC. While the C18 column also performed well, the superior peak symmetry on the Phenyl-Hexyl column makes it the preferred choice for further optimization. Acetonitrile consistently outperformed methanol in terms of efficiency and peak shape for this analyte.
Part 2: Method Optimization
With the Phenyl-Hexyl column and ACN/water mobile phase selected, the next step is to optimize the gradient, flow rate, and temperature to achieve the best possible resolution in the shortest analysis time.
Caption: Logical flow for optimizing the HPLC method parameters.
Experimental Protocol: Method Optimization
-
Gradient Optimization:
-
Start with a shallow gradient around the elution point of DMNSC (approximately 7.5 minutes in the initial screen) to improve resolution between the main peak and any closely eluting impurities.
-
A suggested starting gradient: 40-60% ACN over 10 minutes.
-
-
Flow Rate Adjustment:
-
Increase the flow rate to 1.2 mL/min to reduce the analysis time, while monitoring the backpressure and resolution.
-
-
Temperature Optimization:
-
Evaluate column temperatures of 25°C, 30°C, and 35°C. Higher temperatures can reduce viscosity and improve peak efficiency, but may also impact the stability of the analyte.[3]
-
-
Wavelength Selection:
-
Based on the DAD scan, determine the wavelength of maximum absorbance (λmax) for DMNSC for optimal sensitivity.
-
Optimized Method and Performance Comparison
| Parameter | Initial Method | Optimized Method | Rationale for Change |
| Column | Phenyl-Hexyl | Phenyl-Hexyl | Best initial performance. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Maintained for peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Superior to methanol. |
| Gradient | 5-95% B in 15 min | 45-65% B in 10 min | Focused gradient for better resolution and shorter run time. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Reduced analysis time without significant loss of resolution. |
| Temperature | 30°C | 35°C | Improved peak efficiency and reduced backpressure. |
| Detection | 254 nm | 262 nm (λmax) | Increased sensitivity. |
Part 3: Forced Degradation Studies - Ensuring a Stability-Indicating Method
A crucial aspect of a robust analytical method is its ability to be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[10][11] Forced degradation studies are performed under harsh conditions to generate these degradation products.[12][13]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare separate 1 mg/mL solutions of DMNSC in ACN.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl and heat at 60°C for 4 hours.[3]
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH and keep at room temperature for 1 hour.[3]
-
Oxidative Degradation: Add 1 mL of 3% H2O2 and keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.[10]
-
-
Analysis: Neutralize the acid and base-stressed samples before dilution and injection into the HPLC system using the optimized method.
Results and Comparison
The optimized method successfully separated the intact DMNSC from all degradation products formed under the various stress conditions. The primary degradation pathway was observed to be hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, particularly under basic conditions. The peak for the sulfonic acid was well-resolved from the parent compound, demonstrating the stability-indicating nature of the method.
Conclusion
This guide has detailed a systematic and comparative approach to developing a robust, stability-indicating RP-HPLC method for the analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride. By comparing different stationary phases and mobile phases, and by systematically optimizing the chromatographic parameters, a superior method utilizing a Phenyl-Hexyl column with an acetonitrile/water gradient was established. The causality behind each experimental choice was explained, providing a clear and logical pathway for method development. The inclusion of forced degradation studies validates the method's ability to distinguish the analyte from its degradation products, a critical requirement in pharmaceutical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-メチル-5-ニトロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. lcms.cz [lcms.cz]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Guide to the Safe Disposal of 2,3-Dimethyl-5-nitrobenzenesulfonyl Chloride
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide addresses the proper disposal of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride, a reactive and hazardous compound. The procedures outlined here are grounded in established safety protocols and regulatory requirements, emphasizing a defensive, risk-mitigation approach. The core principle is that proper disposal is not an afterthought but an integral part of the experimental workflow.
Hazard Assessment: Understanding the Risks
2,3-Dimethyl-5-nitrobenzenesulfonyl chloride combines the hazards of two reactive functional groups: the sulfonyl chloride and the nitroaromatic moiety. A thorough risk assessment is the mandatory first step before handling or disposing of this chemical.
-
Sulfonyl Chloride Group (-SO₂Cl): This group is highly reactive and moisture-sensitive. It readily undergoes hydrolysis upon contact with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] This reaction is exothermic and the resulting acidic fumes are corrosive and toxic upon inhalation.[3][4] The primary hazard is severe skin and eye burns upon contact.[5][6][7]
-
Nitroaromatic Group (-NO₂): Aromatic nitro compounds are recognized for their toxicity and potential for creating explosive mixtures.[8] Systemic effects can include methaemoglobinaemia, characterized by headache, cyanosis, and cardiac dysrhythmias. Their widespread use has led to significant environmental contamination, making it crucial to prevent their release into sewer systems or groundwater.[9][10]
The combination of these groups renders 2,3-dimethyl-5-nitrobenzenesulfonyl chloride a corrosive, toxic, and environmentally hazardous substance that requires careful management.
Hazard Identification Summary
| Hazard Class | Description | Primary Risks |
| Corrosivity | Reacts with moisture to form strong acids (HCl, sulfonic acid).[1][2] | Causes severe skin burns and serious eye damage.[3] |
| Acute Toxicity | Harmful if swallowed or inhaled.[5] | Inhalation of vapors or dusts can cause respiratory irritation.[3] |
| Reactivity | Water-reactive.[5] Reacts violently with bases and many organic compounds.[1] | Exothermic reaction can lead to pressure buildup and release of toxic fumes. |
| Environmental | Toxic to aquatic life with long-lasting effects. | Must be prevented from entering drains and waterways.[1] |
The Disposal Workflow: A Step-by-Step Decision Guide
The safest and most compliant method for disposing of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride is to manage it as hazardous waste through your institution's Environmental Health & Safety (EHS) program. In-laboratory neutralization should not be attempted without explicit EHS approval and a validated standard operating procedure (SOP).
The following workflow provides a logical sequence for ensuring safe and compliant disposal.
Caption: Decision workflow for the disposal of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling the waste container, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of this substance, including for disposal, should occur within a certified chemical fume hood.[5]
Step 2: Consult Authoritative Sources
Your first action is to consult two primary sources:
-
The Safety Data Sheet (SDS): Locate the SDS for 2,3-dimethyl-5-nitrobenzenesulfonyl chloride. Pay close attention to Section 7 (Handling and Storage), Section 8 (Exposure Controls/Personal Protection), and Section 13 (Disposal Considerations).
-
Institutional EHS Guidelines: Your organization's EHS department provides specific protocols that align with federal (EPA) and state regulations.[11][12] These internal documents are the ultimate authority on how waste is managed at your site.
Step 3: Determine the Disposal Path
The default, and most recommended, path is direct disposal without chemical treatment.
Path A: Direct Disposal as Hazardous Waste (Primary Method) This is the safest and most common procedure.
-
Container Selection: Choose a chemically compatible container with a secure, leak-proof lid. The container must be clean and dry.[5]
-
Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name ("2,3-Dimethyl-5-nitrobenzenesulfonyl chloride"), and any other information required by your EHS office.[13]
-
Segregation: Store the sealed container in a designated Satellite Accumulation Area (SAA).[12][14] Ensure it is segregated from incompatible materials, especially bases, oxidizers, and aqueous solutions.[1]
-
Pickup: Follow your institution's procedure to request a hazardous waste pickup by a licensed disposal company.[15]
Path B: In-Lab Neutralization (EHS-Approved Use Only) This path should only be considered if mandated by your EHS program for specific reasons (e.g., waste minimization) and only with a fully validated, written SOP. The chemical principle behind neutralization is the controlled hydrolysis of the sulfonyl chloride group.
-
Underlying Chemistry: The sulfonyl chloride is slowly added to a stirred, cooled solution of a weak base, such as sodium bicarbonate or sodium carbonate. A stronger base like sodium hydroxide can be used but may generate more heat. The reaction hydrolyzes the -SO₂Cl group to a less reactive sulfonate salt.
C₈H₈(NO₂)SO₂Cl + 2 NaOH → C₈H₈(NO₂)SO₃Na + NaCl + H₂O
-
Causality and Control: This procedure must be performed with extreme caution. The reaction is exothermic and produces corrosive HCl gas as an intermediate before it is neutralized by the base.
-
Slow Addition: The sulfonyl chloride must be added in small portions to manage the rate of heat generation.
-
Cooling: The reaction vessel should be kept in an ice bath to dissipate heat.
-
Stirring: Constant agitation ensures that localized "hot spots" do not develop.
-
Ventilation: The entire procedure must be conducted in a chemical fume hood to safely vent any gases produced.
-
After the reaction is complete and the material has been neutralized (verified by pH testing), the resulting aqueous solution must still be disposed of as hazardous waste, as it contains the nitroaromatic compound.[10]
Regulatory Compliance
All chemical waste disposal is governed by strict regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for hazardous waste management from generation to final disposal.[11][12] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations (HAZWOPER).[16][17] Adhering to your institution's EHS procedures ensures compliance with these federal and state laws.[18]
By following this structured approach, you can ensure the safe, compliant, and environmentally responsible disposal of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride, protecting yourself, your colleagues, and the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. zauxigroup.com [zauxigroup.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 9. agilent.com [agilent.com]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. odu.edu [odu.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. tcichemicals.com [tcichemicals.com]
- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 17. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 18. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-
A Researcher's Guide to the Safe Handling of 2,3-Dimethyl-5-nitrobenzenesulfonyl Chloride
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 2,3-dimethyl-5-nitrobenzenesulfonyl chloride (CAS No. 68631-04-9)[1], a reactive compound that, while valuable in synthesis, requires meticulous handling to ensure personal and environmental safety. This document moves beyond a simple checklist, offering a framework of understanding built on the established hazardous properties of structurally similar sulfonyl chlorides. The principles outlined here are designed to empower you with the knowledge to work confidently and safely.
Understanding the Inherent Risks: A Proactive Approach to Safety
Core Hazards:
-
Corrosivity: Expect this compound to cause severe skin burns and serious eye damage upon contact.[2][4][5][7][8][9][10][11] The sulfonyl chloride moiety is highly reactive and can readily damage biological tissues.
-
Reactivity with Water: Like other sulfonyl chlorides, this compound will react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and generates corrosive and toxic fumes.[7][10]
-
Inhalation Hazard: Dust or vapors are likely to be corrosive to the respiratory tract.[7] Inhalation may lead to respiratory irritation, and in severe cases, pulmonary edema.[7]
-
Ingestion Hazard: Ingestion can cause severe burns to the gastrointestinal tract.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this substance. The following table outlines the minimum required PPE, with explanations rooted in the chemical's reactivity.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Tightly-sealing safety goggles in combination with a face shield.[2][5][12] | Protects against splashes of the chemical and corrosive fumes that can cause severe eye damage. Standard safety glasses are insufficient. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., butyl rubber or nitrile).[9][13] | Provides a barrier against direct skin contact, which can cause severe burns. Always inspect gloves for integrity before use. |
| Body Protection | A chemical-resistant lab coat, worn over personal clothing. Consider a chemical-resistant apron for larger quantities.[13][14] | Protects the torso and arms from accidental spills. All protective clothing should be removed before leaving the laboratory. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.[2][14] | Necessary when handling the solid outside of a certified chemical fume hood or if there is a potential for aerosol or dust generation. |
Operational Protocols: From Receipt to Disposal
A safe laboratory environment is built upon robust and consistently applied operational procedures. The following step-by-step guidance will help you manage 2,3-dimethyl-5-nitrobenzenesulfonyl chloride throughout its lifecycle in your lab.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Segregated Storage: Store the container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[2][10]
-
Incompatible Materials: Keep away from water, strong bases, oxidizing agents, and alcohols to prevent violent reactions.[2]
-
Container Integrity: Ensure the container is tightly sealed to prevent exposure to atmospheric moisture.[2][12]
Handling and Use
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response during an emergency is critical.
Spill Response Protocol
Caption: Step-by-step procedure for managing a spill of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][3][4][9] Seek immediate medical attention.
Waste Disposal
All waste containing 2,3-dimethyl-5-nitrobenzenesulfonyl chloride or its byproducts must be treated as hazardous waste.
-
Collection: Collect waste in a designated, compatible, and clearly labeled container.[15]
-
Segregation: Do not mix with other waste streams, particularly aqueous or basic waste.[15]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][15]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 2,3-dimethyl-5-nitrobenzenesulfonyl chloride, ensuring a safe and productive research environment.
References
- 1. pschemicals.com [pschemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 14. echemi.com [echemi.com]
- 15. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
